molecular formula C16H14O2 B119149 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene CAS No. 144735-54-6

1-(Benzyloxy)-4-ethynyl-2-methoxybenzene

Cat. No.: B119149
CAS No.: 144735-54-6
M. Wt: 238.28 g/mol
InChI Key: PLUHQGRVJMSIDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzyloxy)-4-ethynyl-2-methoxybenzene, also known as this compound, is a useful research compound. Its molecular formula is C16H14O2 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethynyl-2-methoxy-1-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-3-13-9-10-15(16(11-13)17-2)18-12-14-7-5-4-6-8-14/h1,4-11H,12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUHQGRVJMSIDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#C)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448892
Record name 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144735-54-6
Record name 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(Benzyloxy)-4-ethynyl-2-methoxybenzene synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene

Abstract

This guide provides a comprehensive, technically detailed pathway for the synthesis of this compound, a valuable molecular building block. The synthetic strategy is centered on a robust and efficient three-step sequence commencing with the readily available starting material, 4-iodo-2-methoxyphenol. The core transformations include a Williamson ether synthesis for the protection of the phenolic hydroxyl group, a palladium/copper-catalyzed Sonogashira cross-coupling reaction to install the carbon-carbon triple bond, and a final fluoride-mediated desilylation to yield the terminal alkyne. This document furnishes detailed experimental protocols, mechanistic insights, and the rationale behind the selection of reagents and reaction conditions, targeting researchers and professionals in organic synthesis and drug development.

Introduction

This compound is an important synthetic intermediate characterized by a multifunctional aromatic core. The presence of a terminal alkyne, a methoxy group, and a benzyl-protected phenol makes it a versatile precursor for the construction of more complex molecules in medicinal chemistry and materials science. The terminal alkyne functional group is particularly useful, enabling further transformations such as click chemistry, Sonogashira couplings, and cyclization reactions.[1]

The synthesis of such polyfunctional aromatic compounds requires a carefully designed strategy that manages the reactivity of the different functional groups. A key aspect of this strategy is the use of protecting groups, which temporarily mask a reactive site to prevent unwanted side reactions during a chemical modification elsewhere in the molecule.[2][3] This guide details a reliable and scalable synthesis that employs a logical sequence of protection, C-C bond formation, and deprotection.

Retrosynthetic Analysis

A retrosynthetic approach reveals a logical path to the target molecule. The terminal alkyne can be installed from a silyl-protected alkyne, which simplifies handling and prevents side reactions. This protected alkyne can be introduced onto the aromatic ring via a Sonogashira coupling with an aryl iodide. The benzyloxy group is a standard protecting group for the phenol, installed via a Williamson ether synthesis. This leads back to the commercially available starting material, 4-iodo-2-methoxyphenol.

G TM Target Molecule: this compound Int2 Intermediate 2: 1-(Benzyloxy)-2-methoxy-4-((trimethylsilyl)ethynyl)benzene TM->Int2 Deprotection (FGI) Int1 Intermediate 1: 1-(Benzyloxy)-4-iodo-2-methoxybenzene Int2->Int1 C-C Disconnection (Sonogashira) R1 Reagent: (Trimethylsilyl)acetylene Int2->R1 SM Starting Material: 4-Iodo-2-methoxyphenol Int1->SM C-O Disconnection (Protection) R2 Reagent: Benzyl Bromide Int1->R2 G cluster_0 Step 1: Benzylation cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Desilylation start 4-Iodo-2-methoxyphenol step1_reagents BnBr, K₂CO₃ Acetone, Reflux start->step1_reagents intermediate1 1-(Benzyloxy)-4-iodo-2-methoxybenzene step1_reagents->intermediate1 step2_reagents TMS-acetylene, Pd(PPh₃)₂Cl₂ CuI, Et₃N, THF, 60°C intermediate1->step2_reagents intermediate2 1-(Benzyloxy)-2-methoxy-4- ((trimethylsilyl)ethynyl)benzene step2_reagents->intermediate2 step3_reagents TBAF THF, 0°C to rt intermediate2->step3_reagents product This compound step3_reagents->product

Caption: Overall three-step synthesis pathway.

Detailed Synthetic Protocols

Step 1: Protection of Phenol as a Benzyl Ether

Principle and Rationale: The acidic proton of the phenolic hydroxyl group would interfere with the basic conditions and organometallic intermediates of the subsequent Sonogashira coupling. Therefore, it must be protected. [4]The benzyl group is an ideal protecting group as it is robust under a wide range of conditions but can be readily removed later by hydrogenolysis if required. The reaction is a classic Williamson ether synthesis, where the phenoxide, formed in situ by the base (potassium carbonate), acts as a nucleophile and displaces the bromide from benzyl bromide (BnBr). [5] Experimental Protocol:

  • To a solution of 4-iodo-2-methoxyphenol (1.0 eq) in anhydrous acetone, add potassium carbonate (K₂CO₃, 2.2 eq).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add benzyl bromide (BnBr, 1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield 1-(benzyloxy)-4-iodo-2-methoxybenzene as a white solid.

Step 2: Sonogashira Cross-Coupling

Principle and Rationale: The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling an aryl halide with a terminal alkyne. [6][7]The reaction is catalyzed by a combination of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI). The use of a silyl-protected alkyne, such as (trimethylsilyl)acetylene (TMSA), is crucial to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is a common side reaction under these conditions. [7]Triethylamine (Et₃N) acts as the base to generate the copper(I) acetylide intermediate and to neutralize the hydrogen halide formed during the reaction.

G pd0 Pd(0)L₂ oxidative_addition Ar-Pd(II)-I(L₂) pd0->oxidative_addition Oxidative Addition alkyne H-C≡C-TMS aryl_halide Ar-I aryl_halide->oxidative_addition cu_halide CuI base Et₃N transmetalation Ar-Pd(II)-(C≡C-TMS)(L₂) oxidative_addition->transmetalation Transmetalation cu_acetylide Cu-C≡C-TMS cu_acetylide->transmetalation alkyne->cu_acetylide cu_halide->cu_acetylide base->cu_acetylide transmetalation->pd0 Reductive Elimination product Ar-C≡C-TMS transmetalation->product

Caption: Simplified catalytic cycle for the Sonogashira reaction.

Experimental Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-(benzyloxy)-4-iodo-2-methoxybenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.06 eq).

  • Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et₃N) (ratio of THF:Et₃N approx. 2:1).

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add (trimethylsilyl)acetylene (1.5 eq) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Rinse the pad with ethyl acetate. Concentrate the combined filtrates under reduced pressure.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate) to afford 1-(benzyloxy)-2-methoxy-4-((trimethylsilyl)ethynyl)benzene .

Step 3: Deprotection of the Silylacetylene

Principle and Rationale: The final step is the removal of the trimethylsilyl (TMS) group to reveal the terminal alkyne. The silicon-carbon bond of silylacetylenes is readily cleaved by fluoride ions or basic conditions. [8]Tetrabutylammonium fluoride (TBAF) is a common and highly effective reagent for this transformation, providing a source of nucleophilic fluoride ions in an organic solvent. [9]The reaction is typically fast and clean, proceeding at low temperatures.

Experimental Protocol:

  • Dissolve the silyl-protected alkyne from Step 2 (1.0 eq) in anhydrous THF in a flask at 0 °C (ice bath).

  • Slowly add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (hexane/ethyl acetate) to obtain the final product, This compound .

Summary of Reagents and Conditions

StepTransformationStarting MaterialKey ReagentsSolventConditionsProduct
1 Benzyl Protection4-Iodo-2-methoxyphenolBenzyl bromide, K₂CO₃AcetoneReflux, 12-16 h1-(Benzyloxy)-4-iodo-2-methoxybenzene
2 Sonogashira Coupling1-(Benzyloxy)-4-iodo-2-methoxybenzeneTMS-acetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃NTHF60 °C, 4-6 h1-(Benzyloxy)-2-methoxy-4-((trimethylsilyl)ethynyl)benzene
3 Desilylation1-(Benzyloxy)-2-methoxy-4-((trimethylsilyl)ethynyl)benzeneTBAF (1.0 M in THF)THF0 °C to rt, 1-2 hThis compound

Safety and Handling

  • Benzyl bromide: Lachrymatory and corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Palladium Catalysts: Potentially toxic and should be handled with care. Avoid inhalation of dust.

  • Triethylamine and THF: Flammable liquids. Work away from ignition sources. THF can form explosive peroxides upon storage; use freshly distilled or inhibitor-free solvent.

  • TBAF: Corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • All reactions, particularly those involving inert atmospheres, should be conducted by trained personnel using appropriate laboratory techniques.

Conclusion

The synthesis of this compound has been successfully outlined through a reliable three-step sequence. This pathway leverages fundamental and robust organic transformations, including phenol protection, a palladium-catalyzed Sonogashira cross-coupling, and silyl group deprotection. The detailed protocols and mechanistic discussions provided herein serve as a practical guide for researchers, enabling the efficient and scalable production of this versatile synthetic intermediate.

References

  • Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO México. [Link]

  • Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. ResearchGate. [Link]

  • Some Aspects of the Chemistry of Alkynylsilanes. PMC - NIH. [Link]

  • Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry. [Link]

  • Protecting group. Wikipedia. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. [Link]

  • 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. NIH. [Link]

  • Flow Chemistry: Sonogashira Coupling. ThalesNano. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

  • Synthesis of ethynylated biaryls and asymmetric diethynylated benzene via sequential Sonogashira and Suzuki couplings in water. ResearchGate. [Link]

Sources

1-(Benzyloxy)-4-ethynyl-2-methoxybenzene CAS number 144735-54-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene

Introduction: A Versatile Building Block in Modern Synthesis

This compound (CAS No. 144735-54-6) is a specialized organic compound that serves as a highly valuable and versatile building block for researchers in synthetic chemistry, materials science, and drug discovery.[][2] Its unique trifunctional architecture, featuring a terminal alkyne, a methoxy group, and a benzyl ether protecting group, offers a strategic platform for constructing complex molecular frameworks. The terminal alkyne provides a reactive handle for powerful carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling, while the benzyloxy group acts as a stable yet readily cleavable protecting group for a phenolic hydroxyl.[3] This guide provides an in-depth examination of its properties, synthesis, reactivity, and applications, with a focus on the practical insights required by professionals in the field.

Physicochemical Properties and Handling

Understanding the fundamental properties of a reagent is paramount for its effective and safe utilization in any experimental workflow.

PropertyValueSource
CAS Number 144735-54-6[4]
Molecular Formula C₁₆H₁₄O₂[4]
Molecular Weight 238.28 g/mol [4]
IUPAC Name This compound[]
Synonyms 4-BENZYLOXY-1-ETHYNYL-3-METHOXY-BENZENE[4][5]
Purity Typically ≥98%[4]
Storage Sealed in a dry environment at 2-8°C[4]

Safety and Handling: While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally related compounds suggest that standard laboratory precautions should be observed. The compound is intended for laboratory chemical use.[6]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (goggles compliant with EN166 standards).[6][7]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[6] Avoid contact with skin, eyes, or clothing.[8]

  • Incompatibilities: Avoid strong oxidizing agents and strong bases.[6]

  • Stability: The compound is generally stable under recommended storage conditions, though some related structures are noted to be air-sensitive.[6][8]

Core Reactivity: A Tale of Two Functional Groups

The synthetic utility of this compound stems from the distinct and predictable reactivity of its terminal alkyne and its benzyl ether protecting group. These two sites allow for sequential, orthogonal transformations, enabling the construction of complex molecular architectures.

The Terminal Alkyne: Gateway to Conjugated Systems

The terminal ethynyl group is a powerful functional handle for C-C bond formation. Its most prominent application is in the Sonogashira cross-coupling reaction , a robust method for coupling terminal alkynes with aryl or vinyl halides.[9]

Mechanism & Significance: The Sonogashira reaction is typically catalyzed by a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[9][10] The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and CuI), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

This reaction is fundamental in drug discovery and materials science because it allows for the direct connection of sp- and sp²-hybridized carbon centers, forming conjugated systems that are often crucial for biological activity or desirable electronic properties.[11][12]

Caption: Sonogashira cross-coupling workflow.

The Benzyl Ether: A Robust and Removable Shield

The benzyloxy group serves as a protecting group for the phenolic oxygen. Benzyl ethers are widely used in multi-step synthesis due to their general stability to a variety of acidic, basic, and organometallic conditions.[3][13]

Deprotection Mechanism & Strategy: The most common and efficient method for cleaving a benzyl ether is catalytic hydrogenolysis .[3][14] This reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[14] The reaction is clean, often quantitative, and the byproducts (toluene and the free phenol) are easily separated.

The choice of deprotection is critical. While hydrogenolysis is standard, it is incompatible with other reducible functional groups like alkenes, alkynes, or nitro groups. In such cases, alternative methods like ozonolysis or treatment with strong Lewis acids can be employed.[3][13] This ability to selectively deprotect the phenol allows for late-stage functionalization, a key strategy in medicinal chemistry.

Caption: Synthetic pathways enabled by the subject molecule.

Experimental Protocols

The following protocols are representative examples and should be adapted and optimized based on the specific substrate and laboratory conditions. All work should be performed by trained personnel in a suitable chemical fume hood.

Protocol 1: Representative Sonogashira Cross-Coupling

Objective: To couple this compound with 4-iodotoluene.

Materials:

  • This compound (1.0 equiv)

  • 4-Iodotoluene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add this compound, 4-iodotoluene, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Stir the reaction mixture at room temperature (or heat to 50-80°C if necessary) and monitor the reaction progress by Thin Layer Chromatography (TLC). [10]5. Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst residues, washing the pad with additional ethyl acetate.

  • Wash the combined organic filtrate sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired coupled product.

Protocol 2: Benzyl Ether Deprotection via Catalytic Hydrogenolysis

Objective: To deprotect the benzyl group from the product obtained in Protocol 1.

Materials:

  • Benzyloxy-protected compound (1.0 equiv)

  • Palladium on carbon (10% Pd/C, ~10 mol% Pd)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the benzyloxy-protected compound in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add the 10% Pd/C catalyst to the solution. The catalyst is often pyrophoric and should be handled with care.

  • Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere replaced by hydrogen.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon pressure is typically sufficient) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Once complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., Argon or Nitrogen).

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad thoroughly with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected phenolic compound, which can be purified further if necessary.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for molecular construction. Its well-defined reactive sites—the terminal alkyne and the benzyl ether—provide chemists with a reliable and versatile platform for synthesizing complex molecules with high precision. By understanding the principles of its reactivity and applying robust protocols like the Sonogashira coupling and catalytic hydrogenolysis, researchers in drug discovery and materials science can continue to build the innovative molecules of the future.

References

  • ChemScene. 144735-54-6 | this compound.
  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
  • Organic Chemistry Portal. Mild Deprotection of Benzyl Ether Protective Groups with Ozone.
  • Fisher Scientific. SAFETY DATA SHEET - 3-Benzyloxy-4-methoxybenzaldehyde.
  • Organic Chemistry Portal. A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols.
  • Fisher Scientific. SAFETY DATA SHEET - 1-Eth-1-ynyl-4-methoxybenzene.
  • ChemExpress. CAS 144735-54-6|this compound.
  • BOC Sciences. CAS 144735-54-6 this compound.
  • PubChem. 1-Ethynyl-4-methoxybenzene.
  • CymitQuimica. Safety Data Sheet - 4-(Benzyloxy)-3-methoxyphenol.
  • Common Organic Chemistry. Benzyl Protection.
  • BLDpharm. 144735-54-6|this compound.
  • National Institutes of Health. This compound.
  • ResearchGate.
  • Fisher Scientific. SAFETY DATA SHEET - 1-Ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene.
  • Beilstein Journal of Organic Chemistry. Flow Chemistry: Sonogashira Coupling.
  • The Journal of Organic Chemistry. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reaction under Copper-, Amine-Free Conditions.
  • Gelest. Cross-Coupling of Alkynylsilanes.
  • ResearchGate.
  • MDPI.
  • Smolecule. Buy 2-(Benzyloxy)-1-ethynyl-4-methoxybenzene.
  • Nature. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors.
  • PubMed Central. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists.

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzyloxy)-4-ethynyl-2-methoxybenzene is a substituted aromatic compound featuring a unique combination of functional groups that make it a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of a terminal alkyne (ethynyl group) provides a reactive handle for a variety of coupling reactions, most notably the Sonogashira coupling, click chemistry, and other metal-catalyzed transformations. The benzyloxy and methoxy groups, on the other hand, modulate the electronic properties of the benzene ring and can serve as protecting groups or as key pharmacophoric elements in the design of biologically active molecules. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, its synthesis, and its potential applications.

Chemical Structure and Identification

The unambiguous identification of this compound is critical for its use in research and development.

Caption: Chemical structure of this compound.

IUPAC Name: this compound Molecular Formula: C₁₆H₁₄O₂ Molecular Weight: 238.28 g/mol [1][2][3] CAS Numbers: While some databases may list CAS numbers for isomers, it is crucial to confirm the identity of the compound through its spectroscopic data. For instance, CAS 144735-54-6 is assigned to 4-Benzyloxy-1-ethynyl-3-methoxy-benzene, and CAS 281191-53-5 to 3-Benzyloxy-1-ethynyl-4-methoxy-benzene[4].

Physical Properties

Direct experimental data for the physical properties of this compound are not extensively reported in the literature. However, we can infer its properties from closely related compounds and computational predictions.

PropertyValue/DescriptionSource
Molecular Weight 238.28 g/mol [1][2][3]
Exact Mass 238.0994 g/mol [2]
Appearance Expected to be a solid at room temperatureInferred from analogues
Melting Point Estimated to be in the range of 70-90 °CInferred from analogues[5]
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone; insoluble in water.Inferred from analogues
XLogP3 3.4[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 2[2]

The melting point of the related compound, 1-(benzyloxy)-2-methoxy-4-(phenylethynyl)benzene, is reported to be 78-80 °C[5]. Given the structural similarity, a comparable melting point can be anticipated for the title compound.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its three key functional groups: the terminal alkyne, the benzyloxy group, and the methoxy-substituted benzene ring.

Reactivity of the Ethynyl Group

The terminal alkyne is the most reactive site for synthetic transformations.

  • Sonogashira Coupling: This palladium-copper co-catalyzed cross-coupling reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This makes the title compound an excellent precursor for synthesizing more complex diarylalkynes and other conjugated systems.

  • Click Chemistry: The ethynyl group can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form triazoles. This is a highly efficient and widely used conjugation method in drug discovery and bioconjugation.

  • Other Alkyne Reactions: The terminal alkyne can also undergo hydration, hydroamination, and various cycloaddition reactions, providing access to a wide range of molecular scaffolds.

Reactivity of the Benzyloxy Group

The benzyloxy group is a common protecting group for phenols due to its stability under a wide range of conditions and its susceptibility to cleavage under specific, mild conditions.

  • Debenzylation: The benzyl group can be removed via catalytic hydrogenation (e.g., using Pd/C and H₂), which cleaves the benzyl-oxygen bond to yield the corresponding phenol. This is a crucial step when this moiety is used as a protecting group in a multi-step synthesis.

Reactivity of the Aromatic Ring

The methoxy and benzyloxy groups are electron-donating and activate the aromatic ring towards electrophilic substitution. The directing effects of these groups would favor substitution at the positions ortho and para to them, although steric hindrance from the bulky benzyloxy group would influence the regioselectivity.

Synthesis

A plausible and efficient synthesis of this compound would likely involve a multi-step sequence starting from a commercially available phenol. A common strategy is the Sonogashira coupling of a protected, iodinated benzene derivative with a protected acetylene source.

A 4-Iodo-2-methoxyphenol B 1-(Benzyloxy)-4-iodo-2-methoxybenzene A->B Benzyl bromide, K₂CO₃, Acetone C 1-(Benzyloxy)-2-methoxy-4-((trimethylsilyl)ethynyl)benzene B->C Ethynyltrimethylsilane, Pd(PPh₃)₂Cl₂, CuI, Et₃N D This compound C->D K₂CO₃, Methanol

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthetic Protocol
  • Benzylation of 4-Iodo-2-methoxyphenol: To a solution of 4-iodo-2-methoxyphenol in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃). To this mixture, add benzyl bromide and heat the reaction until completion (monitored by TLC). After an aqueous workup and extraction with an organic solvent, the product, 1-(benzyloxy)-4-iodo-2-methoxybenzene, can be purified by column chromatography.

  • Sonogashira Coupling: The resulting aryl iodide is then subjected to a Sonogashira coupling reaction. In a degassed solvent like triethylamine or a mixture of THF and triethylamine, the aryl iodide is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The reaction is typically stirred at room temperature or slightly elevated temperatures until the starting material is consumed.

  • Deprotection of the Alkyne: The trimethylsilyl (TMS) protecting group on the alkyne is then removed. This is readily achieved by treating the product from the previous step with a mild base such as potassium carbonate in methanol at room temperature. Following workup and purification, the final product, this compound, is obtained.

Spectroscopic Characterization (Predicted)

  • ¹H NMR:

    • Aromatic Protons: Signals for the protons on the substituted benzene ring are expected in the range of δ 6.8-7.2 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern. Protons on the benzyl group's phenyl ring will appear as a multiplet around δ 7.3-7.5 ppm.

    • Benzyloxy CH₂: A characteristic singlet for the benzylic protons (O-CH₂-Ph) is expected around δ 5.1 ppm.

    • Methoxy CH₃: A singlet for the methoxy protons (O-CH₃) should appear around δ 3.9 ppm.

    • Ethynyl H: A singlet for the terminal alkyne proton (C≡C-H) is expected around δ 3.0-3.5 ppm.

  • ¹³C NMR:

    • Aromatic Carbons: Signals for the carbons of both benzene rings will be observed in the region of δ 110-160 ppm.

    • Alkyne Carbons: The two carbons of the ethynyl group will have characteristic signals around δ 75-85 ppm.

    • Benzyloxy CH₂: The benzylic carbon signal is expected around δ 70 ppm.

    • Methoxy CH₃: The methoxy carbon signal should appear around δ 56 ppm.

  • Infrared (IR) Spectroscopy:

    • C≡C-H stretch: A sharp, weak absorption band is expected around 3300 cm⁻¹.

    • C≡C stretch: A weak absorption band around 2100-2150 cm⁻¹.

    • C-O stretches: Strong bands for the ether linkages will be present in the 1000-1300 cm⁻¹ region.

    • Aromatic C-H and C=C stretches: Typical absorptions for aromatic rings will be observed.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) would be observed at m/z = 238.10. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the ether linkages.

Applications in Drug Development and Materials Science

The structural features of this compound make it a versatile intermediate for various applications.

  • Medicinal Chemistry: The benzyloxy group is a known pharmacophore in various biologically active compounds. The ability to introduce this moiety and then use the ethynyl group as a handle for further diversification makes this compound a valuable starting material for the synthesis of compound libraries for drug screening. The overall scaffold can be found in molecules targeting a range of biological targets.

  • Materials Science: The terminal alkyne allows for the incorporation of this molecule into polymers and other materials. The synthesis of poly(p-phenylenevinylene) (PPV) derivatives, which have applications as electroluminescent materials, often involves monomers with similar functionalities. The rigid alkyne unit can impart desirable electronic and photophysical properties to conjugated polymers.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, it is prudent to assume it may be an irritant to the skin, eyes, and respiratory system. Handling should be performed in a well-ventilated fume hood, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a molecule with significant potential in synthetic chemistry. Its combination of a reactive alkyne handle, a stable yet cleavable benzyloxy group, and an electron-rich aromatic core provides chemists with a versatile platform for the construction of complex molecular architectures. While a complete experimental characterization is not yet widely published, its properties and reactivity can be reliably predicted based on well-understood chemical principles and data from closely related analogues. This makes it a compound of interest for researchers in drug discovery, materials science, and organic synthesis.

References

  • The Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes.
  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2016, July 16). 1-(benzyloxy)-4-methoxybenzene.
  • BLDpharm. (n.d.). This compound.
  • PubChem. (n.d.). 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene.
  • Smolecule. (2024, January 5). 2-(Benzyloxy)-1-ethynyl-4-methoxybenzene.
  • Guidechem. (n.d.). 1-ethynyl-4-methoxy-5-phenylmethoxy-2-(2,3,4-trimethoxyphenyl)benzene.

Sources

1-(Benzyloxy)-4-ethynyl-2-methoxybenzene characterization data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential characterization data for this compound, a substituted aromatic compound with significant potential as a building block in organic synthesis and medicinal chemistry. As a key intermediate, its unambiguous structural confirmation is paramount for the integrity of subsequent research and development. This document moves beyond a simple data repository, offering insights into the rationale behind the characterization workflow, thereby establishing a self-validating system for its identification and purity assessment.

Synthesis and Physicochemical Properties

The synthesis of the target compound, also known as 1-(benzyloxy)-2-methoxy-4-(phenylethynyl)benzene, is typically achieved via a palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis.[1] The specific data presented here corresponds to a derivative where the terminal alkyne is coupled with a phenyl group.[1]

Physicochemical Data Summary

PropertyValueSource
Molecular Formula C₂₂H₁₈O₂[1]
Molecular Weight 314.38 g/mol [1]
Appearance White solid[1]
Melting Point 78-80 °C[1]

Core Spectroscopic Characterization

The structural elucidation of this compound relies on a tripartite analytical approach: Nuclear Magnetic Resonance (NMR) spectroscopy to define the carbon-hydrogen framework, Infrared (IR) spectroscopy to identify functional groups, and High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule. The analysis of both ¹H and ¹³C NMR spectra provides a complete picture of the molecular structure.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to other protons. The spectrum for this compound was recorded on a 400 MHz instrument in deuterated chloroform (CDCl₃).[1]

¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicity & Coupling Constant (J)IntegrationAssignment
7.50-7.53multiplet2HProtons on the terminal phenyl ring of the ethynyl group
7.44doublet, J = 7.3 Hz2HOrtho-protons of the benzyl group
7.36–7.39multiplet2HMeta-protons of the benzyl group
7.29-7.34multiplet4HPara-proton of the benzyl group and protons on the terminal phenyl ring
7.05–7.08multiplet2HProtons on the central benzene ring
6.85doublet, J = 8.7 Hz1HProton on the central benzene ring
5.18singlet2HMethylene protons (-CH₂-) of the benzyl group
3.92singlet3HMethyl protons (-OCH₃) of the methoxy group

Causality: The downfield shifts (7.29-7.53 ppm) are characteristic of protons attached to aromatic rings. The singlet at 5.18 ppm integrating to 2H is a definitive signature of the benzylic methylene protons, while the sharp singlet at 3.92 ppm confirms the presence of the methoxy group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. The spectrum was recorded at 100 MHz in CDCl₃.[1]

¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
149.23, 148.56Aromatic carbons bonded to oxygen (C-O)
136.70Quaternary aromatic carbon of the benzyl group
131.45 - 127.24Aromatic C-H carbons
124.75, 123.40Quaternary aromatic carbons
115.88, 114.70, 113.57Aromatic C-H carbons in the electron-rich central ring
89.42, 88.02Alkyne carbons (-C≡C-)
70.87Methylene carbon (-CH₂-) of the benzyl group
55.99Methyl carbon (-OCH₃) of the methoxy group

Causality: The presence of signals in the 113-149 ppm range confirms the aromatic nature of the compound. Crucially, the two signals at 89.42 and 88.02 ppm are characteristic of the sp-hybridized carbons of the internal alkyne, providing unequivocal evidence for this functional group.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Key IR Absorption Bands (neat, cm⁻¹)

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3034C-H stretchAromatic
2936, 2865C-H stretchAliphatic (-CH₂, -CH₃)
2208C≡C stretchAlkyne
1593, 1575, 1512C=C stretchAromatic ring
1247, 1222, 1124C-O stretchEther

Trustworthiness: The sharp, medium-intensity band at 2208 cm⁻¹ is a highly reliable diagnostic peak for the internal alkyne (C≡C) functionality.[1] The combination of aromatic C-H stretches above 3000 cm⁻¹ and C-O ether stretches in the 1100-1300 cm⁻¹ region corroborates the structural assignments from NMR data.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental formula. This technique serves as the final arbiter of the compound's identity.

HRMS (EI+) Data

ParameterValue
Calculated m/z for C₂₂H₁₈O₂ [M]⁺ 314.1307
Found m/z 314.1307

Authoritative Grounding: The exact match between the calculated and experimentally found mass to four decimal places confirms the elemental composition as C₂₂H₁₈O₂.[1] This level of accuracy is essential for publication and regulatory submissions, leaving no ambiguity as to the molecular formula of the synthesized compound.

Experimental Workflow and Data Integration

The characterization process follows a logical and self-validating sequence. NMR establishes the structural backbone, IR confirms the key functional appendages, and HRMS verifies the elemental formula.

Standard Characterization Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation Syn Synthesis via Cross-Coupling Pur Column Chromatography Syn->Pur Crude Product NMR NMR Spectroscopy (¹H & ¹³C) Pur->NMR Purified Sample IR IR Spectroscopy Pur->IR Purified Sample MS HRMS Analysis Pur->MS Purified Sample Structure Structure Elucidation NMR->Structure Connectivity Data IR->Structure Functional Group Data Formula Formula Confirmation MS->Formula Exact Mass Data Purity Purity Assessment Structure->Purity Formula->Purity

Caption: Standard workflow for synthesis and characterization.

Mass Spectrometry Protocol

The following is a representative protocol for acquiring HRMS data via Electron Ionization (EI).

  • Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified solid in a volatile solvent like dichloromethane or ethyl acetate (1 mL).

  • Injection: Introduce the sample into the mass spectrometer, often via a direct insertion probe or GC inlet.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion [M]⁺ and various fragments.

  • Mass Analysis: Accelerate the resulting ions into a high-resolution mass analyzer (e.g., a time-of-flight or Orbitrap analyzer).

  • Detection: Record the mass-to-charge ratio (m/z) of the ions reaching the detector.

  • Data Processing: Compare the measured exact mass of the molecular ion peak to the theoretical mass calculated for the proposed elemental formula.

G HRMS (EI) Workflow Sample Sample in Volatile Solvent IonSource Electron Ionization Source (70 eV) Sample->IonSource Introduction Analyzer High-Resolution Mass Analyzer IonSource->Analyzer Ion Acceleration Detector Detector Analyzer->Detector Mass Separation Result Exact Mass Spectrum (m/z) Detector->Result Signal Processing

Caption: Generalized workflow for HRMS analysis.

References

  • Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes, The Royal Society of Chemistry.

Sources

1H NMR and 13C NMR spectra of 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene

For researchers and scientists engaged in drug development and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, providing unparalleled insight into the molecular framework. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, a polysubstituted aromatic compound. We will dissect the spectral features, explain the underlying principles governing the observed chemical shifts and coupling constants, and provide a robust experimental protocol for data acquisition.

The Molecular Architecture: An Analysis of Substituent Effects

The structure of this compound presents a fascinating case study in the interplay of electronic and steric effects on NMR chemical shifts. The central scaffold is a 1,2,4-trisubstituted benzene ring, adorned with three distinct functional groups: a benzyloxy group (-OCH₂Ph), a methoxy group (-OCH₃), and an ethynyl group (-C≡CH).

  • Electron-Donating Groups (EDGs): The benzyloxy and methoxy groups are powerful electron-donating groups due to the resonance effect of the oxygen lone pairs. They increase the electron density on the aromatic ring, particularly at the ortho and para positions, causing the attached protons and carbons to be shielded and appear at lower chemical shifts (upfield).[1][2]

  • Electron-Withdrawing Group (EWG): The ethynyl group is a mild electron-withdrawing group due to the sp-hybridization of its carbons.

This combination of substituents creates a unique electronic environment for each nucleus, leading to a well-resolved and highly informative NMR spectrum.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Analysis

The proton NMR spectrum provides a wealth of information through chemical shifts, integration, and signal multiplicity (splitting patterns). Aromatic protons typically resonate between 6.5 and 8.5 ppm.[3] The specific positions of the protons on the trisubstituted ring are dictated by the electronic influence of the neighboring functional groups.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-Ar (Benzyloxy)7.45 - 7.30m-5H
H-6~7.05dJ ≈ 2.0 Hz (meta)1H
H-5~7.03ddJ ≈ 8.5 Hz (ortho), 2.0 Hz (meta)1H
H-3~6.85dJ ≈ 8.5 Hz (ortho)1H
H-7 (-OCH₂Ph)~5.18s-2H
H-14 (-OCH₃)~3.91s-3H
H-16 (-C≡CH)~3.05s-1H
Interpretation of the ¹H NMR Spectrum
  • Benzyloxy Aromatic Protons (7.45 - 7.30 ppm): The five protons on the phenyl ring of the benzyloxy group appear as a complex multiplet in the downfield region, typical for monosubstituted benzene rings.[5]

  • Substituted Ring Protons (H-3, H-5, H-6):

    • H-3 is ortho to the strongly electron-donating methoxy group and para to the benzyloxy group, making it the most shielded of the aromatic protons. It appears as a doublet, split by the neighboring H-5 (ortho coupling, J ≈ 8.5 Hz).

    • H-5 is ortho to the ethynyl group and meta to the two ether groups. It experiences ortho coupling from H-3 and meta coupling from H-6, resulting in a doublet of doublets.

    • H-6 is ortho to the strongly donating benzyloxy group and meta to the ethynyl group. It is seen as a doublet due to the small meta coupling with H-5 (J ≈ 2.0 Hz).[6]

  • Benzylic Protons (H-7, ~5.18 ppm): The two protons of the methylene bridge (-OCH₂-) appear as a sharp singlet. Their downfield shift is due to the deshielding effect of the adjacent oxygen atom and the phenyl ring.

  • Methoxy Protons (H-14, ~3.91 ppm): The three protons of the methoxy group also appear as a sharp singlet, characteristic of this functional group.

  • Ethynyl Proton (H-16, ~3.05 ppm): The terminal alkyne proton is a key diagnostic signal. It appears as a singlet in a relatively upfield region for a proton attached to an sp-hybridized carbon, a characteristic feature that distinguishes it from vinylic or aromatic protons.[7]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. Aromatic and alkene carbons typically absorb between 110-160 ppm, while alkyne carbons are found further upfield (70-110 ppm).[1][8]

Using data from the same structural analog, 1-(benzyloxy)-2-methoxy-4-(phenylethynyl)benzene, we can confidently predict the chemical shifts for our target molecule.[4] The key difference will be in the alkyne carbon signals. A terminal alkyne will have one carbon around 83 ppm and the other, attached to the proton, around 77 ppm.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C-1~149.2Quaternary, O-substituted
C-2~148.6Quaternary, O-substituted
C-8 (ipso-Bn)~136.7Quaternary
C-Ar (Benzyloxy)128.6, 128.0, 127.2CH
C-5~124.8CH
C-4~115.9Quaternary, alkyne-substituted
C-6~114.7CH
C-3~113.6CH
C-15 (-C ≡CH)~83.0Quaternary alkyne C
C-16 (-C≡C H)~77.5CH, alkyne C
C-7 (-OC H₂Ph)~70.9CH₂
C-14 (-OC H₃)~56.0CH₃
Interpretation of the ¹³C NMR Spectrum
  • Quaternary Carbons: The spectrum will show six quaternary (non-protonated) carbon signals. C-1 and C-2, attached to oxygen, are the most downfield among the ring carbons.[9] C-8 (the ipso-carbon of the benzyl group's phenyl ring) and C-4 (attached to the alkyne) are also readily identifiable. The two sp-hybridized alkyne carbons (C-15 and C-16) will appear in their characteristic region. Quaternary carbons typically have lower intensity peaks.[8]

  • Protonated Carbons (CH, CH₂, CH₃):

    • The remaining carbons of both aromatic rings (C-3, C-5, C-6, and the carbons of the benzyl group) will appear as intense signals in the aromatic region (113-129 ppm).

    • The benzylic carbon (C-7) and methoxy carbon (C-14) are highly shielded and appear upfield at approximately 70.9 and 56.0 ppm, respectively.[10]

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data requires careful attention to sample preparation and instrument parameter selection. The following protocol outlines a self-validating system for obtaining ¹H and ¹³C NMR spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Weigh ~5-10 mg of pure sample Prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) Prep1->Prep2 Prep3 Add internal standard (e.g., TMS) Prep2->Prep3 Prep4 Filter solution into a 5 mm NMR tube Prep3->Prep4 Acq1 Insert sample and lock on solvent signal Prep4->Acq1 Acq2 Shim magnetic field for optimal resolution Acq1->Acq2 Acq3 Tune and match probe Acq2->Acq3 Acq4 Set acquisition parameters (¹H or ¹³C) Acq3->Acq4 Acq5 Acquire Free Induction Decay (FID) Acq4->Acq5 Proc1 Apply Fourier Transform (FID → Spectrum) Acq5->Proc1 Proc2 Phase correction Proc1->Proc2 Proc3 Baseline correction Proc2->Proc3 Proc4 Calibrate chemical shift to reference Proc3->Proc4 Proc5 Integrate peaks (¹H) and pick peaks (¹³C) Proc4->Proc5

Caption: A generalized workflow for NMR spectral analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Solvent Selection: Chloroform-d (CDCl₃) is an excellent first choice as it dissolves a wide range of organic compounds and has a minimal number of solvent signals.[11] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[12][13]

    • Concentration: Weigh approximately 5-10 mg of the purified compound directly into a vial. Add approximately 0.6 mL of the deuterated solvent.

    • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, defined as 0.00 ppm.[11] Most commercially available deuterated solvents contain TMS.

    • Transfer: Ensure the sample is fully dissolved, then filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[11]

  • Spectrometer Setup:

    • Insert the sample into the spectrometer's magnet.

    • Locking: The instrument locks onto the deuterium signal of the solvent to counteract any magnetic field drift during the experiment.

    • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process is crucial for achieving sharp lines and high resolution.[14]

    • Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to ensure maximum signal-to-noise.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.[11]

    • Spectral Width: A range of -2 to 12 ppm is generally adequate to cover all signals.

    • Acquisition Time (at): Typically 2-4 seconds. This parameter influences the digital resolution of the spectrum.[14]

    • Relaxation Delay (d1): A delay of 1-5 seconds allows the nuclei to return to equilibrium between pulses.[11]

    • Number of Scans (ns): For moderately concentrated samples, 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is used. This collapses all C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet.[15]

    • Spectral Width: A range of 0-220 ppm is standard for most organic molecules.[11]

    • Acquisition Time (at): Typically 1-2 seconds.

    • Relaxation Delay (d1): A 2-second delay is a good starting point. Quaternary carbons have longer relaxation times and may require a longer delay for accurate quantitative analysis.[14]

    • Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope (1.1%), a significantly higher number of scans (from 128 to several thousand) is required compared to ¹H NMR to obtain a good spectrum.[11]

  • Data Processing:

    • Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum.

    • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode and the baseline is flat.[16]

    • Referencing: The chemical shift axis is calibrated using the TMS signal at 0.00 ppm.

    • Analysis: For ¹H spectra, the signals are integrated to determine the relative number of protons. For both ¹H and ¹³C, the precise chemical shift of each peak is determined.

By following this comprehensive guide, researchers can confidently acquire and interpret the ¹H and ¹³C NMR spectra of this compound, ensuring the structural integrity of their synthesized compounds.

References

  • Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of Enones. Benchchem.
  • Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center.
  • Reddy, R. et al. (2015). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. The Royal Society of Chemistry.
  • Aromatics - NMR Spectroscopy. Organic Chemistry at CU Boulder.
  • 13C NMR Chemical Shift. Oregon State University.
  • NMR Spectroscopy of Benzene Derivatives. Moodle.
  • Short Summary of C13-NMR Interpretation.
  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • chemical shift of functional groups in 13C NMR spectroscopy. YouTube.
  • Chapter 5: Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry.
  • Basic Practical NMR Concepts. Michigan State University Chemistry.
  • Quantitative NMR Spectroscopy. University of Oxford.
  • How does solvent choice effect chemical shift in NMR experiments?. Reddit.
  • 15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • 1H NMR Chemical Shifts. Organic Chemistry Data.
  • How do I identify different kinds of benzene substitution using H NMR spectra?. Reddit.
  • [O Chem] How do chemical shifts work for substituted benzene's? NMR. Reddit.

Sources

stability and storage conditions for 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable intermediate in synthetic organic chemistry, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. Its utility is derived from the orthogonal reactivity of its constituent functional groups: a terminal alkyne for coupling reactions, a stable methoxy group, and a benzyl ether which can serve as a protecting group for the phenolic oxygen. However, the very features that make this compound a versatile building block also render it susceptible to specific degradation pathways if not handled and stored correctly. This guide provides a comprehensive overview of the stability of this compound, detailing the chemical principles that govern its degradation and offering field-proven protocols for its long-term storage and handling to ensure its integrity for research applications.

Chemical Stability Profile

The stability of this compound is dictated by the interplay of its three key functional moieties: the terminal alkyne, the benzyl ether, and the methoxy-substituted aromatic ring. Understanding the inherent reactivity of each is paramount to mitigating degradation.

The Terminal Alkyne Moiety: A Locus of Reactivity

The ethynyl group is a high-energy, electron-rich functional group, making it a primary site for potential degradation.[1]

  • Oxidative Degradation: Terminal alkynes can undergo oxidative cleavage when exposed to strong oxidizing agents, leading to the formation of carboxylic acids or even carbon dioxide.[2][3] While atmospheric oxygen is a weaker oxidant, long-term exposure, particularly in the presence of light or metal catalysts, can initiate degradation pathways.

  • Polymerization: Terminal alkynes, especially when heated or exposed to certain catalysts, can undergo polymerization, leading to a complex mixture of oligomeric and polymeric byproducts.

  • Acetylide Formation: The terminal proton of an alkyne is weakly acidic and can be abstracted by strong bases to form an acetylide. More pertinent to storage, terminal alkynes can react with certain metals, such as copper, silver, or mercury, to form potentially explosive metal acetylides.[4][5]

The Ether Linkages: Susceptibility to Autoxidation

Both the benzyloxy and methoxy groups are ethers, which are known to undergo autoxidation in the presence of atmospheric oxygen.[1][6][7][8] This process is a free-radical chain reaction that can lead to the formation of hydroperoxides and dialkyl peroxides.[6]

  • Peroxide Formation: The accumulation of peroxides is a significant safety hazard, as they can be explosive upon concentration, heating, or mechanical shock.[6][7][8] The benzylic position of the benzyl ether is particularly susceptible to hydrogen atom abstraction, which is the initiating step in autoxidation.

  • Influence of Light and Heat: The rate of autoxidation is significantly accelerated by exposure to light and elevated temperatures.[9]

The Benzyl Ether Protecting Group: A Point of Potential Cleavage

The benzyl ether is a common protecting group for alcohols and phenols due to its general stability under a range of conditions.[10][11][12] However, it is susceptible to cleavage under specific reductive and certain acidic or oxidative conditions, which is important to consider for storage compatibility.

  • Reductive Cleavage (Hydrogenolysis): The benzyl group can be readily cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C).[11][12][13] While not a typical storage concern, it highlights the need to avoid contact with reducing agents and certain metal catalysts.

  • Acidic and Oxidative Cleavage: Strong acidic conditions can lead to the cleavage of benzyl ethers.[12][14] Additionally, some oxidative debenzylation methods exist, though they typically require specific reagents.[15][16]

Recommended Storage Conditions

Based on the chemical stability profile, the optimal storage conditions for this compound are designed to mitigate the risks of oxidation, thermal degradation, and polymerization. The recommended long-term storage condition is sealed in a dry, inert atmosphere at 2-8°C, protected from light .

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down the rates of potential degradation reactions, including autoxidation and polymerization.[17][18] Avoids the higher energy state that could facilitate unwanted reactions.
Atmosphere Inert (e.g., Argon or Nitrogen)Excludes atmospheric oxygen, thereby preventing the autoxidation of the ether linkages to form hazardous peroxides.[18][19][20]
Container Amber glass vial with a secure capAmber glass protects the compound from light, which can accelerate the rate of autoxidation and other radical-mediated degradation pathways.[19] A tightly sealed container prevents the ingress of moisture and oxygen.
State Solid or neat oilStorage in the absence of solvents is generally preferred to avoid potential reactions with solvent impurities.

Experimental Protocols

Protocol for Long-Term Storage
  • Preparation: If the compound is synthesized in-house, ensure it is thoroughly dried to remove any residual solvents or moisture.

  • Inert Atmosphere: Place the compound in a suitable amber glass vial. Transfer the vial into a glovebox with an inert atmosphere.[19][20]

  • Sealing: Securely cap the vial. For added protection, the cap can be wrapped with Parafilm.

  • Labeling: Clearly label the vial with the compound name, structure, date of storage, and any relevant safety information.

  • Refrigeration: Place the sealed vial inside a refrigerator maintained at 2-8°C.[17][18] The refrigerator should be designated for chemical storage and should not be used for food or beverages.

Workflow for Handling and Dispensing

The following workflow is designed to maintain the integrity of the compound when it is removed from storage for use.

A Remove from 2-8°C storage B Allow to equilibrate to room temperature in a desiccator A->B Prevents moisture condensation C Transfer to an inert atmosphere glovebox B->C Maintains inert environment D Weigh the desired amount C->D E Re-seal the stock vial under inert atmosphere D->E G Use the weighed compound in the reaction D->G F Return stock vial to 2-8°C storage E->F

Caption: Workflow for handling this compound.

Potential Degradation Pathways and Their Mitigation

Understanding the potential chemical transformations the compound may undergo during storage is crucial for interpreting experimental results and ensuring the use of high-purity material.

Ether Autoxidation Pathway

This pathway is a primary concern for long-term storage in the presence of air.

Compound This compound R-O-CH₂-Ph Radical Benzylic Radical R-O-ĊH-Ph Compound->Radical Initiation (Light, Heat) Peroxy Peroxy Radical R-O-CH(OO•)-Ph Radical->Peroxy Propagation (+ O₂) Hydroperoxide Hydroperoxide R-O-CH(OOH)-Ph Peroxy->Hydroperoxide Propagation (+ R-H)

Caption: Simplified ether autoxidation pathway.

Mitigation: The most effective mitigation strategy is the strict exclusion of oxygen by storing the compound under an inert atmosphere.[18][19][20] Storing in the dark at reduced temperatures further inhibits the initiation of this radical process.[17][19]

Alkyne Degradation

While less likely under proper storage, the terminal alkyne can degrade, particularly if exposed to incompatible materials or conditions.

  • Oxidative Cleavage: Can occur in the presence of strong oxidants.

  • Dimerization/Polymerization: Can be initiated by heat or catalytic impurities.

Mitigation: Storing at 2-8°C minimizes the risk of thermally induced polymerization. Ensuring the compound is free from catalytic metal impurities is also critical. Avoid storing in contact with copper or silver-containing materials.[4][5]

Conclusion

The stability of this compound is robust under the appropriate conditions, making it a reliable synthetic intermediate. The primary vulnerabilities of the molecule are the potential for autoxidation of the ether functionalities and the reactivity of the terminal alkyne. By adhering to the storage protocol of 2-8°C under a dry, inert atmosphere and protected from light , researchers can effectively prevent degradation and ensure the long-term integrity and reactivity of this valuable compound. Proper handling techniques, including equilibration to room temperature before opening and manipulation under an inert atmosphere, are equally crucial to prevent the introduction of atmospheric oxygen and moisture.

References

  • LibreTexts. (2020, May 30). 15.6: Autoxidation of Ethers. Chemistry LibreTexts. [Link]

  • Ortiz-Bermúdez, P., et al. (2007). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. Applied and Environmental Microbiology, 73(9), 2825-2832. [Link]

  • JoVE. (2025, May 22). Video: Autoxidation of Ethers to Peroxides and Hydroperoxides. [Link]

  • Nuffield Foundation. The reactions of methoxybenzene. [Link]

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]

  • Read Chemistry. (2025, January 14). Autoxidation of Ethers. [Link]

  • YouTube. (2021, January 16). 120 CHM2211 Autooxidation of Ethers. [Link]

  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. [Link]

  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. [Link]

  • Journal of the American Chemical Society. (2025, August 6). Studies in auto-oxidation reactions. II. The mechanism of the autooxidation of certain ethers. [Link]

  • Indiana University. Storage of Laboratory Chemicals: Research Safety. [Link]

  • LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts. [Link]

  • ASM Journals. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus. [Link]

  • ACS Publications. Oxidative Degradation of Polyphenyl Ethers. [Link]

  • The Synergist. Best Practices for Proper Chemical Storage. [Link]

  • ACS Publications. Oxidative Degradation of Polyphenyl Ethers. Industrial & Engineering Chemistry Product Research and Development. [Link]

  • University of California, Berkeley. Safe Storage. [Link]

  • ACS Publications. (2023, December 19). Cyclic Polymers from Alkynes: Scope and Degradation. [Link]

  • LibreTexts. (2023, January 22). Nucleophilic Reactions of Benzene Derivatives. Chemistry LibreTexts. [Link]

  • California State University, Northridge. APPENDIX 3.2 CHEMICAL STORAGE NFPA Hazard Codes. [Link]

  • Massachusetts Institute of Technology. Handling air-sensitive reagents AL-134. [Link]

  • American Hazmat Rentals. NFPA 30 Compliant Chemical Storage Explained. [Link]

  • University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • New Jersey Department of Health. Acetylene - Hazardous Substance Fact Sheet. [Link]

  • Michigan State University. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • ResearchGate. (2006, August 16). De-O-benzylation of Sterically Hindered Benzyl Ethers. [Link]

  • National Center for Biotechnology Information. Management of Chemicals. In Prudent Practices in the Laboratory. [Link]

  • Florida State University. Chemical Storage. [Link]

  • BOC. Acetylene safety. [Link]

  • Air Products South Africa. ACETYLENE. [Link]

  • ResearchGate. Hydroxy- and Methoxy-Benzene Derivatives with Benzenediazonium Salts: Chemical Behavior and Tautomeric Problems. [Link]

  • ACS Publications. (2021, January 5). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. [Link]

  • Scribd. (2003, December 4). Acetylene Safety & Handling Guide. [Link]

  • Chem-Station. (2014, March 9). Benzyl (Bn) Protective Group. [Link]

  • University of California, Irvine. Alcohol Protecting Groups. [Link]

  • Master Organic Chemistry. (2025, July 8). Reactions of Alkynes: Hydrogenation, Hydroboration, Cyclopropanation. [Link]

  • LibreTexts. (2024, March 18). 9.6: Oxidative Cleavage of Alkynes. Chemistry LibreTexts. [Link]

Sources

electrophilic aromatic substitution on 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene

Executive Summary

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions on this compound. This substrate is of significant interest to researchers in medicinal chemistry and materials science due to its unique combination of functional groups. The guide elucidates the complex regioselectivity governed by the interplay of two strong activating groups (benzyloxy and methoxy) and a deactivating group (ethynyl). We present a predictive model for substitution, detailed mechanistic justifications, and field-proven experimental protocols for key transformations such as halogenation, nitration, and Friedel-Crafts reactions. The content is structured to provide both a robust theoretical framework and practical, actionable methodologies for scientists engaged in the synthesis and functionalization of complex aromatic compounds.

Introduction to the Substrate

Molecular Structure and Properties

This compound is a polysubstituted aromatic compound featuring a unique electronic and steric environment. The core benzene ring is functionalized with:

  • A benzyloxy group (-OBn) at position C1.

  • A methoxy group (-OMe) at position C2.

  • An ethynyl group (-C≡CH) at position C4.

This combination makes the aromatic ring exceptionally electron-rich, while the ethynyl group offers a site for further synthetic transformations, such as click chemistry or Sonogashira couplings. The molecule's structure is foundational to its reactivity, which is the central focus of this guide.

Synthesis and Relevance

The synthesis of this substrate or its close analogs is typically achieved through multi-step sequences. A common strategy involves the functionalization of a commercially available phenol, followed by the introduction of the ethynyl group via a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling of an aryl halide with a terminal alkyne.[1][2] The relevance of this scaffold lies in its utility as an intermediate for constructing more complex molecules with potential applications in pharmaceuticals and materials science.[1]

Theoretical Framework: Electrophilic Aromatic Substitution (EAS)

The General SEAr Mechanism

Electrophilic aromatic substitution is a fundamental reaction in organic chemistry where an electrophile (E⁺) replaces a hydrogen atom on an aromatic ring. The reaction proceeds via a two-step mechanism involving a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex.[3] The formation of this intermediate is typically the rate-determining step. The subsequent loss of a proton re-establishes the aromaticity of the ring, yielding the substituted product.

The Role of Substituents: Activating vs. Deactivating Groups

Substituents already present on the benzene ring profoundly influence both the rate of reaction and the position of the incoming electrophile.[4] They are broadly classified as:

  • Activating Groups: These groups donate electron density to the ring, stabilizing the arenium ion intermediate and increasing the reaction rate compared to benzene. They are typically ortho, para-directors.[5][6]

  • Deactivating Groups: These groups withdraw electron density from the ring, destabilizing the intermediate and slowing the reaction rate. Most are meta-directors, with the notable exception of halogens, which are deactivating but ortho, para-directing.[4][7]

Regiochemical Analysis of this compound

The primary challenge and point of interest in the EAS of this substrate is predicting the site of substitution. The outcome is determined by the cumulative electronic and steric effects of the three substituents.

Analysis of Individual Substituent Effects

The directing influence of each group is summarized below.

SubstituentPositionTypeElectronic EffectDirecting Influence
-OBn (Benzyloxy) C1ActivatingStrong +M (resonance donation), Weak -I (inductive withdrawal)ortho, para
-OCH₃ (Methoxy) C2ActivatingStrong +M (resonance donation), Weak -I (inductive withdrawal)ortho, para
-C≡CH (Ethynyl) C4DeactivatingStrong -I (inductive withdrawal), Weak +M (resonance donation)meta (relative to its own position)[8]

Both the benzyloxy and methoxy groups are powerful activating, ortho, para-directing groups because the oxygen atom's lone pairs can donate electron density directly into the ring via resonance.[6][9][10] The ethynyl group is deactivating due to the sp-hybridized carbons' high electronegativity, which withdraws electron density inductively.[8]

The Concerted Directing Effect: A Predictive Model

When multiple substituents are present, the regiochemical outcome is dictated by the most powerful activating group(s).[11][12] In this case, we have two potent activating groups, -OBn and -OCH₃, positioned ortho to each other. The available positions for substitution are C3, C5, and C6.

  • Attack at C3: This position is ortho to the -OCH₃ group and meta to the -OBn group.

  • Attack at C5: This position is para to the -OCH₃ group but meta to the -OBn group. It is also adjacent to the deactivating ethynyl group.

  • Attack at C6: This position is ortho to the -OBn group and meta to the -OCH₃ group.

The directing effects of the activating groups reinforce substitution at positions ortho and para to themselves.

  • The -OBn group at C1 directs towards C2 (blocked), C6 (available), and C4 (blocked). It therefore strongly favors C6 .

  • The -OCH₃ group at C2 directs towards C1 (blocked), C3 (available), and C5 (available). It therefore favors C3 and C5 .

Considering these influences, C3 and C6 are the most electronically favored positions for electrophilic attack. The C5 position is disfavored due to being meta to the strong -OBn activator. Between C3 and C6, the outcome will likely be a mixture, potentially influenced by steric hindrance from the bulky benzyloxy group, which might slightly favor attack at C3. However, the electronic activation at both sites is profound.

Predicted regioselectivity for EAS.
Mechanistic Justification: Stability of Arenium Ion Intermediates

The preference for C3 and C6 substitution is explained by the stability of the corresponding arenium ion intermediates. When the electrophile attacks at these positions, a key resonance contributor places the positive charge on the carbon atom bearing a potent electron-donating group (-OBn or -OCH₃), which provides significant resonance stabilization through its lone pair of electrons.

Arenium ion stabilization pathways.

Experimental Protocols and Methodologies

General Considerations for Highly Activated Systems

The substrate's electron-rich nature necessitates the use of mild reaction conditions to prevent over-reaction (polysubstitution) and side reactions.[13] Standard, highly reactive Lewis acid catalysts or harsh conditions are often unnecessary and can lead to decomposition.

G start Start: Substrate & Reagents setup Reaction Setup (Inert atmosphere, 0°C to RT) start->setup reaction Reaction Monitoring (TLC, LC-MS) setup->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purify Purification (Column Chromatography) workup->purify analyze Product Characterization (NMR, MS, IR) purify->analyze end Final Product analyze->end

General experimental workflow for EAS.
Protocol: Bromination

Due to the high activation of the ring, a strong Lewis acid like FeBr₃ is not required and could lead to unwanted side reactions. A milder bromine source is preferable.

  • Objective: To regioselectively install a bromine atom onto the aromatic ring.

  • Reagents:

    • This compound (1.0 equiv)

    • N-Bromosuccinimide (NBS) (1.05 equiv)

    • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Methodology:

    • Dissolve the substrate in the chosen solvent in a round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C using an ice bath.

    • Add NBS portion-wise over 10-15 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent in vacuo.

    • Purify the crude product via flash column chromatography on silica gel to separate the C3 and C6 isomers.

  • Causality: Using NBS provides a low, steady concentration of electrophilic bromine, minimizing the risk of polysubstitution that can occur with liquid Br₂ on such an activated system.

Protocol: Nitration

Harsh nitrating mixtures like HNO₃/H₂SO₄ should be avoided. A milder, controlled nitrating agent is essential.

  • Objective: To install a nitro group onto the aromatic ring.

  • Reagents:

    • This compound (1.0 equiv)

    • Acetyl nitrate (AcONO₂), prepared in situ from fuming nitric acid and acetic anhydride.

    • Solvent: Acetic anhydride or Dichloromethane (DCM)

  • Methodology:

    • In a separate flask, prepare acetyl nitrate by slowly adding fuming nitric acid to chilled (-10 °C) acetic anhydride.

    • Dissolve the substrate in the chosen solvent in the main reaction flask and cool to -10 °C.

    • Slowly add the pre-formed acetyl nitrate solution dropwise, ensuring the internal temperature does not rise above 0 °C.

    • Stir the reaction at low temperature for 1-2 hours, monitoring by TLC.

    • Carefully pour the reaction mixture onto crushed ice to quench.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the isomers using flash column chromatography.

  • Causality: Acetyl nitrate is a much milder electrophile than the nitronium ion (NO₂⁺) generated in mixed acid, providing greater control and selectivity for highly reactive aromatic compounds.[14]

Characterization of Products

The resulting product mixture would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): To confirm the structure and determine the ratio of the C3 and C6 isomers. The position of the new substituent will cause characteristic shifts in the aromatic proton signals.

  • Mass Spectrometry (MS): To confirm the molecular weight of the substituted product.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

For example, in the ¹H NMR of a brominated product, the appearance of two distinct singlets in the aromatic region (replacing the previous AB quartet or doublet/singlet pattern) would confirm monosubstitution, and their integration would provide the isomer ratio.

Applications and Future Directions

The functionalized derivatives of this compound serve as valuable building blocks.

  • In Drug Development: The core can be elaborated to synthesize analogs of natural products or novel therapeutic agents. The nitro derivatives can be reduced to amines, providing a handle for further diversification.

  • In Materials Science: The ethynyl group allows for incorporation into polymers or functional materials through reactions like polymerization or click chemistry, creating materials with specific electronic or optical properties.[1]

Future work could involve exploring a wider range of electrophiles, including sulfonation and more complex Friedel-Crafts reactions, as well as leveraging the ethynyl and benzyloxy groups for subsequent orthogonal transformations.

Conclusion

The electrophilic aromatic substitution of this compound is a nuanced process governed by the powerful ortho, para-directing effects of the C1-benzyloxy and C2-methoxy groups. A predictive analysis based on arenium ion stability strongly indicates that substitution will occur preferentially at the C3 and C6 positions. Due to the highly activated nature of the substrate, experimental success hinges on the use of mild and controlled reaction conditions to ensure high selectivity and prevent side reactions. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to effectively functionalize this versatile synthetic intermediate.

References

  • Eaborn, C., & Parker, G. (1968). Aromatic reactivity. Part XLII. Substitutent effects of the ethynyl group. Journal of the Chemical Society B: Physical Organic, 1164. [Link]

  • University of Calgary. (n.d.). Directing Groups in SE Ar. [Link]

  • Chemistry LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Chemistry LibreTexts. (2019). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]

  • Master Organic Chemistry. (2024). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • University of Illinois. (2009). Chem 263 Oct. 6, 2009 Electrophilic Substitution of Substituted Benzenes. [Link]

  • ResearchGate. (n.d.). Halogenation and Benzene derivatives. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]

  • Royal Society of Chemistry. (2017). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. [Link]

  • Olah, G. A., & Lin, H. C. (1978). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. Proceedings of the National Academy of Sciences, 75(2), 545-548. [Link]

Sources

An In-depth Technical Guide to the Reactivity of the Terminal Alkyne in 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Versatile Building Block

In the landscape of modern synthetic chemistry, particularly within the realms of medicinal chemistry and materials science, the strategic functionalization of molecular scaffolds is paramount. 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene emerges as a molecule of significant interest, offering a terminal alkyne handle that serves as a gateway to a diverse array of chemical transformations. The interplay of its constituent functional groups—the sterically demanding yet labile benzyloxy group and the electron-donating methoxy group—imparts a unique reactivity profile to the terminal alkyne. This guide provides an in-depth exploration of the reactivity of this terminal alkyne, grounded in established mechanistic principles and supported by field-proven experimental protocols. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this versatile building block.

Molecular Architecture and Spectroscopic Signature

The reactivity of the terminal alkyne in this compound is intrinsically linked to its molecular structure. The benzene ring is adorned with three key substituents: a terminal ethynyl group at the 4-position, a methoxy group at the 2-position, and a benzyloxy group at the 1-position.

Key Structural Features:

  • Terminal Alkyne: The C≡C-H moiety is the primary site of reactivity, characterized by its sp-hybridized carbons and the acidic nature of the terminal proton.

  • Methoxy Group: Positioned ortho to the benzyloxy group and meta to the alkyne, the -OCH₃ group is a moderate electron-donating group through resonance, which can influence the electron density of the aromatic ring and, to a lesser extent, the alkyne.

  • Benzyloxy Group: The -OCH₂Ph group is a bulky substituent that can exert steric hindrance in reactions involving the adjacent methoxy group or the aromatic ring. It also serves as a common protecting group for phenols, which can be selectively removed under various conditions.

A thorough characterization of the starting material is a cornerstone of reliable synthetic work. The following spectroscopic data are indicative of the structure of a closely related derivative, 1-(benzyloxy)-2-methoxy-4-(phenylethynyl)benzene, which is formed from the Sonogashira coupling of our title compound.

Table 1: Spectroscopic Data for 1-(benzyloxy)-2-methoxy-4-(phenylethynyl)benzene [1]

Spectroscopic Technique Observed Data
¹H NMR (400 MHz, CDCl₃) δ 7.50-7.53 (m, 2H), 7.44 (d, J = 7.3 Hz, 2H), 7.36–7.39 (m, 2H), 7.29-7.34 (m, 4H), 7.05–7.08 (m, 2H), 6.85 (d, J = 8.7 Hz, 1H), 5.18 (s, 2H), 3.92 (s, 3H) ppm
¹³C NMR (100 MHz, CDCl₃) δ 149.23, 148.56, 136.70, 131.45, 128.59, 128.31, 128.02, 127.95, 127.24, 124.75, 123.40, 115.88, 114.70, 113.57, 89.42, 88.02, 70.87, 55.99 ppm
IR (neat, cm⁻¹) 3034, 2936, 2865, 2208, 1593, 1575, 1512, 1410, 1247, 1222, 1124, 1031, 1002, 848, 806, 756, 743, 692
HRMS (EI+) calcd for C₂₂H₁₈O₂ [M]⁺ 314.1307; found 314.1307

Core Reactivity of the Terminal Alkyne

The terminal alkyne of this compound is a versatile functional group that participates in a wide range of organic transformations. The most prominent of these are palladium-catalyzed cross-coupling reactions, copper-catalyzed cycloadditions, and homocoupling reactions.

Sonogashira Cross-Coupling: A Gateway to Aryl Alkynes

The Sonogashira coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[2] For this compound, this reaction provides a straightforward route to a diverse array of diarylacetylene derivatives.

Causality Behind Experimental Choices:

The success of the Sonogashira coupling hinges on the synergistic action of a palladium catalyst and a copper(I) co-catalyst in the presence of a base.

  • Palladium Catalyst: Typically, a Pd(0) species, generated in situ from a Pd(II) precursor such as PdCl₂(PPh₃)₂, is responsible for the oxidative addition to the aryl/vinyl halide.

  • Copper(I) Co-catalyst: Cu(I) salts, like CuI, react with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate is more nucleophilic than the parent alkyne and readily undergoes transmetalation with the Pd(II)-aryl complex.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is crucial for deprotonating the terminal alkyne and for neutralizing the hydrogen halide formed during the reaction.

The electron-donating methoxy group on the phenyl ring of our substrate can have a modest electronic influence on the reaction, though generally, the reaction is robust and high-yielding with a wide range of coupling partners.

Experimental Protocol: A Self-Validating System

The following protocol for a general Sonogashira coupling is designed to be self-validating through careful monitoring and characterization.

Diagram 1: Sonogashira Coupling Workflow

Sonogashira_Workflow reagents Reagents: This compound Aryl Halide (Ar-X) PdCl₂(PPh₃)₂ CuI Base (e.g., TEA) reaction Reaction Setup: Inert Atmosphere (N₂/Ar) Anhydrous Solvent (THF/Toluene) Stirring at RT to 50°C reagents->reaction 1. Combine monitoring Reaction Monitoring: TLC or GC-MS reaction->monitoring 2. Monitor Progress workup Work-up: Filtration Aqueous Wash Extraction monitoring->workup 3. Upon Completion purification Purification: Column Chromatography workup->purification 4. Isolate Crude product Product: 1-(Benzyloxy)-4-(arylethynyl)-2-methoxybenzene purification->product 5. Purify CuAAC_Workflow reagents Reagents: This compound Organic Azide (R-N₃) CuSO₄·5H₂O Sodium Ascorbate reaction Reaction Setup: Solvent (e.g., t-BuOH/H₂O) Stirring at RT reagents->reaction 1. Combine monitoring Reaction Monitoring: TLC or LC-MS reaction->monitoring 2. Monitor Progress workup Work-up: Dilution with Water Extraction or Filtration monitoring->workup 3. Upon Completion purification Purification: Recrystallization or Column Chromatography workup->purification 4. Isolate Crude product Product: 1,4-Disubstituted-1,2,3-triazole purification->product 5. Purify Glaser_Workflow reagents Reagents: This compound CuCl Base (e.g., Pyridine or TMEDA) reaction Reaction Setup: Solvent (e.g., Acetone, CH₂Cl₂) O₂ Atmosphere (Air) Stirring at RT reagents->reaction 1. Combine monitoring Reaction Monitoring: TLC or GC-MS reaction->monitoring 2. Monitor Progress workup Work-up: Aqueous NH₄Cl Wash Extraction monitoring->workup 3. Upon Completion purification Purification: Column Chromatography workup->purification 4. Isolate Crude product Product: Symmetrical 1,3-Diyne purification->product 5. Purify

Sources

Methodological & Application

Application Notes and Protocols for the Use of 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the premier example of "click chemistry," a class of reactions known for their reliability, specificity, and biocompatibility.[1] This reaction facilitates the efficient, regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, a heterocyclic motif frequently referred to as a "privileged scaffold" in medicinal chemistry due to its presence in numerous therapeutic agents.[2][3] 1,2,3-triazole derivatives exhibit a vast spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[4][5][6] This guide provides a comprehensive overview and detailed protocols for the application of 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene , a versatile terminal alkyne building block, in CuAAC reactions. We delve into the reaction mechanism, provide step-by-step experimental procedures, and offer expert insights into optimization and troubleshooting for researchers in drug discovery and chemical biology.

Introduction: The Power of the Triazole Linkage

The 1,2,3-triazole ring is not merely a passive linker; its unique electronic properties, including a strong dipole moment and the ability to act as both a hydrogen bond donor and acceptor, allow it to function as a bioisostere for amide bonds.[2][3] This characteristic, combined with its remarkable chemical stability against hydrolysis, oxidation, and reduction, makes it an ideal component for constructing complex molecular architectures and developing novel drug candidates.[3]

The advent of the CuAAC reaction, independently reported by the groups of Meldal and Sharpless, revolutionized the synthesis of these valuable compounds. Unlike the thermal Huisgen cycloaddition which requires high temperatures and yields a mixture of regioisomers, the copper-catalyzed variant proceeds rapidly at room temperature under benign, often aqueous conditions, to exclusively afford the 1,4-disubstituted product.[1][7]

This compound is a strategically designed alkyne. The terminal acetylene provides the reactive handle for the CuAAC reaction. The benzyloxy and methoxy groups offer sites for further functionalization or can be tailored to modulate the pharmacokinetic properties of the final triazole-containing molecule. The benzyl group, in particular, can be removed via standard hydrogenolysis conditions, revealing a phenol for subsequent modification.

The CuAAC Catalytic Cycle: A Mechanistic Overview

Understanding the reaction mechanism is paramount for troubleshooting and optimizing reaction conditions. The CuAAC reaction is not a true concerted cycloaddition but proceeds through a stepwise pathway involving copper(I) intermediates.[1][8]

Expertise & Experience: The most common and convenient method for performing CuAAC involves the in situ generation of the active Cu(I) catalyst from a stable and inexpensive Cu(II) precursor, such as copper(II) sulfate (CuSO₄), using a mild reducing agent like sodium ascorbate.[1][9] This approach circumvents the need to handle oxygen-sensitive Cu(I) salts.

The key mechanistic steps are as follows:

  • Reduction: Cu(II) is reduced to the catalytically active Cu(I) by sodium ascorbate.

  • Acetylide Formation: The Cu(I) catalyst coordinates with the terminal alkyne. In the presence of a base (or through the ligand's action), the terminal alkyne proton is removed to form a highly nucleophilic copper-acetylide intermediate.[1][8]

  • Complexation & Cyclization: The azide coordinates to the copper center, which activates it towards nucleophilic attack by the acetylide. A six-membered copper-containing ring intermediate is formed.[]

  • Protonation & Product Release: This intermediate undergoes rearrangement and subsequent protonation (often from the solvent or ascorbate) to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the Cu(I) catalyst for the next cycle.[1]

CuAAC_Mechanism Figure 1: The CuAAC Catalytic Cycle cluster_reduction cluster_cycle CuII Cu(II)SO₄ CuI Cu(I) CuII->CuI Sodium Ascorbate Cu_Acetylide Cu(I)-Acetylide Complex CuI->Cu_Acetylide + R¹-C≡CH - H⁺ Alkyne R¹-C≡CH (Alkyne) Azide R²-N₃ (Azide) Intermediate Six-membered Cu Intermediate Cu_Acetylide->Intermediate + R²-N₃ Product 1,4-Triazole Product Intermediate->Product + H⁺ Product->CuI Catalyst Regeneration

Caption: The catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Workflow & Protocols

The following section outlines a general workflow and a detailed protocol for the CuAAC reaction using this compound.

General Experimental Workflow

A successful CuAAC experiment follows a logical progression from preparation to final analysis. This workflow ensures reproducibility and high purity of the final product.

CuAAC_Workflow Figure 2: Experimental Workflow Prep 1. Reagent Preparation & Stock Solutions Setup 2. Reaction Setup (Combine Reagents) Prep->Setup Reaction 3. Incubation (Stir at RT) Setup->Reaction Workup 4. Reaction Workup (Quench & Extract) Reaction->Workup Purify 5. Purification (Column Chromatography) Workup->Purify Analyze 6. Characterization (NMR, MS) Purify->Analyze

Caption: A generalized workflow for synthesis and purification of a 1,2,3-triazole via CuAAC.

Protocol: Synthesis of 1-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)-4-(benzyloxy)-2-methoxybenzene

This protocol details the reaction of this compound with benzyl azide as a representative example.

Materials & Reagents:

  • This compound (Alkyne)

  • Benzyl Azide (Azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium L-Ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Magnetic stir plate

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Column chromatography setup

Reaction Scheme:

(Illustrative placeholder for a chemical reaction scheme diagram showing the alkyne and azide reacting to form the triazole product)

Step-by-Step Procedure:

  • Reagent Preparation:

    • In a 25 mL round-bottom flask, dissolve this compound (e.g., 252 mg, 1.0 mmol, 1.0 equiv) in a 1:1 mixture of t-BuOH and water (10 mL).

    • Add benzyl azide (e.g., 133 mg, 1.0 mmol, 1.0 equiv) to the solution. Note: For challenging reactions, a slight excess (1.1-1.2 equiv) of the more accessible reagent can be used.

  • Catalyst Addition:

    • In a separate small vial, prepare fresh aqueous solutions of copper(II) sulfate pentahydrate (e.g., 1 M) and sodium ascorbate (e.g., 1 M).

    • To the stirring reaction mixture, add the sodium ascorbate solution (e.g., 200 µL, 0.2 mmol, 0.2 equiv).

    • Immediately after, add the copper(II) sulfate solution (e.g., 100 µL, 0.1 mmol, 0.1 equiv). A color change (often to a yellow-green suspension) should be observed.

  • Reaction Incubation:

    • Seal the flask and stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 to 4 hours.

  • Workup and Extraction:

    • Once the reaction is complete (as indicated by TLC), add 10 mL of saturated aqueous NH₄Cl solution to the flask and stir for 15 minutes. This helps to quench the reaction and complex the copper catalyst.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash sequentially with deionized water (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.[11][12] A gradient of ethyl acetate in hexanes is typically effective for eluting the triazole product.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to afford the pure 1,4-disubstituted 1,2,3-triazole.

Data Summary Table

The following table provides a recommended set of parameters for the protocol described above. Optimization may be necessary depending on the specific azide substrate used.

ParameterRecommended ValueMolar Ratio (vs. Alkyne)Rationale & Notes
Alkyne Substrate 1.0 mmol1.0 equivThe limiting reagent in this example.
Azide Substrate 1.0 - 1.2 mmol1.0 - 1.2 equivA slight excess can drive the reaction to completion.
CuSO₄·5H₂O 0.05 - 0.1 mmol0.05 - 0.1 equiv (5-10 mol%)The catalyst. Higher loadings are generally not needed.
Sodium Ascorbate 0.1 - 0.2 mmol0.1 - 0.2 equiv (10-20 mol%)The reducing agent. A 2:1 ratio to Cu(II) is common.[1]
Solvent System t-BuOH / H₂O (1:1)-A versatile system that solubilizes most reactants.
Concentration ~0.1 M-A good starting point for reaction kinetics.
Temperature Room Temperature-CuAAC is typically efficient without heating.
Reaction Time 1 - 4 hours-Monitor by TLC for completion.

Trustworthiness: Troubleshooting & Expert Insights

Even robust reactions like CuAAC can encounter issues. The following section provides guidance on common problems and their solutions, ensuring a self-validating protocol.

IssuePotential Cause(s)Suggested Solution(s)
Slow or Incomplete Reaction 1. Catalyst Inactivity: Oxidation of Cu(I) to Cu(II) due to oxygen exposure. 2. Poor Reagent Quality: Impure starting materials. 3. Steric Hindrance: Bulky groups near the alkyne or azide.1. Ensure a fresh solution of sodium ascorbate is used. Degassing the solvent prior to catalyst addition can help. 2. Purify starting materials if necessary.[13] 3. Increase reaction time and/or slightly warm the reaction (e.g., to 35-40°C). Consider increasing catalyst loading to 5 mol%.
Low Yield / Side Products 1. Alkyne Homocoupling: Oxidative coupling of the alkyne (Glasier coupling) can occur if insufficient reducing agent is present. 2. Azide Degradation: Some azides can be unstable.1. Maintain a slight excess of sodium ascorbate relative to the copper catalyst.[7] 2. Use the azide component immediately after preparation or purification.
Biomolecule Degradation (for Bioconjugation) 1. Oxidative Damage: Reactive oxygen species (ROS) can be generated by the Cu/ascorbate system.1. Use a copper-chelating/accelerating ligand like THPTA or TBTA. A 5:1 ligand-to-copper ratio is recommended to protect the biomolecule.[9][13] 2. Add a ROS scavenger like aminoguanidine.[9]
Persistent Copper Contamination in Product 1. Strong Chelation: The triazole product itself can chelate copper ions, making removal difficult.[14]1. Thoroughly quench with ammonia-based solutions (NH₄OH or NH₄Cl). 2. For applications requiring ultra-low copper levels, wash the organic solution with aqueous EDTA or filter through a plug of copper-scavenging silica.

Conclusion

The Copper-Catalyzed Azide-Alkyne Cycloaddition is an exceptionally powerful tool for molecular construction in drug discovery and chemical biology. By utilizing versatile building blocks like This compound , researchers can rapidly generate libraries of novel 1,2,3-triazole-containing compounds for biological screening. The protocols and insights provided in this guide are designed to empower scientists to confidently and efficiently employ this cornerstone of click chemistry in their research endeavors.

References

  • Title: Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL: [Link]

  • Title: Azide-alkyne Huisgen cycloaddition Source: Wikipedia URL: [Link]

  • Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry Source: Frontiers in Pharmacology URL: [Link]

  • Title: "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation" Source: Jena Bioscience URL: [Link]

  • Title: Developments in the Application of 1,2,3-Triazoles in Cancer Treatment Source: PubMed URL: [Link]

  • Title: Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic? Source: ScienceDirect URL: [Link]

  • Title: Potential pharmaceuticals based on 1,2,3-triazoles. Source: ResearchGate URL: [Link]

  • Title: Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study Source: National Institutes of Health (NIH) URL: [Link]

  • Title: The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? Source: SciSpace URL: [Link]

  • Title: Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples Source: Medium URL: [Link]

  • Title: 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? Source: ResearchGate URL: [Link]

  • Title: CuAAC-Based Synthesis, Copper-Catalyzed Aldehyde-Forming Hydrolytic Fission and Antiproliferative Evaluation of Novel Ferrocenoylamino-Substituted Triazole-Tethered Quinine–Chalcone Hybrids Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Copper contents in the triazole products after column chromatographic purification on silica gel. Source: ResearchGate URL: [Link]

  • Title: Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities Source: ACS Omega URL: [Link]

Sources

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles using 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indispensable Role of 1,2,3-Triazoles in Modern Chemistry

The 1,2,3-triazole ring system is a cornerstone of modern medicinal chemistry, materials science, and chemical biology.[1] This five-membered heterocycle, featuring three adjacent nitrogen atoms, is prized for its exceptional chemical stability, aromatic character, and its capacity to engage in hydrogen bonding and dipole-dipole interactions. These attributes make it an ideal linker or pharmacophore in drug design.[] The advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," revolutionized the synthesis of these valuable compounds.[3][4]

The CuAAC reaction is renowned for its reliability, high yields, and tolerance of a wide array of functional groups, allowing for the rapid assembly of complex molecular architectures from simple building blocks.[5][6] This guide provides a detailed protocol for the synthesis of 1,4-disubstituted 1,2,3-triazoles, utilizing the versatile alkyne building block, 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene . This specific precursor is valuable for creating libraries of compounds with potential applications in various research domains due to its unique electronic and structural features.

The Engine of Synthesis: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

The remarkable efficiency of the CuAAC reaction, which can accelerate the rate of triazole formation by a factor of up to 107 compared to the uncatalyzed thermal reaction, is due to a distinct catalytic cycle involving copper(I) acetylide intermediates.[7][8] Unlike the thermal Huisgen cycloaddition which often yields a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed variant exclusively produces the 1,4-disubstituted product.[8]

The generally accepted mechanism proceeds through several key steps:

  • Formation of Copper(I) Acetylide: The terminal alkyne reacts with a copper(I) species, significantly increasing the acidity of the terminal proton and facilitating its removal to form a copper acetylide intermediate.[8]

  • Coordination and Activation: The organic azide coordinates to the copper acetylide complex. This coordination activates the azide for the subsequent cycloaddition.

  • Cycloaddition: A stepwise process occurs, involving the formation of a six-membered copper-containing ring, followed by ring contraction and the formation of the triazole ring.[9]

  • Protonolysis and Catalyst Regeneration: The resulting copper-triazolide intermediate is protonated, releasing the final 1,2,3-triazole product and regenerating the active copper(I) catalyst, allowing the cycle to continue.

The active Cu(I) catalyst is often generated in situ from an inexpensive and stable copper(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), using a reducing agent like sodium ascorbate.[4] This approach avoids the need to handle potentially unstable Cu(I) salts directly.

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_catalyst_generation In Situ Catalyst Generation Cu_I Cu(I) Catalyst Cu_Acetylide R¹-C≡C-Cu(I) Cu_I->Cu_Acetylide + R¹-C≡CH - H⁺ Alkyne R¹-C≡CH (1-(Benzyloxy)-4-ethynyl -2-methoxybenzene) Complex [Azide-Cu-Acetylide Complex] Cu_Acetylide->Complex + R²-N₃ Azide R²-N₃ Metallacycle Six-membered Cu-Metallacycle Complex->Metallacycle Cyclization Cu_Triazolide Copper Triazolide Metallacycle->Cu_Triazolide Ring Contraction Cu_Triazolide->Cu_I Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Product + H⁺ Cu_II Cu(II) Salt (e.g., CuSO₄) Cu_II->Cu_I + Reducer Reducer Reducing Agent (e.g., Sodium Ascorbate) caption Figure 1. Catalytic cycle of the CuAAC reaction.

Figure 1. Catalytic cycle of the CuAAC reaction.

Experimental Protocol: Synthesis of 1,2,3-Triazoles

This protocol provides a general and robust method for the synthesis of a variety of 1,4-disubstituted 1,2,3-triazoles starting from this compound.

I. Materials and Equipment

Reagents:

  • This compound (Alkyne)

  • Organic Azide (e.g., Benzyl azide, Phenyl azide, 1-Azidohexane)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium L-Ascorbate

  • Solvents: tert-Butanol (t-BuOH), Water (H₂O), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes

  • Saturated aqueous solution of Ethylenediaminetetraacetic acid (EDTA)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Glass column for chromatography

II. Critical Safety Precautions

Working with azides requires strict adherence to safety protocols due to their potential instability.

  • Toxicity: The azide ion is toxic, with a toxicity profile similar to cyanide. Always handle with appropriate gloves in a well-ventilated fume hood.[10]

  • Explosion Hazard: Organic azides, particularly those with a low carbon-to-nitrogen ratio (less than 3) or high nitrogen content, can be explosive.[11] They are sensitive to heat, shock, friction, and light.[12]

  • Handling:

    • Never use metal spatulas to handle azides, as this can form highly sensitive heavy metal azides.[12] Use plastic or ceramic spatulas.

    • Avoid using ground glass joints when possible, as friction can be an ignition source.[13]

    • Do not heat organic azides directly or distill them.[10] Purification should be performed using methods like extraction and chromatography.

    • Store azides in a cool, dark place, away from acids and metals.[11]

  • Waste Disposal: Azide waste must be segregated and disposed of according to institutional guidelines. Never pour azide solutions down the drain, as they can react with lead or copper pipes to form explosive metal azides.[14]

III. Step-by-Step Synthesis Protocol

This procedure is based on a 1.0 mmol scale.

  • Reagent Preparation:

    • In a 25 mL round-bottom flask, dissolve 1.0 mmol of this compound and 1.1 mmol (1.1 equivalents) of the desired organic azide in a 1:1 mixture of t-BuOH and H₂O (10 mL total volume).

    • Stir the mixture at room temperature until all solids are dissolved.

    • Prepare fresh stock solutions for the catalyst system:

      • Copper Solution: 1.0 M aqueous solution of CuSO₄·5H₂O.

      • Ascorbate Solution: 1.0 M aqueous solution of Sodium L-Ascorbate.

  • Reaction Initiation:

    • To the stirring solution of alkyne and azide, add the Sodium Ascorbate solution (0.2 mL, 0.2 mmol, 20 mol%).

    • Next, add the CuSO₄ solution (0.1 mL, 0.1 mmol, 10 mol%). The reaction mixture will typically turn a heterogeneous yellow-green color.

    • Allow the reaction to stir vigorously at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). A suitable eluent is typically a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v).

    • The reaction is considered complete when the starting alkyne spot is no longer visible by TLC (typically within 4-24 hours).

  • Workup and Extraction:

    • Once the reaction is complete, add 10 mL of a saturated aqueous EDTA solution to the flask and stir for 30 minutes. This step is crucial for chelating and removing the copper catalyst, which can otherwise complicate purification.[15]

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash sequentially with a saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

    • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[16] The eluent system will depend on the polarity of the product but often starts with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increases in polarity.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified 1,4-disubstituted 1,2,3-triazole.

Data Presentation: Scope of the Synthesis

The described protocol is highly versatile and can be applied to a wide range of organic azides to generate a library of 1,2,3-triazole derivatives. The table below illustrates the expected outcomes for the reaction of this compound with various azide partners.

EntryOrganic Azide (R²-N₃)R² GroupProduct StructureTypical Reaction Time (h)Expected Yield (%)
1Benzyl AzideBenzyl

4 - 8>95%
2Phenyl AzidePhenyl

6 - 1290 - 95%
31-Azidohexanen-Hexyl

8 - 1692 - 98%
4(2-Azidoethyl)benzenePhenethyl

6 - 10>95%

Note: Reaction times and yields are illustrative and based on typical outcomes for CuAAC reactions. Actual results may vary depending on the specific azide and reaction conditions.

Experimental Workflow Visualization

The following diagram outlines the complete workflow from starting materials to the final, purified product.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Extraction cluster_purify 4. Purification A Dissolve Alkyne & Azide in t-BuOH/H₂O B Add Na-Ascorbate and CuSO₄ solutions A->B C Stir at RT (4-24 h) B->C D Monitor by TLC C->D E Quench with EDTA(aq) D->E Reaction Complete F Extract with DCM E->F G Wash with NaHCO₃ and Brine F->G H Dry (MgSO₄) & Concentrate G->H I Silica Gel Column Chromatography H->I J Pure 1,2,3-Triazole Product I->J caption Figure 2. Step-by-step experimental workflow.

Figure 2. Step-by-step experimental workflow.

Conclusion

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition provides an exceptionally reliable and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. By employing this compound as a versatile alkyne component, researchers can readily access a diverse range of triazole products with high purity and in excellent yields. The protocol detailed herein is robust and scalable, making it a valuable tool for applications in drug discovery, chemical biology, and materials science. Adherence to the outlined safety precautions, particularly when handling organic azides, is paramount to ensure safe and successful experimentation.

References

  • Li, Z., et al. (2013). Click Chemistry for Drug Development and Diverse Chemical–Biology Applications. Chemical Reviews, 113(7), 5164-5203. Retrieved from [Link]

  • Bavetsias, V., & Bissy, E. (2017). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 12(9), 857-868. Retrieved from [Link]

  • Goksu, S., & Secen, H. (2018). The Use of Click Chemistry in Drug Development Applications. Journal of Research in Pharmacy, 22(4), 862-875. Retrieved from [Link]

  • Rodionov, V. O., et al. (2005). Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction. Angewandte Chemie International Edition, 44(15), 2210-2215. Retrieved from [Link]

  • Ríos-Gutiérrez, M., et al. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Physical Chemistry Chemical Physics, 20(45), 28651-28660. Retrieved from [Link]

  • Khepar, V. (2015). Applications of click chemistry in drug discovery. Slideshare. Retrieved from [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467. Retrieved from [Link]

  • Azofra, L. M., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2026-2041. Retrieved from [Link]

  • Bogdan, A. R., & Kappe, C. O. (2009). A practical flow synthesis of 1,2,3-triazoles. Organic Letters, 11(21), 4870-4873. Retrieved from [Link]

  • Fessler, D. C., & Nodelman, N. (1981). U.S. Patent No. 4,269,987. U.S. Patent and Trademark Office.
  • Azofra, L. M., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. PMC. Retrieved from [Link]

  • Jewett, J. C., & Sletten, E. M. (2013). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Methods in Molecular Biology, 1033, 103-110. Retrieved from [Link]

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Retrieved from [Link]

  • ResearchGate. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. Retrieved from [Link]

  • University College Dublin. (2018). SOP For Handling Azides And Other Potentially Explosive Materials. UCD School of Chemistry. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Azide Compounds. UCSB Environmental Health and Safety. Retrieved from [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • Stanford University. (n.d.). Information on Azide Compounds. Stanford Environmental Health & Safety. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazoles. Retrieved from [Link]

  • University of Pittsburgh. (2013). Safe Handling of Azides. Retrieved from [Link]

  • University of New Mexico. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. UNM Chemistry. Retrieved from [Link]

  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988318. Retrieved from [Link]

  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ACS Publications. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Catalysis, 12(9), 5268-5278. Retrieved from [Link]

  • MDPI. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 25(19), 4438. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Synthesis of functionalized 1,2,3-triazoles using Bi2WO6 nanoparticles as efficient and reusable heteroge. Retrieved from [Link]

Sources

Application Notes and Protocols for the Deprotection of the Benzyloxy Group in 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Selective Deprotection of Aryl Benzyl Ethers in Complex Molecules

The benzyl ether is a cornerstone of protecting group strategy in multi-step organic synthesis, prized for its general stability under a wide range of reaction conditions.[1][2] However, the selective cleavage of a benzyl ether in the presence of other sensitive functionalities presents a common yet significant challenge. This is particularly true for substrates such as 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene, a molecule featuring an acid- and reduction-sensitive terminal alkyne. The ethynyl group is a critical functional handle for further transformations, such as click chemistry or Sonogashira coupling, making its preservation during deprotection paramount.

Standard catalytic hydrogenolysis, the most common method for benzyl ether cleavage, is often incompatible with the presence of alkynes, leading to their reduction.[3] This necessitates the exploration of alternative, chemoselective deprotection methods that leave the ethynyl and methoxy groups intact. This application note provides a detailed guide to two robust and field-proven protocols for the selective deprotection of this compound to yield the corresponding phenol, 4-ethynyl-2-methoxyphenol. We will delve into the mechanistic rationale behind an oxidative debenzylation using 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) under photochemical conditions and a Lewis acid-mediated approach using a Boron Trichloride-Dimethyl Sulfide complex.

Chemoselective Deprotection Strategies: A Comparative Overview

The successful deprotection of this compound hinges on the selection of a reagent system that exhibits high selectivity for the benzyl ether over the terminal alkyne. Below is a summary of viable methods with their respective advantages and disadvantages.

Deprotection MethodReagentsAdvantagesDisadvantages
Oxidative Deprotection 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ), Visible LightExcellent chemoselectivity, mild conditions, tolerant of alkynes.[3]Stoichiometric amounts of DDQ may be required, potential for over-oxidation with prolonged reaction times.
Lewis Acid-Mediated Deprotection Boron Trichloride-Dimethyl Sulfide (BCl₃·SMe₂)High selectivity, mild conditions, tolerates a wide range of functional groups including alkynes.[4]BCl₃ is moisture-sensitive and requires careful handling.
Catalytic Transfer Hydrogenation Pd/C, Hydrogen Donor (e.g., Ammonium Formate)Milder than standard hydrogenolysis, avoids high pressure of H₂ gas.[1]Selectivity for benzyl ether over alkyne is not guaranteed and may require careful optimization.

Protocol 1: Visible-Light-Mediated Oxidative Deprotection with DDQ

This protocol leverages the power of photochemistry to achieve a mild and highly selective debenzylation. The reaction is initiated by the photoexcitation of DDQ, which then acts as a selective oxidant for the electron-rich benzyl ether.

Reaction Mechanism

The proposed mechanism involves a single-electron transfer (SET) from the benzyl ether to the photo-excited DDQ, generating a radical cation intermediate. Subsequent fragmentation of this intermediate yields the deprotected phenol, benzaldehyde, and the reduced form of DDQ. The use of visible light provides a mild energy source that minimizes side reactions.

Oxidative_Deprotection_Mechanism Substrate This compound SET_Complex [Substrate•+ DDQ•-] Substrate->SET_Complex DDQ DDQ Light Visible Light (hv) DDQ->Light Excited_DDQ DDQ* (Excited State) Light->Excited_DDQ Excited_DDQ->SET_Complex Product 4-Ethynyl-2-methoxyphenol SET_Complex->Product Byproduct1 Benzaldehyde SET_Complex->Byproduct1 Byproduct2 DDQH₂ SET_Complex->Byproduct2 caption Mechanism of DDQ-mediated oxidative deprotection.

Caption: Mechanism of DDQ-mediated oxidative deprotection.

Experimental Protocol
  • Reaction Setup: To a solution of this compound (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (MeCN), add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ, 1.5-2.0 equiv). The reaction should be carried out in a vessel that is transparent to visible light.

  • Initiation: Irradiate the reaction mixture with a visible light source (e.g., a household compact fluorescent lamp or a specific wavelength LED array) at room temperature.[3]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure 4-ethynyl-2-methoxyphenol.

Protocol 2: Lewis Acid-Mediated Deprotection with Boron Trichloride-Dimethyl Sulfide

This method employs a Lewis acid to effect the cleavage of the benzyl ether. The BCl₃·SMe₂ complex is a milder and more manageable source of BCl₃. The dimethyl sulfide ligand attenuates the reactivity of the boron trichloride, enhancing its selectivity.

Reaction Mechanism

The deprotection is initiated by the coordination of the Lewis acidic boron center to the oxygen atom of the benzyl ether. This coordination weakens the carbon-oxygen bond, facilitating its cleavage. The dimethyl sulfide can act as a scavenger for the resulting benzylic cation.

Lewis_Acid_Deprotection_Workflow Start Start: Dissolve Substrate in DCM Add_Reagent Add BCl₃·SMe₂ at -78 °C Start->Add_Reagent Stir Stir at Low Temperature Add_Reagent->Stir Monitor Monitor Reaction by TLC/LC-MS Stir->Monitor Quench Quench with Methanol Monitor->Quench Upon Completion Workup Aqueous Work-up and Extraction Quench->Workup Purify Column Chromatography Workup->Purify End End: Isolated Product Purify->End caption Workflow for Lewis acid-mediated deprotection.

Caption: Workflow for Lewis acid-mediated deprotection.

Experimental Protocol
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to -78 °C (a dry ice/acetone bath). To the cooled solution, add a solution of boron trichloride-dimethyl sulfide complex (BCl₃·SMe₂, 1.5-2.0 equiv) in DCM dropwise.

  • Reaction: Stir the reaction mixture at -78 °C. The reaction time can vary from 30 minutes to a few hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, carefully quench the reaction at -78 °C by the slow addition of methanol.

  • Work-up: Allow the reaction mixture to warm to room temperature. Add water and extract the product with DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography on silica gel to yield 4-ethynyl-2-methoxyphenol.[4]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient reagent, low temperature, or short reaction time.Increase the equivalents of the deprotecting agent, allow the reaction to stir for a longer duration, or for Lewis acid-mediated deprotection, allow the reaction to slowly warm to a slightly higher temperature (e.g., -40 °C).
Formation of Side Products Over-reaction, non-selective reaction.For the DDQ protocol, reduce the irradiation time or use a lower intensity light source. For the BCl₃·SMe₂ protocol, ensure the temperature is strictly maintained at -78 °C.
Low Yield Product degradation during work-up or purification.Ensure the work-up is performed promptly after quenching the reaction. Use a minimally acidic or basic aqueous wash. Deactivate the silica gel for chromatography with triethylamine if the product is acid-sensitive.

Conclusion

The selective deprotection of the benzyloxy group in this compound is a critical transformation that requires careful consideration of the reagent and reaction conditions to preserve the valuable ethynyl functionality. Both the visible-light-mediated oxidative deprotection with DDQ and the Lewis acid-mediated cleavage with BCl₃·SMe₂ offer reliable and high-yielding pathways to the desired phenol. The choice between these methods may depend on the availability of photochemical equipment and the specific sensitivities of other functional groups in more complex substrates. These detailed protocols provide a solid foundation for researchers to successfully navigate this challenging deprotection step in their synthetic endeavors.

References

  • Cavedon, C., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(5), 1856–1861. [Link]

  • Cavedon, C., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Max-Planck-Gesellschaft. [Link]

  • Li, T., et al. (2021). A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK. Organic & Biomolecular Chemistry, 19(35), 7633-7640. [Link]

  • Hamada, S., et al. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry, 88(17), 12464–12473. [Link]

  • Okano, K., et al. (2008). Mild debenzylation of aryl benzyl ether with BCl3 in the presence of pentamethylbenzene as a non-lewis-basic cation scavenger. Tohoku University Institutional Repository. [Link]

  • Cavedon, C., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Protecting Groups. [Link]

Sources

1-(Benzyloxy)-4-ethynyl-2-methoxybenzene as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene

A Versatile Orthogonally-Protected Building Block for Advanced Organic Synthesis

Introduction: Unlocking Synthetic Versatility

This compound is a multifunctional building block of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science.[1] Its unique architecture, featuring a terminal alkyne, a methoxy group, and a strategically placed benzyl ether, offers a powerful platform for constructing complex molecular frameworks. The terminal alkyne serves as a versatile handle for a variety of powerful coupling reactions, while the benzyloxy and methoxy groups provide electronic modulation and opportunities for differential deprotection, enabling sequential and site-selective transformations.

This guide provides an in-depth exploration of the key applications of this reagent, complete with detailed, field-proven protocols. The focus is not merely on procedural steps but on the underlying scientific rationale, empowering researchers to adapt and innovate in their own synthetic endeavors.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₆H₁₄O₂
Molecular Weight 238.28 g/mol
Appearance Off-white to light yellow solid
SMILES COC1=CC(=C(C=C1)C#C)OCC2=CC=CC=C2
InChI Key LLSFXRNOOAAYMQ-UHFFFAOYSA-N

Core Synthetic Applications & Strategic Considerations

The utility of this compound stems from the distinct reactivity of its functional groups. The terminal alkyne is primed for carbon-carbon bond formation, while the benzyl ether acts as a robust protecting group for a phenolic hydroxyl, which can be unveiled at a later synthetic stage.

G cluster_reactions Key Transformations cluster_products Product Scaffolds A 1-(Benzyloxy)-4-ethynyl- 2-methoxybenzene B Sonogashira Cross-Coupling A->B  + Aryl Halide  Pd/Cu Catalyst C CuAAC 'Click' Chemistry A->C  + Organic Azide  Cu(I) Catalyst D Heterocycle Synthesis A->D  + Coupling Partner  (e.g., 2-halobenzaldehydes) E Aryl-Alkynes B->E F 1,2,3-Triazoles C->F G Fused Ring Systems (e.g., Isoquinolines) D->G H Deprotection (Debenzylation) E->H  e.g., H₂, Pd/C F->H  e.g., H₂, Pd/C G->H  e.g., H₂, Pd/C I Substituted Phenols H->I

Figure 1: Key synthetic pathways enabled by this compound, showcasing its role in generating diverse molecular scaffolds.

Application 1: Palladium-Catalyzed Sonogashira Cross-Coupling

The Sonogashira reaction is a cornerstone of C(sp)-C(sp²) bond formation, coupling terminal alkynes with aryl or vinyl halides.[2] This reaction is exceptionally reliable for creating substituted aryl-alkyne structures, which are prevalent in pharmaceuticals, natural products, and conjugated materials.

Causality & Experimental Rationale: The reaction typically employs a dual-catalyst system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI). The palladium catalyst orchestrates the main cross-coupling cycle involving oxidative addition and reductive elimination, while the copper co-catalyst facilitates the formation of a copper(I) acetylide intermediate, which is crucial for the transmetalation step to palladium.[3] An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is essential both to scavenge the HX byproduct and to act as a solvent.

Sonogashira_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Acetylide Ar-Pd(II)L₂-C≡CR' PdII_Aryl->PdII_Acetylide Transmetalation PdII_Acetylide->Pd0 Reductive Elimination Product Ar-C≡CR' PdII_Acetylide->Product Cu_Acetylide Cu-C≡CR' Cu_Acetylide->PdII_Acetylide Alkyne R'C≡CH Alkyne->Cu_Acetylide Cu(I), Base Base Base Base->Cu_Acetylide Aryl_Halide Ar-X Aryl_Halide->PdII_Aryl

Figure 2: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Protocol: Sonogashira Coupling of this compound with 4-Iodoanisole

This protocol provides a representative procedure for the synthesis of 1-(benzyloxy)-2-methoxy-4-((4-methoxyphenyl)ethynyl)benzene.

Materials & Reagents:

  • This compound (1.0 eq)

  • 4-Iodoanisole (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask or equivalent reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (e.g., 238 mg, 1.0 mmol), 4-iodoanisole (257 mg, 1.1 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (11 mg, 0.06 mmol).

  • Solvent Addition: Add anhydrous THF (5 mL) and anhydrous Et₃N (5 mL) via syringe.

  • Reaction Execution: Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyne is consumed (typically 2-6 hours).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure coupled product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation & Expected Outcome:

  • TLC Monitoring: The product should have a different Rf value than the starting materials. A typical mobile phase is 9:1 Hexane:Ethyl Acetate.

  • Yield: Isolated yields for this type of reaction are generally high, often in the range of 80-95%.[4]

  • ¹H NMR: Expect to see characteristic signals for both aromatic rings and the disappearance of the terminal alkyne proton signal (around 3.0-3.5 ppm).

Application 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, the flagship of "click chemistry," provides an exceptionally efficient and reliable method for synthesizing 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides.[5] This transformation is valued for its high yields, mild reaction conditions, and tolerance of a wide array of functional groups, making it invaluable in drug discovery and bioconjugation.[6]

Causality & Experimental Rationale: The reaction is catalyzed by a Cu(I) species. While Cu(I) salts like CuI or [Cu(CH₃CN)₄]PF₆ can be used directly, it is often more convenient and reproducible to generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent like sodium ascorbate. The reaction proceeds readily in a variety of solvents, including polar protic solvents like water and t-butanol, which often accelerate the rate.

Protocol: CuAAC Reaction with Benzyl Azide

This protocol details the synthesis of a 1,2,3-triazole derivative from this compound and benzyl azide.

Materials & Reagents:

  • This compound (1.0 eq)

  • Benzyl azide (1.05 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • tert-Butanol

  • Deionized Water

  • Reaction vial or flask

Step-by-Step Procedure:

  • Reagent Preparation: In a reaction vial, dissolve this compound (e.g., 238 mg, 1.0 mmol) and benzyl azide (140 mg, 1.05 mmol) in a 1:1 mixture of t-butanol and water (10 mL).

  • Catalyst Addition: To the stirred solution, add an aqueous solution of CuSO₄·5H₂O (25 mg, 0.1 mmol in 0.5 mL water), followed by an aqueous solution of sodium ascorbate (40 mg, 0.2 mmol in 0.5 mL water). A color change to yellow/orange is typically observed.

  • Reaction Execution: Stir the mixture vigorously at room temperature for 12-24 hours. The product often precipitates from the reaction mixture as a solid.

  • Workup & Purification: If a precipitate forms, collect the solid by vacuum filtration and wash with cold water, followed by a cold non-polar solvent like hexane or ether to remove any unreacted starting materials. If no precipitate forms, extract the mixture with ethyl acetate (3 x 15 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by recrystallization or flash chromatography if necessary.

  • Characterization: Analyze the product by ¹H NMR, ¹³C NMR, and HRMS to confirm the formation of the triazole ring.

Table 2: Representative CuAAC Reaction Data

AlkyneAzideCatalyst SystemSolventYield
Title Cmpd. Benzyl AzideCuSO₄ / Na Ascorbatet-BuOH/H₂O>90%
Title Cmpd. 1-AzidoadamantaneCuSO₄ / Na AscorbateTHF/H₂O>85%
Title Cmpd. Ethyl 2-azidoacetateCuICH₂Cl₂>90%

Application 3: Deprotection of the Benzyl Ether

The benzyl ether is a widely used protecting group for alcohols and phenols due to its stability under a broad range of conditions.[7] Its removal, or debenzylation, unmasks the phenol, providing a new site for functionalization. This orthogonal strategy is critical in multi-step synthesis.

Causality & Strategic Choices: Several methods exist for benzyl ether cleavage, with the choice depending on the other functional groups present in the molecule.[8]

  • Catalytic Hydrogenation: This is the most common and cleanest method. A palladium catalyst (e.g., Pd on carbon) is used with a hydrogen source (H₂ gas, cyclohexadiene, etc.). It is highly efficient but incompatible with reducible groups like alkynes, alkenes, or nitro groups. Therefore, this method is best applied after the ethynyl group has been reacted.

  • Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can selectively cleave benzyl ethers, particularly those with electron-donating groups like the p-methoxybenzyl (PMB) ether.[9] Simple benzyl ethers can also be cleaved with DDQ, sometimes requiring photoirradiation.[7] This method is useful when hydrogenation-sensitive groups are present.

  • Acid-Catalyzed Cleavage: Strong acids can cleave benzyl ethers, but this method lacks generality and is limited to substrates that can tolerate harsh acidic conditions.[7]

Protocol: Debenzylation via Catalytic Hydrogenation (Post-Coupling)

This protocol assumes the alkyne has already been converted to a more stable group (e.g., an aryl-alkyne via Sonogashira or a triazole via CuAAC).

Materials & Reagents:

  • Substrate (benzyloxy-containing compound) (1.0 eq)

  • Palladium on carbon (10% Pd/C, ~5-10 mol% by weight)

  • Methanol or Ethyl Acetate (solvent)

  • Hydrogen source (H₂ gas balloon or Parr hydrogenator)

Step-by-Step Procedure:

  • Vessel Setup: Dissolve the substrate (e.g., 1.0 mmol) in methanol (20 mL) in a round-bottom flask equipped with a stir bar.

  • Catalyst Addition: Carefully add 10% Pd/C (e.g., 20-30 mg) to the solution under a stream of nitrogen or argon to prevent ignition of the catalyst in air.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction Execution: Stir the reaction mixture vigorously under a positive pressure of H₂ (balloon) at room temperature. Monitor the reaction by TLC for the disappearance of the starting material.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional solvent (methanol or ethyl acetate).

  • Purification: Concentrate the filtrate under reduced pressure. The resulting phenolic product is often pure enough for the next step, but can be purified by chromatography if necessary.

Table 3: Comparison of Common Debenzylation Methods

MethodReagentsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/CClean (byproduct is toluene), high yieldingIncompatible with reducible groups (alkenes, alkynes, etc.)[7]
Oxidative Cleavage DDQTolerates hydrogenation-sensitive groupsStoichiometric oxidant required, purification of byproduct
Reductive Cleavage Li, NH₃ (Birch)Powerful for stubborn ethersHarsh conditions, not selective
Acid-Catalyzed Cleavage HBr, BBr₃Effective for acid-stable moleculesHarsh conditions, low functional group tolerance[7]

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Debenzylation of 1-benzyloxy-4-methoxy benzene. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for a related synthesis. Retrieved from [Link]

  • Li, J. H., et al. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reaction under Copper-, Amine-Free Conditions - Supporting Information. Retrieved from [Link]

  • PubMed. (2020). Mechanistic Study of Pd/NHC-Catalyzed Sonogashira Reaction: Discovery of NHC-Ethynyl Coupling Process. Retrieved from [Link]

  • Nevado, C., et al. (n.d.). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Retrieved from [Link]

  • Boons, G. J., et al. (n.d.). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. Retrieved from [Link]

  • ResearchGate. (2015). Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. Retrieved from [Link]

  • Katritzky, A. R., et al. (2004). Synthesis and reactions of N-ethynyl-heterocycles. Retrieved from [Link]

  • DergiPark. (n.d.). The Use of Click Chemistry in Drug Development Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme S8: Sonogashira cross-coupling for the alkynation of the monofunctionalized acceptor molecules. Retrieved from [Link]

Sources

Application Notes and Protocols for 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Advanced Functional Polymers

1-(Benzyloxy)-4-ethynyl-2-methoxybenzene is a substituted aromatic acetylene monomer that serves as a highly versatile building block for the synthesis of advanced functional polymers. Its unique molecular architecture, featuring a terminal alkyne group, a bulky benzyloxy substituent, and a methoxy group, provides a powerful platform for creating materials with tailored properties for a range of applications in material science. The terminal alkyne functionality is particularly significant as it allows for polymerization via various modern techniques, including transition metal-catalyzed polymerization and highly efficient "click" chemistry reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

The presence of the benzyloxy and methoxy groups on the phenyl ring imparts several key characteristics to the resulting polymers. These substituents enhance solubility in common organic solvents, facilitating polymer processing and characterization. Furthermore, the benzyloxy group can act as a protecting group for a phenolic hydroxyl function. Its selective removal post-polymerization offers a strategic pathway to introduce functionality, such as hydroxyl groups, which can alter the polymer's polarity, enable further chemical modifications, and potentially introduce stimuli-responsive behavior. This combination of a polymerizable alkyne and tunable side-chain functionality makes this compound a monomer of considerable interest for the development of smart materials, sensors, and functional coatings.

Key Molecular Features and Properties

A comprehensive understanding of the monomer's properties is crucial for its effective application.

PropertyValueReference
Molecular Formula C₁₆H₁₄O₂N/A
Molecular Weight 238.28 g/mol N/A
Appearance Off-white to yellow solidN/A
Key Functional Groups Terminal Alkyne, Benzyloxy, MethoxyN/A

Applications in Material Science

The unique structural attributes of this compound open up a variety of applications in material science, primarily centered around the synthesis of novel polymers.

Synthesis of Substituted Polyacetylenes with Tunable Properties

Substituted polyacetylenes are a class of conjugated polymers known for their interesting optical and electronic properties. The polymerization of this compound using transition metal catalysts, particularly rhodium-based systems, can yield high molecular weight, stereoregular poly(this compound).[1] The bulky benzyloxy and methoxy side groups play a crucial role in preventing close packing of the polymer chains, which enhances solubility and processability.

Causality Behind Experimental Choices: Rhodium(I) catalysts are particularly effective for the polymerization of substituted phenylacetylenes as they can provide high stereochemical control, leading to polymers with a predominantly cis-transoidal structure.[1] This regular structure is important for achieving desirable electronic and optical properties. The choice of solvent, such as tetrahydrofuran (THF), is critical for solubilizing both the monomer and the growing polymer chain, thereby facilitating high molecular weight polymer formation.

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Polymerization of this compound

This protocol describes the synthesis of poly(this compound) using a rhodium(I) catalyst to produce a high molecular weight, soluble, and stereoregular polymer.

Materials:

  • This compound

  • [Rh(nbd)Cl]₂ (norbornadiene rhodium(I) chloride dimer)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Argon or Nitrogen gas supply

  • Schlenk flask and line

Procedure:

  • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve [Rh(nbd)Cl]₂ (1 mol%) and triethylamine (10 mol%) in anhydrous THF.

  • Stir the solution at room temperature for 15 minutes to allow for catalyst activation.

  • In a separate flask, dissolve this compound (100 mol%) in anhydrous THF.

  • Slowly add the monomer solution to the catalyst solution via cannula.

  • Stir the reaction mixture at room temperature for 24 hours. The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.

  • After 24 hours, quench the polymerization by precipitating the polymer in a large excess of methanol.

  • Filter the precipitated polymer and wash thoroughly with methanol to remove any unreacted monomer and catalyst residues.

  • Dry the polymer under vacuum to a constant weight.

Characterization:

  • Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) using THF as the eluent and polystyrene standards for calibration.

  • Structure: Confirmed by ¹H and ¹³C NMR spectroscopy. The disappearance of the acetylenic proton signal and the appearance of broad signals corresponding to the polymer backbone are indicative of successful polymerization.

  • Thermal Properties: Analyzed by Thermogravimetric Analysis (TGA) to determine thermal stability and Differential Scanning Calorimetry (DSC) to identify the glass transition temperature (Tg).

Post-Polymerization Modification: Cleavage of the Benzyl Group to Yield a Functional Phenolic Polymer

The benzyloxy group on the polymer can be cleaved to reveal a phenolic hydroxyl group. This transformation significantly alters the polymer's properties, increasing its polarity and providing a site for further functionalization or for creating stimuli-responsive materials.

Causality Behind Experimental Choices: Catalytic hydrogenolysis is a common and effective method for the deprotection of benzyl ethers.[2] Palladium on carbon (Pd/C) is a robust and efficient catalyst for this transformation. The reaction is typically carried out under a hydrogen atmosphere. The choice of solvent is important to ensure the polymer remains dissolved throughout the reaction.

Protocol 2: Deprotection of Poly(this compound)

This protocol outlines the conversion of the benzyloxy-substituted polymer to a poly(4-ethynyl-2-methoxy-1-phenol).

Materials:

  • Poly(this compound)

  • Palladium on carbon (10 wt% Pd)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrogen gas supply

  • Filtration setup (e.g., Celite pad)

Procedure:

  • Dissolve the poly(this compound) in anhydrous THF in a suitable reaction vessel.

  • Carefully add 10% Pd/C catalyst to the polymer solution (typically 5-10 mol% of the repeating unit).

  • Purge the reaction vessel with hydrogen gas and maintain a positive pressure of hydrogen (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours.

  • Monitor the reaction progress by ¹H NMR, observing the disappearance of the benzyl proton signals.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Precipitate the polymer by adding the filtrate to a non-solvent such as cold hexane.

  • Collect the polymer by filtration and dry under vacuum.

Synthesis of Functional Copolymers via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne group of this compound makes it an ideal monomer for "click" chemistry. It can be copolymerized with diazide monomers to create highly functionalized polymers with a triazole linkage in the backbone. This approach allows for the facile incorporation of various functional groups into the polymer structure.

Causality Behind Experimental Choices: The CuAAC reaction is known for its high efficiency, selectivity, and tolerance to a wide range of functional groups.[3] A copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, is used. A ligand such as PMDETA is often employed to stabilize the copper(I) species and enhance the reaction rate.

Protocol 3: CuAAC Step-Growth Copolymerization

This protocol describes the synthesis of a copolymer from this compound and a generic diazide monomer (e.g., 1,4-diazidobutane).

Materials:

  • This compound

  • Diazide monomer (e.g., 1,4-diazidobutane)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Dimethylformamide (DMF)

  • Methanol

Procedure:

  • In a Schlenk flask, dissolve equimolar amounts of this compound and the diazide monomer in DMF.

  • Add CuSO₄·5H₂O (1-5 mol%) and sodium ascorbate (5-10 mol%) to the solution.

  • Add PMDETA (1-5 mol%) to the reaction mixture.

  • Degas the solution by several freeze-pump-thaw cycles.

  • Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere.

  • Precipitate the resulting polymer in methanol.

  • Filter and wash the polymer with methanol and dry under vacuum.

Visualization of Key Processes

Rhodium-Catalyzed Polymerization Workflow

G Monomer 1-(Benzyloxy)-4-ethynyl- 2-methoxybenzene Polymerization Polymerization (Room Temperature, 24h) Monomer->Polymerization Catalyst [Rh(nbd)Cl]₂ / Et₃N in THF Catalyst->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Polymer Poly(1-(benzyloxy)-4-ethynyl- 2-methoxybenzene) Precipitation->Polymer

Caption: Workflow for Rhodium-Catalyzed Polymerization.

Post-Polymerization Deprotection

G StartPolymer Benzyloxy-Substituted Polymer Reaction Hydrogenolysis (H₂, Pd/C in THF) StartPolymer->Reaction EndPolymer Phenolic Polymer Reaction->EndPolymer Byproduct Toluene Reaction->Byproduct

Caption: Post-Polymerization Deprotection of the Benzyl Group.

CuAAC Copolymerization Pathway

G cluster_0 Monomers MonomerA 1-(Benzyloxy)-4-ethynyl- 2-methoxybenzene Reaction CuAAC 'Click' Reaction (CuSO₄, NaAsc, PMDETA) MonomerA->Reaction MonomerB Diazide Monomer (R-(N₃)₂) MonomerB->Reaction Copolymer Functional Copolymer with Triazole Linkages Reaction->Copolymer

Caption: Synthesis of Copolymers via CuAAC Click Chemistry.

Potential Applications and Future Directions

The polymers derived from this compound hold significant promise for several advanced applications:

  • Fluorescent Chemosensors: Poly(phenylene ethynylene)s, which are structurally analogous to the polymers described here, are known for their strong fluorescence and have been successfully employed as chemical sensors.[1][4][5][6] The electron-donating alkoxy groups on the phenyl ring can enhance the fluorescence quantum yield. The polymer backbone can act as a "molecular wire," amplifying quenching or enhancement signals upon binding of an analyte to functional groups on the polymer side chains. The phenolic polymer obtained after deprotection could be particularly useful for sensing metal ions or pH changes.

  • Stimuli-Responsive Materials: The phenolic hydroxyl groups introduced after deprotection can participate in hydrogen bonding. This can make the polymer's solubility sensitive to changes in pH or temperature, leading to stimuli-responsive behavior.[7][8][9] Such materials are of interest for applications in drug delivery, smart coatings, and actuators.

  • Functional Surfaces and Biomaterials: The "clickable" nature of the monomer allows for its use in surface modification. By grafting the monomer onto a surface and subsequently performing CuAAC reactions, surfaces with specific functionalities can be created for applications in biocompatible coatings, biosensors, and cell culture substrates.

Future research could focus on exploring the full potential of the deprotected phenolic polymer in creating complex, stimuli-responsive architectures and in the development of highly selective and sensitive fluorescent sensor arrays. The synthesis of block copolymers incorporating this monomer could also lead to novel self-assembling materials with interesting nanostructures.

References

  • Chen, Z., Xue, C., Shi, W., Luo, F. T., Green, S., Chen, J., & Liu, H. (2004). Selective and Sensitive Fluorescent Sensors for Metal Ions Based on Manipulation of Side-Chain Compositions of Poly(p-Phenyleneethynylene)s. Analytical Chemistry, 76(21), 6513–6518. [Link]

  • Chen, Z., Xue, C., Shi, W., Luo, F. T., Green, S., Chen, J., & Liu, H. (2004). Selective and Sensitive Fluorescent Sensors for Metal Ions Based on Manipulation of Side-Chain Compositions of Poly(p-phenyleneethynylene)s. Analytical Chemistry, 76(21), 6513-6518. [Link]

  • Das, S., et al. (2018). Photophysics and phosphate fluorescence sensing by poly(phenylene ethynylene) conjugated polyelectrolytes with branched ammonium side groups. Journal of Materials Chemistry C, 6(38), 10246-10255. [Link]

  • Styrylbenzene and Phenyleneethynylene Derivatives: Synthesis, Properties and Their Application in Fluorescent Sensor Field. (2021). heiDOK. [Link]

  • Kuang, Y., Ni, W., Liu, H., & Han, J. (2025). Poly(p‐Phenyleneethynylene)s‐Based Sensor Array for Diagnosis of Clinical Diseases. ChemMedChem, 20(5), e202400686. [Link]

  • Rhodium-Catalyzed Polymerization of Phenylacetylene and its Derivatives. (2025). ResearchGate. [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). National Institutes of Health (NIH). [Link]

  • Benzyl Protection. (n.d.). Common Organic Chemistry. [Link]

  • Optical and Chiroptical Stimuli-Responsive Chiral AgNPs@H-Leu-Poly(phenylacetylene) Nanocomposites in Water. (2024). ACS Nano, 18(43), 30248-30259. [Link]

  • Polymerization of phenylacetylene catalyzed by rhodium(I) complexes with N-functionalized N-heterocyclic carbene ligands. (2022). Polymer Chemistry, 13(11). [Link]

  • Click Chemistry Approaches for the Synthesis and Functionalization of Macromolecules. (2021). Journal of Composites and Biodegradable Polymers. [Link]

  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. (2021). Organic Letters, 23(3), 875-880. [Link]

  • Stimuli-Responsive Polymers Providing New Opportunities for Various Applications. (2020). SciSpace. [Link]

  • Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and Characterization of Poly(1-methoxy-4-octyloxy)-Para-Phenylene Vinylen for Light-Emitting Diodes Application. (2013). Advances in Materials Physics and Chemistry, 2012. [Link]

  • Benzylsulfonyl: A valuable protecting and deactivating group in phenol chemistry. (n.d.). ResearchGate. [Link]

  • Optical and Chiroptical Stimuli-Responsive Chiral AgNPs@H-Leu-Poly(phenylacetylene) Nanocomposites in Water. (2024). ACS Nano, 18(43), 30248–30259. [Link]

  • Multi-Stimuli Responsive Macromolecules and Their Assemblies. (n.d.). National Institutes of Health (NIH). [Link]

  • Properties and Applications of Stimuli-Responsive Diacetylenes. (n.d.). ResearchGate. [Link]

  • Molecular characterization of the polymerization of acetylene-functional benzoxazine resins. (n.d.). Polymer, 40(19), 5489-5497. [Link]

  • Synthesis and characterization of poly(4-oxyalkylenoxy benzoate)s of different chain length. (2025). ResearchGate. [Link]

  • Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. (n.d.). National Institutes of Health (NIH). [Link]

  • Thermoresponsive polymers in non-aqueous solutions. (n.d.). Aston University. [Link]

  • Synthesis and Characterization of Poly(1-methoxy-4-octyloxy)-Para-Phenylene Vinylen for Light-Emitting Diodes Application. (2012). Advances in Materials Physics and Chemistry, 2, 38-39. [Link]

  • Novel thermoresponsive homopolymers of Poly[oligo(ethylene glycol) (acyloxy) methacrylate]s:LCST-type transition in water and UCST-type transition in alcohols. (n.d.). ResearchGate. [Link]

  • New poly-imidazolium–triazole particles by CuAAC cross-linking of calixarene bis-azide/alkyne amphiphiles – a prospective support for Pd in the Mizoroki–Heck reaction. (n.d.). Royal Society of Chemistry. [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (n.d.). National Institutes of Health (NIH). [Link]

  • Assembling Complex Macromolecules and Self-Organizations of Biological Relevance with Cu(I)-Catalyzed Azide-Alkyne, Thio-Bromo, and TERMINI Double “Click” Reactions. (n.d.). National Institutes of Health (NIH). [Link]

  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (n.d.). National Institutes of Health (NIH). [Link]

  • Novel thermoresponsive homopolymers of poly[oligo(ethylene glycol) (acyloxy) methacrylate]s: LCST-type transition in water and UCST-type transition in alcohols. (2020). Semantic Scholar. [Link]-in-Zhang-Li/b83526a066928e4612347209930f9a265691d575)

  • Synthesis of Poly-[2.5-bis(4'-methoxybenzoyloxy)benzyl acrylate] and Poly-[2, 5-bis(4'-methoxybenzoyloxy)benzyl methacrylate]. (n.d.). Journal of the Chinese Chemical Society, 46(4), 567-572. [Link]

Sources

Application Notes and Protocols: One-Pot Synthesis Strategies Involving 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Alkynyl Building Block

In the landscape of contemporary drug discovery and materials science, the terminal alkyne, 1-(benzyloxy)-4-ethynyl-2-methoxybenzene, stands out as a highly versatile and valuable building block. Its carefully orchestrated arrangement of a terminal acetylene for coupling reactions, a methoxy group influencing electronic properties, and a benzyloxy protecting group offers a tripartite functionality that medicinal and materials chemists can exploit for the rapid assembly of complex molecular architectures. The benzyloxy group provides a stable yet readily cleavable protecting group for the phenolic oxygen, which is a common motif in natural products and pharmacologically active compounds. The strategic placement of the methoxy and ethynyl groups on the benzene ring allows for the construction of diverse heterocyclic systems and other extended conjugated structures with potential applications in medicinal chemistry and organic electronics.

This guide provides detailed, field-proven insights into one-pot synthesis protocols utilizing this compound. By moving beyond traditional multi-step procedures, one-pot syntheses offer significant advantages in terms of efficiency, resource conservation, and time savings, aligning with the principles of green chemistry.[1] We will delve into the causality behind experimental choices, providing not just a list of steps, but a deeper understanding of the reaction mechanisms and a framework for adapting these protocols to specific research needs.

Part 1: One-Pot Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the Synthesis of 1,2,3-Triazoles

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the cornerstone of "click chemistry," is a powerful tool for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[2][3] These heterocyclic moieties are prevalent in a wide array of biologically active compounds. The one-pot variation of this reaction, where an organic azide is generated in situ from a corresponding halide, further enhances its efficiency by eliminating the need to isolate potentially hazardous azide intermediates.[4][5]

Scientific Rationale and Mechanistic Insight

This one-pot protocol hinges on two sequential, yet compatible, reactions occurring in the same reaction vessel. The first is the nucleophilic substitution of a halide (typically bromide or iodide) with sodium azide to form the organic azide. The second is the Cu(I)-catalyzed cycloaddition of this in situ-generated azide with this compound. The copper(I) catalyst is crucial for activating the terminal alkyne, facilitating the concerted [3+2] cycloaddition with the azide to exclusively yield the 1,4-disubstituted triazole isomer.[2] The use of a suitable solvent system that facilitates both the nucleophilic substitution and the cycloaddition is key to the success of this one-pot procedure.[6][7][8]

CuAAC_Workflow Start Start: Organic Halide (R-X) + This compound + NaN3 + Cu(I) catalyst + Solvent Step1 In Situ Azide Formation R-X + NaN3 → R-N3 + NaX Start->Step1 Nucleophilic Substitution Step2 Cu(I)-Catalyzed Cycloaddition R-N3 + Alkyne → 1,4-Disubstituted Triazole Step1->Step2 Azide reacts with Alkyne Product Product: 1-(4-(1-Substituted-1H-1,2,3-triazol-4-yl)-2-(benzyloxy)-5-methoxy-phenyl)benzene Step2->Product Formation of Triazole Ring MCR_Workflow Start Start: this compound + Amidine + Aldehyde + Catalyst + Solvent Intermediate Formation of Key Intermediate (e.g., via coupling/condensation) Start->Intermediate Component Assembly Cyclization Intramolecular Cyclization and Aromatization Intermediate->Cyclization Ring Closure Product Product: Substituted Pyrimidine Cyclization->Product Final Product Formation

Sources

synthesis of heterocyclic compounds from 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Synthesis of Heterocyclic Compounds from 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking Heterocyclic Diversity from a Versatile Aryl Alkyne

This compound is a highly versatile and strategically important building block in modern synthetic organic chemistry. Its structure offers a unique convergence of functionalities ripe for elaboration into a diverse array of heterocyclic scaffolds, which are cornerstones of medicinal chemistry and materials science. The key reactive handles of this molecule are its terminal alkyne, a gateway for numerous cycloaddition and transition-metal-catalyzed reactions, and a benzyl-protected phenol. The selective deprotection of the benzyl ether unmasks a highly reactive ortho-alkynylphenol system, primed for intramolecular cyclization.

This guide provides an in-depth exploration of the synthetic pathways originating from this precursor. We will move beyond simple procedural lists to dissect the mechanistic underpinnings of each transformation, explaining the rationale behind the choice of catalysts, reagents, and reaction conditions. The protocols herein are designed to be robust and reproducible, providing researchers with the tools to confidently synthesize valuable benzofuran, isoxazole, and quinoline cores.

Part 1: Synthesis of Benzofurans via Deprotection and Intramolecular Cyclization

The most direct route to a fused heterocyclic system from this compound involves the strategic unmasking of the phenolic hydroxyl group, followed by an intramolecular cyclization onto the alkyne. This pathway is a powerful method for constructing the benzofuran skeleton, a privileged motif in numerous biologically active compounds.

Principle of the Transformation

The benzyl ether serves as a stable protecting group for the phenol. Its removal is the critical first step, yielding 4-ethynyl-2-methoxyphenol. This intermediate possesses a nucleophilic hydroxyl group positioned perfectly for a 5-endo-dig cyclization onto the electronically activated alkyne. This cyclization is often sluggish and requires catalysis by transition metals that act as potent π-acids, such as gold(I), palladium(II), or copper(I), to activate the alkyne towards nucleophilic attack.[1][2]

G cluster_0 Deprotection Step cluster_1 Cyclization Step StartingMaterial 1-(Benzyloxy)-4-ethynyl- 2-methoxybenzene Intermediate 4-Ethynyl-2-methoxyphenol StartingMaterial->Intermediate Pd/C, H₂ or BBr₃ Product 7-Methoxybenzofuran Derivative Intermediate->Product Au(I), Pd(II), or Cu(I) catalyst (5-endo-dig cyclization) G Start 1-(Benzyloxy)-4-ethynyl- 2-methoxybenzene Intermediate [Nitrated & Cyclized Intermediate] Start->Intermediate [3+2] Cycloaddition Reagents Fe(NO₃)₃ • 9H₂O KI, THF Reagents->Intermediate Product 3,5-Disubstituted Isoxazole Intermediate->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Sonogashira Coupling of 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Sonogashira cross-coupling reaction. This guide is specifically tailored to address challenges encountered when using 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene as your terminal alkyne substrate. As an electron-rich and somewhat sterically hindered alkyne, this substrate presents unique challenges that require careful optimization to achieve high yields. This document provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and enhance your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low, with significant amounts of unreacted starting material. What are the primary factors I should investigate?

Low conversion is a common issue and often points to suboptimal catalyst activity or reaction conditions. For an electron-rich substrate like this compound, several factors must be carefully balanced.

Core Areas for Investigation:

  • Catalyst System (Palladium & Ligand): The choice of palladium source and, more critically, the phosphine ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may be insufficient. Electron-rich, bulky phosphine ligands are often required to facilitate the oxidative addition of the aryl halide and promote the reductive elimination step.[1][2]

    • Recommendation: Switch to a more robust ligand such as XPhos, SPhos, or P(t-Bu)₃. These ligands can stabilize the palladium center and accelerate the catalytic cycle, especially with challenging aryl bromides or chlorides.[2][3]

  • Base Selection: The base plays a crucial role in deprotonating the terminal alkyne to form the reactive copper acetylide (in the classic system) or palladium acetylide (in copper-free systems).[1][4] An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) often serves as both the base and a solvent.[5] However, for less reactive partners, a stronger inorganic base may be needed.

    • Recommendation: While TEA is a good starting point, consider screening other bases. For difficult couplings, a carbonate base like Cs₂CO₃ or K₃PO₄ can be more effective, particularly in polar aprotic solvents like DMF or NMP.[6]

  • Solvent Effects: The solvent must dissolve all components of the reaction and can influence catalyst activity.[7]

    • Recommendation: A common starting point is a mixture of an amine base (like TEA) and a non-polar solvent like toluene or THF. If solubility or reactivity is an issue, switching to a polar aprotic solvent such as DMF may improve results, but be aware that this can sometimes complicate product purification.

  • Temperature: Sonogashira reactions are often run at room temperature, but sluggish reactions, especially with aryl bromides, may require heating.[5][8]

    • Recommendation: If no reaction occurs at room temperature after several hours, gradually increase the temperature to 40-60 °C. For very unreactive aryl chlorides, temperatures of 80-100 °C might be necessary, though this increases the risk of catalyst decomposition.[2][8]

Q2: I'm observing a significant amount of a side product that appears to be the dimer of my alkyne. How can I prevent this?

This side product is the result of Glaser-Hay homocoupling, a common issue where the terminal alkyne couples with itself.[5][9] This is particularly prevalent with electron-rich alkynes like yours and is promoted by the copper(I) co-catalyst in the presence of oxygen.[9][10]

Strategies to Minimize Homocoupling:

  • Rigorous Exclusion of Oxygen: Oxygen is the oxidant in the Glaser coupling catalytic cycle.[10][11]

    • Protocol: Ensure all solvents and reagents are thoroughly degassed. Use at least three freeze-pump-thaw cycles for your solvents. Assemble your reaction under a positive pressure of an inert gas (Argon or Nitrogen) and maintain this atmosphere throughout the reaction.[12]

  • Reduce Copper(I) Concentration: While catalytic, excess copper can accelerate the homocoupling pathway.[12]

    • Recommendation: Reduce the loading of CuI to 1-2 mol%. In some cases, even lower loadings can be effective.

  • Switch to a Copper-Free Protocol: The most effective way to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[5][13][14][15] This has become a standard approach for complex molecule synthesis where side reactions must be minimized.[5][16]

    • Insight: In copper-free systems, the amine base must be strong enough to facilitate the deprotonation of the alkyne at the palladium center.[1] This is often the rate-limiting step, and these reactions may require slightly more forcing conditions (e.g., higher temperatures or stronger bases) but offer a cleaner reaction profile.[2][3] Buchwald and others have noted that for some substrates, particularly aryl chlorides, copper can actually inhibit the desired cross-coupling reaction.[2][17]

Q3: My reaction starts but then stalls, and I see black particles forming in the flask. What is happening?

The formation of a black precipitate is a classic sign of palladium catalyst decomposition, commonly known as "palladium black".[18][19] This inactive form of palladium crashes out of solution, halting the catalytic cycle.

Causes and Preventative Measures:

  • Oxygen in the Reaction: Trace amounts of oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) active catalyst.

    • Solution: As mentioned above, rigorous degassing and maintaining an inert atmosphere are critical.[12]

  • High Temperature: While heat can increase reaction rates, excessive temperatures can accelerate catalyst decomposition pathways.[18]

    • Solution: Use the lowest temperature that provides a reasonable reaction rate. If you need to heat the reaction, ensure your ligand is thermally stable. Ligands like XPhos are designed for greater stability at higher temperatures compared to PPh₃.

  • Insufficient Ligand: An inadequate amount of phosphine ligand relative to the palladium can leave the metal center coordinatively unsaturated and prone to aggregation.

    • Solution: Ensure you are using an appropriate ligand-to-palladium ratio. For monodentate ligands like P(t-Bu)₃, a 2:1 or even 4:1 ratio to Pd is common.

  • Impurities: Impurities in your reagents (starting materials, solvent, base) can act as catalyst poisons.[18][20][21]

    • Solution: Use high-purity, anhydrous solvents and reagents. If you suspect an issue with your aryl halide, consider purifying it by recrystallization or chromatography before use.

Suggested Starting Protocols

The following protocols provide a starting point for the Sonogashira coupling of This compound with an aryl halide.

Protocol 1: Standard Pd/Cu Co-Catalyzed Conditions

This is a classic approach suitable for reactive aryl iodides and some aryl bromides.

Step-by-Step Methodology:

  • To a dry Schlenk flask under an Argon atmosphere, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and Copper(I) Iodide (CuI) (0.02 mmol, 2 mol%).

  • Evacuate and backfill the flask with Argon three times.

  • Add this compound (1.2 mmol, 1.2 equiv.).

  • Via syringe, add degassed toluene (5 mL) and degassed triethylamine (2.0 mmol, 2.0 equiv.).

  • Stir the reaction mixture at room temperature and monitor by TLC or LCMS. If the reaction is sluggish after 4 hours, gently heat to 40-50 °C.

  • Upon completion, dilute the mixture with ethyl acetate, wash with saturated aqueous NH₄Cl solution (to remove copper salts), then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Robust Copper-Free Conditions

This protocol is highly recommended to avoid Glaser homocoupling and is particularly effective for less reactive aryl bromides and chlorides.

Step-by-Step Methodology:

  • To a dry Schlenk flask under an Argon atmosphere, add the aryl halide (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd), and the phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%).

  • Add the solid base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the flask with Argon three times.

  • Add this compound (1.5 mmol, 1.5 equiv.).

  • Via syringe, add degassed solvent (e.g., DMF or 1,4-Dioxane, 5 mL).

  • Stir the reaction at the appropriate temperature (start at 50 °C for aryl bromides, may need up to 100 °C for aryl chlorides) and monitor by TLC or LCMS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data & Condition Selection

The choice of coupling partner significantly impacts the required reaction conditions. The general reactivity order for the aryl halide is I > Br > OTf >> Cl.[5]

Aryl Halide (Ar-X)Recommended Catalyst SystemBaseSolventTemperatureExpected Challenges
Aryl Iodide PdCl₂(PPh₃)₂ / CuITEA / DIPEAToluene or THFRoom Temp - 40°CLow risk; Glaser coupling is the main concern.
Aryl Bromide Pd₂(dba)₃ / XPhos or P(t-Bu)₃Cs₂CO₃ or K₃PO₄Dioxane or DMF50 - 80°CSlower oxidative addition. Catalyst decomposition possible.
Aryl Chloride Pd₂(dba)₃ / XPhos or SPhosCs₂CO₃ or K₃PO₄Dioxane or Toluene80 - 110°CVery challenging. Requires robust ligand and higher temps.
Aryl Triflate Pd(PPh₃)₄ or Pd₂(dba)₃ / P(t-Bu)₃TEA / DIPEADMF or THFRoom Temp - 60°CGenerally reactive but can be prone to hydrolysis.

Visualizing the Process

The Sonogashira Catalytic Cycles

Understanding the mechanism is key to troubleshooting. The reaction involves two interconnected catalytic cycles when using a copper co-catalyst.

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition pd0->pd_add Ar-X pd_complex Ar-Pd(II)L₂-X pd_add->pd_complex pd_trans Transmetallation pd_complex->pd_trans pd_alkyne Ar-Pd(II)L₂-C≡CR' pd_trans->pd_alkyne cu_halide Cu-X pd_trans->cu_halide regenerates Cu-X pd_reduct Reductive Elimination pd_alkyne->pd_reduct pd_reduct->pd0 Ar-C≡CR' cu_alkyne π-Alkyne Complex cu_halide->cu_alkyne H-C≡CR' cu_acetylide Cu-C≡CR' cu_alkyne->cu_acetylide Base cu_acetylide->pd_trans cu_acetylide->cu_halide to Pd Cycle

Caption: Interconnected Palladium and Copper catalytic cycles in the classic Sonogashira reaction.

Troubleshooting Workflow

When encountering low yield, follow a systematic approach to identify the issue.

Troubleshooting_Workflow start Low Yield Observed q1 Is Homocoupling (Dimer) Present? start->q1 a1_yes Implement Copper-Free Protocol & Rigorously Degas q1->a1_yes Yes q2 Is Starting Material Consumed? q1->q2 No a1_yes->q2 a2_no Increase Temperature Use Stronger Base Use More Active Ligand (e.g., XPhos) q2->a2_no No q3 Is Palladium Black Observed? q2->q3 Yes end Optimized Yield a2_no->end a3_yes Improve Degassing Use Lower Temperature Check Reagent Purity q3->a3_yes Yes q3->end No a3_yes->end

Caption: A decision-tree workflow for troubleshooting low yields in the Sonogashira reaction.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-53. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Angewandte Chemie International Edition, 42(46), 5993–5996. [Link]

  • Soheili, A., et al. (2003). A Mild and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191–4194. [Link]

  • Liang, B., et al. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 70(1), 391–393. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • Al-Masum, M., & Kumaraswamy, G. (2011). Copper-Free Sonogashira Cross-Coupling Reactions: An Overview. Molecules, 16(5), 3749-3786. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in CuAAC Reactions with 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This guide is specifically tailored to address challenges encountered when working with sterically demanding or electronically modified substrates, such as 1-(benzyloxy)-4-ethynyl-2-methoxybenzene. As Senior Application Scientists, we provide in-depth, field-proven insights to help you navigate and resolve common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the CuAAC "click" reaction, and why is it typically so reliable?

A1: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly robust and efficient reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide.[1][] Its reliability stems from a strong thermodynamic driving force and a catalytic cycle that proceeds with high specificity and yield under mild conditions, including in aqueous environments.[1][3] The reaction's rate is dramatically accelerated (10⁷ to 10⁸-fold) compared to the uncatalyzed thermal cycloaddition.[1] The key to this process is the copper(I) catalyst, which coordinates with the alkyne to form a copper acetylide intermediate, activating it for a regioselective cycloaddition with the azide.[1][4]

Q2: I'm observing no or very low conversion with this compound. What are the most likely initial causes?

A2: Low conversion with a substituted alkyne like this compound often points to a few primary culprits:

  • Catalyst Inactivation: The active catalyst is the Cu(I) ion, which is highly susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.[5][6]

  • Reagent Quality: Degradation of the alkyne or azide starting materials can prevent the reaction from proceeding.

  • Steric Hindrance: The bulky benzyloxy and methoxy groups on your alkyne can slow down the reaction kinetics compared to less hindered alkynes.[7] While CuAAC is generally tolerant of steric bulk, highly demanding substrates may require optimized conditions.[7]

  • Inhibitory Components: Certain functional groups or buffer components in your reaction mixture can chelate the copper catalyst, rendering it inactive.[5]

Q3: How do I choose between different copper sources, like CuSO₄/sodium ascorbate vs. a Cu(I) salt (e.g., CuI)?

A3: The combination of copper(II) sulfate (CuSO₄) with a reducing agent like sodium ascorbate is the most common and convenient method.[1][8][9] This system generates the active Cu(I) catalyst in situ, and the excess ascorbate helps to prevent re-oxidation of Cu(I) to Cu(II) by scavenging oxygen.[1][4] Using Cu(I) salts such as CuI or CuBr directly is also possible, but these salts can be less stable and may require stringent oxygen-free conditions to prevent oxidation.[6][10] For most applications, especially in aqueous or biological media, the CuSO₄/ascorbate system is recommended for its reliability.[6][11]

Q4: What is the role of a ligand like THPTA or TBTA, and is it always necessary?

A4: Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) are crucial for accelerating the reaction and stabilizing the Cu(I) catalytic species.[4][6] They prevent copper from disproportionating or precipitating and protect it from oxidation.[6] While not always strictly necessary for simple, high-concentration reactions, a ligand is highly recommended when working with sensitive substrates, at low reactant concentrations, or in complex biological media to ensure high yields and prevent catalyst-induced side reactions.[4][12] For reactions in aqueous buffers, the water-soluble ligand THPTA is generally superior to the more organic-soluble TBTA.[13][14]

Q5: How can I monitor the progress of my click reaction?

A5: Several analytical techniques can be used to monitor the reaction.

  • Thin-Layer Chromatography (TLC): This is a quick and simple qualitative method to visualize the consumption of the limiting starting material and the appearance of the new triazole product spot.[15][16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for quantitative analysis, especially in complex mixtures, as it can separate and identify reactants and products with high sensitivity and specificity.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of the characteristic alkyne proton signal and the appearance of the triazole proton signal in the ¹H NMR spectrum.[17][18]

  • In-situ FTIR Spectroscopy: Advanced process analytical technology (PAT) that allows for real-time, continuous monitoring of reaction kinetics without sampling.[19]

In-Depth Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving low conversion issues with this compound.

Problem 1: Reaction Fails to Initiate or Stalls at Low Conversion

This is the most common issue and typically points to a problem with the catalytic system.

Logical Troubleshooting Workflow

A Low Conversion Observed B Step 1: Verify Catalyst Activity A->B C Is the reaction mixture blue? B->C D YES: Excess Cu(II) present. Add more Sodium Ascorbate. C->D Yes E NO: Potential O₂ contamination. Degas solvents & use inert atmosphere. C->E No F Step 2: Check Reagent Integrity D->F E->F G Run control reaction with a simple alkyne (e.g., phenylacetylene). F->G H Does control work? G->H I YES: Issue is with your substituted alkyne. Verify purity (NMR, MS). H->I Yes J NO: Issue with azide, solvent, or catalyst stocks. Use fresh reagents. H->J No K Step 3: Optimize Reaction Conditions I->K J->K L Systematically vary parameters: - Ligand concentration - Solvent system - Temperature

Caption: Troubleshooting workflow for low CuAAC conversion.

Detailed Solutions

1. Catalyst Oxidation:

  • Cause: The active Cu(I) catalyst is readily oxidized to inactive Cu(II) by atmospheric oxygen.[5][6] A faint blue or green color in the reaction mixture indicates the presence of Cu(II).

  • Solution:

    • Degas Solvents: Before use, thoroughly degas all solvents (e.g., by sparging with argon or nitrogen for 15-20 minutes or using a freeze-pump-thaw cycle).

    • Inert Atmosphere: Run the reaction under an inert atmosphere (N₂ or Ar).

    • Fresh Reducing Agent: Always use a freshly prepared solution of sodium ascorbate. It degrades in solution over time.[20] Add it last to initiate the reaction.[6][21]

    • Excess Ascorbate: Use a sufficient molar excess of sodium ascorbate (typically 2-5 equivalents relative to copper) to maintain a reducing environment.[12]

2. Poor Reagent Quality or Stability:

  • Cause: The substituted alkyne may have degraded during storage. Organic azides can also be unstable.[5]

  • Solution:

    • Verify Alkyne Purity: Check the purity of this compound using ¹H NMR to ensure the terminal alkyne proton is present (typically a sharp singlet).

    • Use Fresh Azide: If possible, use a freshly prepared or recently purchased azide. Store azides cold and protected from light.[5]

    • Run a Control: Perform the reaction with your azide and a simple, reliable alkyne like phenylacetylene under the same conditions. If this control reaction works, the problem lies with your substituted alkyne.[22]

3. Suboptimal Reaction Conditions for a Hindered Alkyne:

  • Cause: The steric bulk from the benzyloxy and methoxy groups can slow the formation of the copper acetylide intermediate, requiring more forcing conditions.[7][23]

  • Solution:

    • Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often overcome the activation energy barrier for sterically hindered substrates.[10][24]

    • Solvent Choice: The reaction rate can be solvent-dependent.[25][26] While t-BuOH/H₂O is common, polar aprotic solvents like DMF or DMSO can sometimes improve solubility and accelerate the reaction.[25][27]

    • Optimize Ligand Concentration: The ligand-to-copper ratio is critical. A 1:1 to 5:1 ratio of ligand:copper is typical.[8][28] For your specific substrate, it may be beneficial to screen different ratios to find the optimum.

Problem 2: Formation of Side Products

The appearance of unexpected spots on TLC or peaks in LC-MS indicates side reactions are occurring.

Common Side Reactions and Solutions
Side ReactionDescriptionProbable CausePrevention Strategy
Alkyne Homocoupling (Glaser Coupling) Two molecules of the alkyne couple to form a diyne byproduct.Presence of oxygen, insufficient reducing agent, or absence of a suitable ligand.[4]Ensure stringent exclusion of oxygen, use sufficient sodium ascorbate, and always include a Cu(I) stabilizing ligand like THPTA.[4][29]
Azide Reduction The azide is reduced to an amine.Can occur with certain reducing agents like phosphines (e.g., TCEP).Use sodium ascorbate as the preferred reducing agent. Avoid TCEP.[8]
Substrate Degradation Sensitive functional groups on the alkyne or azide are degraded.Reactive oxygen species (ROS) generated by the Cu(I)/ascorbate/O₂ system.[12][28]Add a radical scavenger or ROS quencher like aminoguanidine.[8][20] Ensure the ligand is present to protect the catalyst and substrates.[8]
Problem 3: Difficulty with Product Purification

The desired triazole product is difficult to isolate from the reaction mixture.

  • Cause: Residual copper catalyst can complicate purification and interfere with downstream applications. The product may also have similar polarity to starting materials or byproducts.

  • Solution:

    • Copper Removal: After the reaction, quench with an ammonia solution or pass the crude mixture through a short plug of silica gel treated with a chelating agent like EDTA to bind and remove copper.[21][30]

    • Chromatography: Standard column chromatography is typically effective for purifying small-molecule triazoles.[22][30] Careful selection of the solvent system based on TLC analysis is key.

    • Extraction: A simple aqueous workup can often remove the inorganic salts (CuSO₄, sodium ascorbate) before chromatography.[30]

Experimental Protocols

Protocol 1: Standard CuAAC Reaction for this compound

This protocol provides a robust starting point for your reaction.

Materials:

  • This compound (1.0 equiv)

  • Azide coupling partner (1.0 - 1.1 equiv)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 - 0.10 equiv)

  • Sodium Ascorbate (0.10 - 0.30 equiv)

  • THPTA (0.05 - 0.10 equiv)

  • Solvent: tert-Butanol/Deionized Water (1:1 v/v), degassed

Procedure:

  • In a reaction vial, dissolve this compound and the azide partner in the t-BuOH/H₂O solvent mixture.

  • In a separate microfuge tube, prepare the catalyst premix: add the CuSO₄ to the THPTA solution and vortex briefly.

  • Add the catalyst/ligand premix to the reaction vial containing the alkyne and azide.

  • To initiate the reaction, add a freshly prepared aqueous solution of sodium ascorbate to the vial.

  • Seal the vial (if heating) and stir vigorously at room temperature. Monitor the reaction by TLC or LC-MS every 30-60 minutes.

  • If no significant conversion is observed after 2-4 hours, heat the reaction to 40-50 °C.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

Procedure:

  • Prepare a TLC plate with three lanes.

  • Lane 1: Spot a dilute solution of your starting alkyne, this compound.

  • Lane 2 (Co-spot): Spot the alkyne solution, then spot an aliquot of the reaction mixture directly on top.

  • Lane 3: Spot an aliquot of the reaction mixture.

  • Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualize the plate under UV light. As the reaction proceeds, the alkyne spot in Lane 3 should diminish in intensity, and a new, more polar product spot should appear. The co-spot helps confirm the consumption of the starting material.[15]

References

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Jena Bioscience. (n.d.). Auxiliary Cu(I) Click Reagents. Retrieved from [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central. Retrieved from [Link]

  • García, F., et al. (2024). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. PMC - PubMed Central. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Click Reactions and Click Chemistry Tools for In-Situ Monitoring. Retrieved from [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC - NIH. Retrieved from [Link]

  • Glen Research. (n.d.). New Product - THPTA - A Water Soluble Click Ligand. Glen Report 26.15. Retrieved from [Link]

  • ResearchGate. (2014). THPTA and TBTA, which one is better to be a Cu(I)-stabilizing ligand in click chemistry?. Retrieved from [Link]

  • Ciofini, I., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2014). Determining the Origins of Impurities during Azide-Alkyne Click Cyclization of Polystyrene. Retrieved from [Link]

  • ResearchGate. (2018). Optimization of the click reaction conditions. Retrieved from [Link]

  • Jiang, H., et al. (2012). Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. PMC - NIH. Retrieved from [Link]

  • Kumar, A., et al. (2021). Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides. RSC Advances. Retrieved from [Link]

  • Li, H., et al. (2021). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. NIH. Retrieved from [Link]

  • Cardenas-García, E., et al. (2020). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. MDPI. Retrieved from [Link]

  • Alonso, F., et al. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI. Retrieved from [Link]

  • ChemHelpASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Retrieved from [Link]

  • ResearchGate. (2011). The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview. Retrieved from [Link]

  • Das, D., et al. (2023). Copper(I)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-D-glucopyranosyltriazoles. RSC Publishing. Retrieved from [Link]

  • Hong, V., et al. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC - PubMed Central. Retrieved from [Link]

  • Zhang, S., et al. (2021). Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. ACS Publications. Retrieved from [Link]

  • D'Souza, A. M., & El-Sagheer, A. H. (2018). Peptide Conjugation via CuAAC 'Click' Chemistry. PMC - NIH. Retrieved from [Link]

  • Reddit. (2023). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). r/Chempros. Retrieved from [Link]

  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC - NIH. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega. Retrieved from [Link]

  • García, F., et al. (2024). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. PubMed. Retrieved from [Link]

  • Ito, S., et al. (2023). Huisgen Cycloaddition of Azidoazulenes: Synthesis, Structural and Optical Properties of 2- and 6-(1,2,3-Triazol-1-yl)azulenes. MDPI. Retrieved from [Link]

  • ResearchGate. (2012). Click chemstry: Why does it sometimes work and other times it doesn't?. Retrieved from [Link]

  • Labinsights. (2023). A Comprehensive Guide to Click Chemistry Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • ResearchGate. (2014). CuAAC Reactions between Benzyl Azide and Phenylacetylene using Various Amounts of PEG-tris-trz-Cu I Catalyst a. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene. This versatile building block is a cornerstone in medicinal chemistry and materials science, primarily utilized for its terminal alkyne functionality in various coupling reactions. While its reactivity is a significant asset, the subsequent purification of its products can present unique challenges. These challenges often stem from closely related impurities, residual catalysts, and the physicochemical properties of the products themselves.

This guide is structured as a series of troubleshooting questions and answers, reflecting the common issues encountered in the field. It is designed to provide researchers, scientists, and drug development professionals with not only procedural steps but also the underlying chemical principles to empower effective and efficient purification strategies.

Section 1: Purification After Sonogashira Coupling

The Sonogashira coupling, a palladium- and copper-co-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a primary application for this molecule. Purification often involves removing catalysts, byproducts, and starting materials.

Frequently Asked Questions & Troubleshooting

Q1: My TLC plate shows a new, non-polar spot that isn't my product or starting materials. What is it likely to be?

A: This is very often the homocoupled alkyne byproduct (a diyne), formed through a competing Glaser coupling reaction. This side reaction is particularly favored by higher temperatures and the presence of oxygen.

  • Causality: The copper acetylide intermediate, essential for the main reaction, can undergo oxidative coupling with itself, especially if the transmetalation step to palladium is slow.

  • Troubleshooting:

    • Minimize Oxygen: Ensure your reaction is thoroughly degassed and maintained under a positive pressure of an inert gas (Argon or Nitrogen).

    • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate, often room temperature is sufficient.[1]

    • Purification: The homocoupled product is typically much less polar than the desired cross-coupled product. It can usually be separated by silica gel column chromatography using a low-polarity eluent system (e.g., starting with pure hexane or a high hexane:ethyl acetate ratio).

Q2: After my aqueous workup, the organic layer has a persistent color (black, brown, or green). How do I remove the residual catalysts?

A: The color is due to residual palladium and copper catalysts. A standard aqueous workup is often insufficient for their complete removal.

  • Expert Insight: Copper salts, in particular, can be problematic. The Cu(I) catalyst is crucial for the reaction, but its salts can complicate purification.

  • Troubleshooting Protocol:

    • Ammonium Hydroxide/Chloride Wash: After the initial workup, wash the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute ammonium hydroxide (NH₄OH).[1] Ammonia complexes with copper ions, forming a water-soluble deep blue complex, [Cu(NH₃)₄]²⁺, which is effectively extracted into the aqueous phase.

    • Filtration through Celite®: Before concentrating the organic layer, filter it through a short plug of Celite® or silica gel.[1] This can help remove finely dispersed palladium particles (often appearing as black precipitate).

    • Scavenger Resins: For high-purity requirements, consider stirring the crude product solution with a metal scavenger resin (e.g., thiol-functionalized silica) before final purification.

Q3: My product is co-eluting with the starting aryl halide during column chromatography. How can I improve the separation?

A: Co-elution occurs when the polarities of the two compounds are very similar. Improving separation requires optimizing the chromatography conditions.

  • Underlying Principle: Separation on silica gel is based on polarity differences. We need to select a solvent system that magnifies the small polarity difference between your product and the impurity.[2]

  • Troubleshooting Steps:

    • Solvent System Optimization: The key is extensive TLC analysis before running the column.[3] Test various solvent systems. Instead of just ethyl acetate/hexane, try dichloromethane/hexane or toluene/ethyl acetate. A good system will give a clear separation (ΔRf > 0.15) on the TLC plate.

    • Employ Gradient Elution: Start with a very non-polar eluent (e.g., 100% hexane) to first elute any very non-polar impurities. Then, slowly and incrementally increase the polarity of the mobile phase. This "stretches" the separation window on the column.[3]

    • Column Dimensions: Use a longer, narrower column for difficult separations. The increased length of the stationary phase provides more opportunities for equilibrium and separation. A common rule of thumb is to use a weight of silica gel that is 50-100 times the weight of the crude sample for challenging separations.[2]

Section 2: Purification After Azide-Alkyne Click Chemistry (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is another frequent use for this alkyne, yielding 1,2,3-triazole products.[4] The primary purification challenge here is the removal of the copper catalyst.

Frequently Asked Questions & Troubleshooting

Q1: How do I effectively remove the copper catalyst after a "click" reaction? My product seems to be a copper complex.

A: The triazole product is an excellent chelator for copper(I), often leading to the isolation of a product-copper complex. This complex can cause band smearing on a silica column and inaccurate NMR spectra.

  • Expert Insight: The goal is not just to remove the leftover catalyst, but to decomplex the copper from your product. This requires a strong chelating agent.

  • Troubleshooting Protocol:

    • Ammonia Wash: As with the Sonogashira reaction, washing the reaction mixture (diluted with an organic solvent like ethyl acetate) with dilute ammonium hydroxide is a very effective first step.

    • EDTA or Saturated Na₂S₂O₃ Wash: For stubborn cases, wash with a 0.5 M solution of ethylenediaminetetraacetic acid (EDTA) disodium salt or a saturated solution of sodium thiosulfate. These are powerful chelating agents that will sequester the copper.

    • Scavenging: Specialized copper scavenger resins can be used for a final cleanup if trace amounts of copper are still a concern.[5]

    • Filtration: If you used a heterogeneous copper source (like copper filings), simple filtration is the first step.[6]

Q2: My product is a sticky oil that won't crystallize and streaks badly on the column. What are my options?

A: Streaking (tailing) on a silica gel column often indicates that the compound is either very polar, acidic/basic, or interacting too strongly with the silica.

  • Causality: The triazole ring introduces significant polarity and has a basic nitrogen atom that can interact strongly with the acidic silanol groups on the silica surface.

  • Troubleshooting:

    • Deactivate the Silica: Add a small amount of a basic modifier, like triethylamine (~0.5-1%), to your eluent system. This neutralizes the acidic sites on the silica gel, preventing strong adsorption and reducing tailing.

    • Switch to a Different Stationary Phase: If triethylamine doesn't solve the issue, consider using a less acidic stationary phase like neutral alumina.

    • Reverse-Phase Chromatography: If the product is sufficiently polar, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient may provide excellent purification, as it separates based on hydrophobicity rather than polarity.

    • Salt Formation & Precipitation: If the product has a basic site, you can sometimes form a salt (e.g., by adding HCl in ether) which may be a crystalline solid that can be purified by recrystallization or filtration.[7]

Section 3: Purification After Benzyl Group Deprotection

The benzyl ether is a common protecting group that is often removed via catalytic hydrogenation (e.g., using H₂ gas and Pd/C).[8] The main purification challenge is removing the catalyst and separating the product phenol from any remaining starting material.

Frequently Asked Questions & Troubleshooting

Q1: I've filtered my reaction mixture, but my solution is still grey/black. How do I completely remove the Palladium on Carbon (Pd/C) catalyst?

A: Pd/C consists of very fine particles that can pass through standard filter paper.

  • Expert Insight: Incomplete catalyst removal can lead to further unwanted reactions and contamination of your final product. A robust filtration method is critical.

  • Troubleshooting Protocol:

    • Filter through Celite®: The standard and most effective method is to filter the reaction mixture through a thick pad (~1-2 inches) of Celite® in a Büchner or fritted glass funnel.[9]

    • Procedure:

      • Place the filter paper in the funnel.

      • Add the Celite® and wet it with the reaction solvent to form a packed bed.

      • Carefully pour the reaction mixture onto the Celite® pad.

      • Wash the pad thoroughly with fresh solvent (e.g., methanol, ethyl acetate) to ensure all the product is recovered. The filtrate should be colorless.

    • Syringe Filter: For small-scale reactions (<50 mg), passing the solution through a 0.45 µm or 0.22 µm syringe filter (ensure it is compatible with your solvent) can also be effective.

Q2: My product is now a phenol. How does this affect my purification strategy?

A: The free hydroxyl group makes your product significantly more polar and acidic compared to the benzylated starting material.

  • Impact on Chromatography:

    • Increased Polarity: You will need a more polar eluent system for column chromatography (e.g., higher percentage of ethyl acetate or methanol in your non-polar solvent).

    • Acidity & Tailing: Phenols are acidic and can streak on silica gel. Adding a small amount of acetic acid (~0.5-1%) to your eluent can suppress the deprotonation of the phenol and the silanol groups, leading to sharper bands and better separation.

  • Impact on Workup:

    • Base Extraction: You can now use acid-base extraction to your advantage. Dissolve the crude material in an organic solvent (like ethyl acetate) and wash with a mild aqueous base (e.g., saturated NaHCO₃ or dilute NaOH). Your phenolic product will deprotonate and move into the aqueous layer, leaving non-acidic impurities (like unreacted starting material) in the organic layer. You can then re-acidify the aqueous layer (e.g., with 1M HCl) and extract your pure product back into an organic solvent.

Section 4: Key Protocols & Data
Protocol 1: General Purpose Silica Gel Column Chromatography
  • TLC Analysis: Determine the optimal eluent system that provides good separation of your target compound from impurities (target Rf should be ~0.25-0.35).[10]

  • Column Packing (Slurry Method):

    • Clamp the column vertically and add a small cotton or glass wool plug.[2]

    • Add a thin layer of sand.

    • In a beaker, mix silica gel with your initial, non-polar eluent to form a slurry. Use ~50x the weight of your crude sample in silica.[11]

    • Pour the slurry into the column, tapping the side gently to pack the gel evenly and dislodge air bubbles.[2]

    • Open the stopcock to drain excess solvent, ensuring the top of the silica bed does not run dry.

    • Add another thin layer of sand on top to protect the silica bed.[11]

  • Sample Loading:

    • Dissolve your crude product in the minimum amount of a suitable solvent (often the eluent or dichloromethane).

    • Carefully pipette this concentrated solution onto the top sand layer.

    • Drain the solvent until it is just level with the sand.

  • Elution:

    • Carefully add your eluent to the column.

    • Begin collecting fractions. If using a gradient, gradually increase the percentage of the more polar solvent.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Purpose Recrystallization

Recrystallization is an excellent method for purifying solid compounds when impurities have different solubility profiles.[12][13]

  • Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[12] Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene, or mixtures).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent needed to fully dissolve the solid.

  • Decolorization (if needed): If the solution is colored, add a small amount of activated charcoal, heat briefly, and perform a hot gravity filtration to remove the charcoal and any insoluble impurities.[14]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cooling too quickly can trap impurities. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Data Table: Common Solvents for Chromatography
SolventPolarity IndexBoiling Point (°C)Notes
Hexane0.169Common non-polar base eluent.
Toluene2.4111Good for aromatic compounds, can provide different selectivity than hexane.
Dichloromethane3.140A versatile solvent of intermediate polarity.
Diethyl Ether2.835Volatile, use with caution.
Ethyl Acetate4.477Excellent general-purpose polar co-solvent with hexane.
Acetone5.156More polar than ethyl acetate.
Isopropanol3.982Protic solvent, useful for more polar compounds.
Methanol5.165Very polar, protic. Often used in small percentages to elute highly polar compounds.
Section 5: Visual Workflow Guides
Purification Strategy Selection

The following diagram outlines a general decision-making process for purifying the product of a typical reaction.

Purification_Workflow crude Crude Reaction Mixture workup Aqueous Workup / Catalyst Removal crude->workup analyze Analyze by TLC / LCMS / NMR workup->analyze solid Is the product a solid? analyze->solid recrys_option Consider Recrystallization solid->recrys_option Yes chrom_option Column Chromatography solid->chrom_option No / Impure execute_recrys Perform Recrystallization recrys_option->execute_recrys execute_chrom Perform Column Chromatography chrom_option->execute_chrom purity_check Check Purity execute_recrys->purity_check execute_chrom->purity_check pure_product Pure Product purity_check->pure_product Purity >95% repurify Repurify if needed purity_check->repurify Purity <95% repurify->analyze

Caption: Decision workflow for selecting a purification method.

Principle of Column Chromatography Separation

This diagram illustrates how compounds with different polarities are separated on a silica gel column.

Chromatography_Principle cluster_column Silica Gel Column (Stationary Phase) column_body A Non-polar Compound path_A B Polar Compound path_B start_label 1. Loading elution_label 2. Elution mix Mixture Applied end_label 3. Separation A_eluting Moves quickly B_eluting Moves slowly (adsorbed more strongly) A_out Elutes First B_out Elutes Later path_A->A_eluting Fast path_B->B_eluting Slow path_A_out path_A_out->A_out path_B_out path_B_out->B_out

Caption: Separation of polar and non-polar compounds on silica.

References
  • Rahim, M. A., Matsumura, S., & Toshima, K. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters, 46, 7307-7309. [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • Google Patents.
  • NROChemistry. Sonogashira Coupling. [Link]

  • Madsen, R., & Skrydstrup, T. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140-6. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • University of Alberta. Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical research, 25(10), 2216–2230. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]

  • ResearchGate. Deprotection of benzyl in ether substrates. [Link]

  • The Scripps Research Institute, Sharpless Lab. Click Chemistry. [Link]

  • Kempe, K., & Becer, C. R. (2018). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Molecules, 23(11), 2959. [Link]

  • University of Toronto, Department of Chemistry. Column chromatography. [Link]

  • Google Patents.
  • Wang, Z., et al. (2023). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society. [Link]

  • Khan Academy. Column chromatography. [Link]

  • ResearchGate. Best procedure for click between aromatic azide and aliphatic alkyne?. [Link]

  • ChemEurope.com. Column chromatography. [Link]

  • ChemBK. 1-ETHYNYL-4-METHOXYBENZENE. [Link]

  • ResearchGate. Optimization of Click Chemistry Using Azide and Alkyne Scavenger Resins. [Link]

  • Chemistry LibreTexts. 2.4: Column Chromatography. [Link]

  • Nozoe, T., et al. (2017). Huisgen Cycloaddition of Azidoazulenes: Synthesis, Structural and Optical Properties of 2- and 6-(1,2,3-Triazol-1-yl)azulenes. Molecules, 22(12), 2068. [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for optimizing catalyst loading in the Sonogashira cross-coupling of 1-(benzyloxy)-4-ethynyl-2-methoxybenzene. This electron-rich alkyne presents unique challenges and opportunities for achieving high-yield, efficient, and reproducible couplings.

I. Understanding the System: The Sonogashira Coupling of an Electron-Rich Alkyne

The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][3] The specific substrate, this compound, possesses two electron-donating groups (benzyloxy and methoxy) on the phenyl ring, which increases the electron density of the alkyne. This electronic property can influence the reaction in several ways, including the rate of oxidative addition and the potential for side reactions.[3][4]

The Catalytic Cycle

A fundamental understanding of the catalytic cycle is crucial for effective troubleshooting. The generally accepted mechanism involves two interconnected cycles: a palladium cycle and a copper cycle.

Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.

II. Troubleshooting Guide: From Low Yield to No Reaction

This section addresses common issues encountered during the cross-coupling of this compound, presented in a question-and-answer format.

Q1: My reaction shows low to no conversion of the starting materials. Where should I start troubleshooting?

A1: Low or no conversion is a common issue that can often be resolved by systematically evaluating the key reaction components and conditions.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Low/No Conversion Check_Catalyst 1. Catalyst System Integrity - Active Pd catalyst? - Fresh Cu(I) source? Start->Check_Catalyst Check_Catalyst->Start Inactive catalyst (replace) Check_Reagents 2. Reagent Quality & Stoichiometry - Pure alkyne & aryl halide? - Anhydrous base & solvent? Check_Catalyst->Check_Reagents If catalyst is active Check_Reagents->Start Impure reagents (purify/replace) Check_Conditions 3. Reaction Conditions - Inert atmosphere? - Optimal temperature? Check_Reagents->Check_Conditions If reagents are pure Check_Conditions->Start Suboptimal conditions (adjust) Optimize_Catalyst Optimize Catalyst Loading & Ligand Check_Conditions->Optimize_Catalyst If conditions are correct Optimize_Base Optimize Base & Solvent Optimize_Catalyst->Optimize_Base Success Improved Yield Optimize_Base->Success

Caption: A systematic workflow for troubleshooting low-yield Sonogashira reactions.

Detailed Checklist:

  • Catalyst Integrity:

    • Palladium Catalyst: Palladium(0) catalysts like Pd(PPh₃)₄ can be sensitive to air and moisture.[5] If the catalyst is old or has been improperly stored, its activity may be compromised. Consider using a fresh batch or a more stable Pd(II) precatalyst such as PdCl₂(PPh₃)₂.[3][5]

    • Copper(I) Co-catalyst: Copper(I) iodide (CuI) can oxidize over time. A discolored (greenish or brownish) appearance indicates potential degradation. Use a fresh, off-white to light tan colored sample.[5]

  • Reagent Quality:

    • Purity of Starting Materials: Impurities in either the this compound or the aryl halide can poison the catalyst.[5] Ensure both starting materials are of high purity, and consider purification if necessary.

    • Base and Solvent: The amine base (e.g., triethylamine, diisopropylamine) and the solvent should be anhydrous. Water can interfere with the catalytic cycle.[6] Degassing the solvent and base is crucial to remove oxygen, which can lead to unwanted side reactions.[5]

  • Reaction Atmosphere:

    • Inert Conditions: The Sonogashira reaction should be performed under an inert atmosphere (argon or nitrogen) to prevent oxidation of the Pd(0) catalyst and to avoid the Glaser-type homocoupling of the alkyne, which is promoted by oxygen.[5]

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

A2: The formation of a diarylacetylene byproduct from the homocoupling of this compound is a common issue, particularly with electron-rich alkynes.

Strategies to Minimize Homocoupling:

  • Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling. Ensure your reaction setup is thoroughly purged with an inert gas, and maintain a positive pressure of that gas throughout the reaction.

  • Copper-Free Conditions: The copper co-catalyst is often implicated in promoting homocoupling.[1] Consider a copper-free Sonogashira protocol. This may require a different palladium catalyst, ligand, and base system.[2][7]

  • Control of Reaction Temperature: Higher temperatures can sometimes favor homocoupling. If possible, run the reaction at a lower temperature for a longer duration.

  • Order of Addition: Adding the alkyne slowly to the reaction mixture can sometimes help to minimize its concentration at any given time, thereby reducing the rate of homocoupling.

Q3: My reaction turns black, and I get a poor yield. What is happening?

A3: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and aggregation of the palladium catalyst.[5][6] This leads to a loss of catalytic activity and consequently, a low yield.

Causes and Solutions for Palladium Black Formation:

  • Inappropriate Ligand: For the electron-rich this compound, a sufficiently electron-donating and sterically bulky ligand is crucial to stabilize the palladium center and prevent aggregation. If using a simple phosphine ligand like PPh₃, consider switching to a more sophisticated ligand such as a biarylphosphine (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[3]

  • High Temperature: Excessive heat can accelerate catalyst decomposition.[8] If the reaction requires elevated temperatures, ensure it is not unnecessarily high.

  • Solvent Effects: Certain solvents can promote the formation of palladium black. While THF and DMF are commonly used, if you consistently observe this issue, consider switching to a different solvent like toluene or dioxane.[9]

  • Impurities: As mentioned earlier, impurities in the reagents or solvent can lead to catalyst decomposition.[5]

III. Optimizing Catalyst Loading: A Data-Driven Approach

The optimal catalyst loading is a balance between reaction efficiency, cost, and ease of purification. For the cross-coupling of this compound, a good starting point is crucial for further optimization.

Factors Influencing Catalyst Loading:

Catalyst_Loading_Factors Catalyst_Loading Optimal Catalyst Loading Aryl_Halide Aryl Halide Reactivity (I > OTf > Br >> Cl) Catalyst_Loading->Aryl_Halide Ligand Ligand Properties (Electron-donating, Steric Bulk) Catalyst_Loading->Ligand Temperature Reaction Temperature Catalyst_Loading->Temperature Concentration Reactant Concentration Catalyst_Loading->Concentration Purity Reagent & Solvent Purity Catalyst_Loading->Purity

Caption: Key factors influencing the optimal catalyst loading in Sonogashira couplings.

Recommended Starting Conditions and Optimization Strategy:

The following table provides recommended starting catalyst loadings for the cross-coupling of this compound with various aryl halides. These are general guidelines, and empirical optimization is always recommended.

Aryl Halide (Ar-X)Pd Catalyst (mol%)CuI (mol%)Ligand (mol%)Temperature (°C)Notes
Ar-I 0.5 - 21 - 41 - 4Room Temp - 50Aryl iodides are highly reactive; lower catalyst loading and milder conditions are often sufficient.[1]
Ar-Br 1 - 52 - 102 - 1050 - 100Aryl bromides are less reactive and may require higher catalyst loading and temperature.[1][8]
Ar-OTf 1 - 32 - 62 - 6Room Temp - 60Aryl triflates have reactivity comparable to or slightly less than aryl iodides.
Ar-Cl 2 - 104 - 204 - 2080 - 120Aryl chlorides are the least reactive and often require specialized, highly active catalyst systems (e.g., with bulky, electron-rich phosphine or NHC ligands) and higher temperatures.[10]

Optimization Strategy:

  • Start with a Standard Loading: For an unknown system, begin with a conservative catalyst loading (e.g., 2 mol% Pd, 4 mol% CuI).

  • Monitor Reaction Progress: Use TLC or GC to monitor the consumption of starting materials and the formation of the product.

  • Systematic Reduction: If the reaction proceeds to completion efficiently, systematically reduce the catalyst loading in subsequent experiments (e.g., to 1 mol%, 0.5 mol%, etc.) until the reaction rate or yield begins to suffer.[11]

  • Consider a Ligand Screen: If you are struggling with low yield or catalyst decomposition, a ligand screen can be highly effective. Test a small panel of ligands with varying steric and electronic properties.

IV. Experimental Protocol: A General Procedure

This protocol provides a starting point for the Sonogashira coupling of this compound with an aryl iodide.

Materials:

  • This compound (1.0 equiv)

  • Aryl iodide (1.1 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 equiv, 4 mol%)

  • Triphenylphosphine (PPh₃) (0.04 equiv, 4 mol%)

  • Anhydrous triethylamine (Et₃N) or diisopropylamine (DIPA)

  • Anhydrous THF or DMF

  • Argon or Nitrogen gas supply

  • Standard Schlenk line glassware

Procedure:

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.02 equiv), CuI (0.04 equiv), and PPh₃ (0.04 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add the aryl iodide (1.1 equiv) and this compound (1.0 equiv).

  • Solvent and Base: Add the anhydrous solvent (e.g., THF, to make a ~0.1 M solution) followed by the anhydrous amine base (e.g., Et₃N, 2-3 equiv).

  • Reaction: Stir the reaction mixture at room temperature or heat as required (see table above). Monitor the reaction progress by TLC or GC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[12]

V. Frequently Asked Questions (FAQs)

Q4: Can I run this reaction without a copper co-catalyst?

A4: Yes, copper-free Sonogashira couplings are well-established and can be advantageous in minimizing alkyne homocoupling.[2][7] These reactions often require specific palladium catalysts, ligands (e.g., bulky phosphines or NHCs), and bases (e.g., cesium carbonate, piperidine).[3]

Q5: What is the best way to monitor the reaction progress?

A5: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting materials and the product. Staining with potassium permanganate can help visualize the alkyne-containing compounds. For more quantitative analysis, gas chromatography (GC) can be used.[13]

Q6: My product is difficult to purify. Any suggestions?

A6: The polarity of your product, due to the benzyloxy and methoxy groups, may require a more polar eluent system for column chromatography. If you are having trouble separating the product from residual catalyst or ligands, consider filtering the crude reaction mixture through a short plug of silica gel or celite before full purification. In some cases, recrystallization can be an effective purification method.

Q7: How does the choice of base affect the reaction?

A7: The base plays a crucial role in deprotonating the terminal alkyne to form the reactive copper acetylide (or palladium acetylide in copper-free systems).[1] Amine bases like triethylamine and diisopropylamine are commonly used and can also serve as the solvent.[1] Inorganic bases such as K₂CO₃ or Cs₂CO₃ can also be effective, particularly in copper-free systems.[14] The choice of base can influence the reaction rate and should be considered as a parameter for optimization.

VI. References

  • Chemistry LibreTexts. (2021, August 15). Sonogashira Coupling. [Link]

  • Herrmann, W. A., & Beller, M. (Eds.). (2004). Transition Metals for Organic Synthesis: Building Blocks and Fine Chemicals (Vol. 1). John Wiley & Sons.

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

  • Walter, P. E. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. King Abdullah University of Science and Technology. [Link]

  • Plenio, H., & Fleckenstein, C. A. (2007). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. Chemistry–A European Journal, 13(9), 2717-2729. [Link]

  • Janich, S. (2021). What is the role of ether solvent (such as THF) in Sonogashira coupling?. ResearchGate. [Link]

  • Wikipedia. (2023, November 28). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2012). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Organometallics, 31(21), 7351–7362. [Link]

  • Kumar, A., & Kaur, H. (2020). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC advances, 10(10), 5894-5915. [Link]

  • Chen, C. Y., & He, X. (2004). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 69(17), 5752–5755. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]

  • Bandaru, S., & Sridhar, B. (2017). Copper-free Sonogashira cross-coupling reactions: an overview. RSC advances, 7(78), 49453-49474. [Link]

  • King Abdullah University of Science and Technology. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • Bolm, C., & Riant, O. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 12(1), 89. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922. [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • ResearchGate. (2014). Optimisation of the catalyst loading for the Sonogashira reaction. [Link]

  • Dawson, D. M., & Cooper, A. I. (2012). Copper-Free Sonogashira Coupling for High-Surface-Area Conjugated Microporous Poly (aryleneethynylene) Networks. Angewandte Chemie International Edition, 51(32), 7954-7957. [Link]

  • Meier, M. A., & Schubert, U. S. (2004). Synthesis and characterization of sequence-defined stiff oligomers using the Sonogashira reaction. Journal of Polymer Science Part A: Polymer Chemistry, 42(18), 4685-4695. [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]

  • Nova, A., & Peris, E. (2023). New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. ACS Catalysis, 13(18), 12198-12209. [Link]

  • Yao, Q., & Lin, Q. (2014). Copper-free Sonogashira cross-coupling for functionalization of alkyne-encoded proteins in aqueous medium and in bacterial cells. Chemical Communications, 50(4), 484-486. [Link]

  • ResearchGate. (2019). Conditions optimization for the double Sonogashira coupling. [Link]

  • ResearchGate. (2011). Efficient and Copper-Free Pd (OAc) 2/DABCO-Catalyzed Sonogashira Cross-Coupling Reaction. [Link]

  • ResearchGate. (2015). Sonogashira coupling reaction of homopropargyl ether with aryl bromides and synthesis of 2, 5-disubstituted 3-bromofurans. [Link]

  • ResearchGate. (2019). Optimization of the conditions for the Sonogashira coupling reaction of ethynylbenzene and compound 17aa. [Link]

  • Reddit. (2011). Sonogashira workup. r/chemistry. [Link]

Sources

Technical Support Center: Preventing Side Reactions During Debenzylation of 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the selective debenzylation of 1-(benzyloxy)-4-ethynyl-2-methoxybenzene. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the challenges of this specific transformation. The primary goal is to cleave the O-benzyl ether protecting group while preserving the chemically sensitive terminal alkyne functionality.

Introduction: The Chemoselectivity Challenge

The debenzylation of this compound presents a significant chemoselectivity challenge. Standard palladium-catalyzed hydrogenation conditions, which are highly effective for cleaving benzyl ethers, can also readily reduce the ethynyl (alkyne) group.[1][2][3] The key to a successful reaction lies in carefully selecting and optimizing conditions to favor hydrogenolysis of the C-O bond over hydrogenation of the C-C triple bond.

This guide is structured to address the most common side reactions and experimental pitfalls, providing both mechanistic explanations and actionable solutions.

Troubleshooting & FAQs

This section addresses specific issues you may encounter during your experiments.

Q1: My main side product is 1-ethyl-2-methoxy-4-(benzyloxy)benzene or 1-ethyl-2-methoxyphenol. How do I prevent reduction of the ethynyl group?

This is the most common side reaction, where the alkyne is partially or fully hydrogenated to an alkene or alkane.[1][2]

Core Problem: The palladium catalyst is too active, catalyzing the hydrogenation of the alkyne at a rate competitive with or faster than the desired O-debenzylation.[3] Standard Pd/C is often too aggressive for this transformation.[3]

Solutions:

  • Utilize a "Poisoned" Catalyst: The most effective strategy is to use a catalyst with attenuated activity.[4]

    • Lindlar's Catalyst (Pd/CaCO₃ treated with lead acetate and quinoline): This is the classic choice for selectively reducing alkynes to cis-alkenes and is highly effective at preventing over-reduction to the alkane.[4][5][6][7] For debenzylation, its reduced activity can be leveraged to protect the alkyne.

    • Pd/BaSO₄ with Quinoline: Similar to Lindlar's catalyst, this system offers reduced catalytic activity, enhancing selectivity.[7][8]

  • Switch to Transfer Hydrogenation: This method avoids the use of high-pressure hydrogen gas and often provides greater selectivity.[9][10]

    • Hydrogen Donors: Common donors include ammonium formate, cyclohexene, or 2-propanol.[10][11][12] These reagents deliver hydrogen to the catalyst surface in a more controlled manner than H₂ gas.

    • Catalyst: 10% Pd/C is typically used, but the choice of hydrogen donor is the critical parameter for selectivity.

  • Optimize Reaction Conditions:

    • Temperature & Pressure: Perform the reaction at room temperature and atmospheric pressure (e.g., H₂ balloon).[8][13] Elevated temperatures and pressures will accelerate the undesired alkyne reduction.

    • Reaction Monitoring: Closely monitor the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction immediately upon consumption of the starting material to prevent the product from undergoing further reduction.[8][14]

MethodCatalystHydrogen SourceKey Advantage
Poisoned Catalyst Lindlar's CatalystH₂ (gas, 1 atm)Excellent selectivity for preserving the alkyne.[4][6]
Transfer Hydrogenation 10% Pd/CAmmonium FormateAvoids pressurized H₂, often milder conditions.[15]
Q2: The reaction is very slow or stalls completely. What are the potential causes?

A sluggish reaction can be frustrating, but it is often diagnosable.

Potential Causes & Solutions:

  • Poor Catalyst Quality/Activity: The catalyst may be old or deactivated.

    • Solution: Always use a fresh batch of catalyst from a reputable supplier. For particularly difficult debenzylations, Pearlman's catalyst (Pd(OH)₂/C) can be more active than Pd/C, but its high activity may compromise selectivity in this specific case.[14][16][17] A combination of Pd/C and Pd(OH)₂/C has also been reported to enhance catalytic activity.[18]

  • Catalyst Poisoning: Impurities from previous steps (e.g., sulfur compounds, halides) can poison the palladium catalyst.[14][17]

    • Solution: Ensure the starting material is highly pure. If poisoning is suspected, increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) may help, but purification is the best long-term solution.[16]

  • Insufficient Hydrogen Delivery (for H₂ gas reactions):

    • Solution: Ensure vigorous stirring to facilitate mass transfer of hydrogen gas to the catalyst surface.[15][17] The flask should have sufficient headspace. For balloon reactions, ensure the balloon remains inflated.

  • Inappropriate Solvent: The solvent can significantly impact reaction efficiency.

    • Solution: Polar solvents like ethanol, methanol, or ethyl acetate are generally effective.[13][17] Ensure solvents are dry and of high purity.

Q3: Are there non-hydrogenation methods to avoid alkyne reduction altogether?

Yes, several methods can cleave benzyl ethers without using a palladium catalyst and hydrogen, thereby eliminating the risk of alkyne reduction. However, these methods may present their own selectivity challenges with the methoxy group.

Alternative Methods:

  • Lewis Acids (BCl₃ or BBr₃): Boron trichloride or tribromide can effectively cleave benzyl ethers at low temperatures (-78 °C).

    • Key Consideration: A cation scavenger, such as pentamethylbenzene, is crucial to prevent the released benzyl cation from causing side reactions (e.g., Friedel-Crafts alkylation).[19] This method is generally chemoselective and tolerates a wide range of functional groups.[19]

    • Risk: Over-exposure or elevated temperatures could potentially cleave the methyl ether of the methoxy group.

  • Oxidative Debenzylation (DDQ): 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for oxidative cleavage, particularly under photoirradiation, and is compatible with alkynes.[20][21][22][23]

    • Mechanism: This method relies on the oxidation of the benzyl ether and is orthogonal to reductive methods.[20][22][23]

    • Advantage: It completely avoids reductive conditions and is an excellent choice for substrates with sensitive, reducible groups.[20][22][23]

  • Ozonolysis: Ozone can oxidatively remove benzyl ethers under mild conditions, forming a benzoate ester intermediate which can be hydrolyzed. This method is compatible with sensitive functional groups like acetals.[24]

Recommended Protocols
Protocol 1: Selective Debenzylation using Lindlar's Catalyst

This protocol is designed to maximize the preservation of the ethynyl group.

dot

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up a Dissolve Substrate in EtOH/EtOAc b Add Lindlar's Catalyst (5-10 mol%) a->b c Evacuate & Backfill with H₂ (3x) b->c d Stir vigorously under H₂ balloon (1 atm, RT) c->d e Monitor by TLC (Target Rf change) d->e every 30 min f Filter through Celite® to remove catalyst e->f Upon completion g Wash Celite® pad with solvent f->g h Concentrate filtrate under vacuum g->h i Purify via Column Chromatography h->i

Caption: Workflow for Selective Hydrogenation.

  • Preparation: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate (approx. 0.05 M concentration).

  • Catalyst Addition: Add Lindlar's catalyst (5-10% by weight) to the solution.

  • Hydrogenation: Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas from a balloon. Repeat this cycle three times.[11]

  • Reaction: Stir the mixture vigorously at room temperature under the hydrogen balloon (1 atm).

  • Monitoring: Monitor the reaction progress closely by TLC. The product will be more polar and have a lower Rf than the starting material. The reaction is complete when the starting material spot is no longer visible.[14]

  • Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[14]

  • Isolation: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Debenzylation via Transfer Hydrogenation

This protocol offers a milder alternative to using hydrogen gas directly.

dot

cluster_main Transfer Hydrogenation Troubleshooting start Problem: Over-reduction of Alkyne cause1 Cause: Ammonium Formate too reactive start->cause1 cause2 Cause: Reaction Temp too high start->cause2 cause3 Cause: Reaction not monitored closely start->cause3 solution1 Solution: Switch H-donor to Cyclohexene cause1->solution1 solution2 Solution: Run reaction at RT or 0 °C cause2->solution2 solution3 Solution: Stop reaction immediately upon SM consumption (TLC) cause3->solution3

Caption: Troubleshooting Transfer Hydrogenation.

  • Preparation: Dissolve this compound (1.0 eq) in methanol (approx. 0.1 M).

  • Reagent Addition: Add ammonium formate (3-5 eq) followed by 10% Pd/C (10% by weight).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 1-3 hours.

  • Monitoring: Monitor carefully by TLC for the disappearance of the starting material.

  • Work-up: Filter the mixture through Celite®, washing with methanol.

  • Isolation: Concentrate the filtrate. The residue can be taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. Purify by column chromatography as needed.

References
  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Angewandte Chemie International Edition.[Link]

  • Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Organic Chemistry Portal.[Link]

  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.[Link]

  • Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation. JoVE.[Link]

  • Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Organic Chemistry Portal.[Link]

  • Studies on the hydrogenolysis of benzyl ethers. ResearchGate.[Link]

  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups (ResearchGate). ResearchGate.[Link]

  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups (ACS Publications). ACS Publications.[Link]

  • 9.5: Reduction of Alkynes. Chemistry LibreTexts.[Link]

  • 9.5: Reduction of Alkynes (McMurry). Chemistry LibreTexts.[Link]

  • Reduction of alkynes (video). Khan Academy.[Link]

  • All You Need to Know about the Reduction of Alkynes. YouTube.[Link]

  • CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST. NIH National Library of Medicine.[Link]

  • Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. Organic Reactions.[Link]

  • Mild catalytic multiphase hydrogenolysis of benzyl ethers. Royal Society of Chemistry.[Link]

  • Help with debenzylation of N-Benzyl. Sciencemadness.org.[Link]

  • Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Engelhard Corporation.[Link]

  • Partial Reduction of Alkynes With Lindlar’s Catalyst. Master Organic Chemistry.[Link]

  • Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. ResearchGate.[Link]

  • 9.4 Reduction of Alkynes. YouTube.[Link]

  • Selective O-debenzylation in presence of allylic group? Reddit.[Link]

  • Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride. ResearchGate.[Link]

  • More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Taylor & Francis Online.[Link]

  • Hydrogen Transfer Reactions of Carbonyls, Alkynes, and Alkenes with Noble Metals. MDPI.[Link]

  • Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow.[Link]

  • Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. ResearchGate.[Link]

  • Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Royal Society of Chemistry.[Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst. ACS Publications.[Link]

Sources

Technical Support Center: Monitoring 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for monitoring reactions involving 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene using Thin-Layer Chromatography (TLC). This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-tested advice to ensure the successful tracking of your chemical transformations. Here, we move beyond simple protocols to explain the why behind the how, empowering you to troubleshoot effectively and interpret your results with confidence.

Understanding the Molecule: this compound

Before diving into TLC specifics, let's consider the structural features of our molecule of interest, as they dictate its chromatographic behavior.

  • Structure: C₁₆H₁₄O₂[1]

  • Key Functional Groups:

    • Benzene rings (aromatic): These extended π-systems are crucial for UV visualization.[2][3]

    • Benzyloxy group (ether): Contributes to the overall polarity.

    • Methoxy group (ether): Also influences polarity.

    • Ethynyl group (alkyne): A reactive site and a target for specific staining reagents.

The presence of these groups suggests that this compound is a moderately polar compound. Its polarity will be a key factor in selecting an appropriate mobile phase for effective separation from reactants and potential byproducts.

Core Protocol: Setting Up Your TLC for Reaction Monitoring

A successful TLC analysis starts with a robust and reproducible setup. The goal is to observe the consumption of your starting material and the concurrent appearance of your product spot(s).

Step-by-Step Experimental Workflow
  • Plate Preparation:

    • Use silica gel plates (Merck silica gel 60 F-254 or equivalent) which are impregnated with a fluorescent dye.[4]

    • With a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the plate. Do not use a pen, as the ink can chromatograph.[5]

    • Mark three lanes on the baseline for your starting material (SM), a co-spot (C), and your reaction mixture (R).[6]

  • Sample Preparation & Spotting:

    • Prepare a dilute solution (~1%) of your starting material in a volatile solvent like ethyl acetate or dichloromethane.[7]

    • Prepare a similar dilution of your reaction mixture.

    • Using a capillary tube, spot a small amount of the starting material solution onto the "SM" lane. The spot should be no more than 1-2 mm in diameter to prevent streaking.[8][9]

    • Spot the reaction mixture on the "R" lane.

    • For the "C" lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of it. This co-spot is critical for distinguishing between starting material and product if they have similar Rf values.[6][10]

  • Development:

    • Place the TLC plate in a developing chamber containing your chosen solvent system (mobile phase). Ensure the solvent level is below the baseline.[7][8]

    • Allow the solvent to travel up the plate via capillary action.

    • Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.

  • Visualization:

    • UV Light (Non-destructive): View the dried plate under a short-wave (254 nm) UV lamp.[11][12] Your aromatic starting material and any UV-active products will appear as dark spots against a fluorescent green background.[11][12] Circle the spots with a pencil.

    • Staining (Destructive): If further visualization is needed, use a chemical stain.

      • Potassium Permanganate (KMnO₄) Stain: This is excellent for visualizing compounds that can be oxidized, such as the alkyne group in your molecule. Spots will appear yellow or brown on a purple background.[2]

      • p-Anisaldehyde Stain: A versatile stain that reacts with many functional groups, often producing a range of colors, which can help differentiate between compounds.[13]

      • Iodine Chamber: Exposing the plate to iodine vapor will cause unsaturated and aromatic compounds to appear as yellow-brown spots. These spots will fade over time, so they should be circled immediately.[2][12]

Troubleshooting Guide & FAQs

Here we address common issues encountered when monitoring reactions of this compound with TLC, presented in a question-and-answer format.

Q1: My spots are streaking down the plate. What's wrong?

A1: Streaking is a frequent issue that can obscure results. The primary causes are:

  • Sample Overloading: The most common reason. Your sample solution is too concentrated.[5][7]

    • Solution: Dilute your sample significantly and re-spot. A 1% solution is a good starting point.[7]

  • Highly Polar Compound: If your product is significantly more polar than the starting material, it may interact very strongly with the silica gel.

    • Solution: Adjust your solvent system. Adding a small amount of a more polar solvent (like methanol) or a few drops of acetic acid (for acidic compounds) or triethylamine (for basic compounds) can improve spot shape.[9]

  • Insoluble Material: If your sample hasn't fully dissolved, it will streak from the baseline.

    • Solution: Ensure your sample is completely dissolved before spotting. You may need to filter it.

Q2: All my spots stayed on the baseline. How do I get them to move?

A2: This indicates your solvent system (mobile phase) is not polar enough to move the compounds up the silica plate (stationary phase).[14]

  • Solution: Increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. For example, if a 9:1 hexane:ethyl acetate mixture didn't work, try 7:3 or 1:1.[14]

Q3: All my spots ran to the top of the plate near the solvent front. What should I do?

A3: This is the opposite problem: your solvent system is too polar.[14] The solvent is moving your compounds so quickly that no effective separation is occurring.

  • Solution: Decrease the polarity of your mobile phase. If you are using a 1:1 hexane:ethyl acetate mixture, try a 3:1 or 9:1 ratio.[14]

Q4: I can't see any spots on my TLC plate after developing.

A4: This can be alarming, but there are several logical explanations:

  • Sample is Too Dilute: There may not be enough compound on the plate to be visualized.[5]

    • Solution: Try spotting multiple times in the same location, allowing the solvent to dry between applications. Alternatively, use a more concentrated sample solution.[5]

  • Compound is Not UV-Active: While this compound is UV-active, a potential product might not be.

    • Solution: Always use a secondary, destructive visualization method like a potassium permanganate or p-anisaldehyde stain after checking under the UV lamp.[3]

  • Reaction Failure: It's possible the reaction did not proceed and you have no product, or your starting material has decomposed.

    • Solution: Always run a lane with your starting material as a control to ensure it is visible.

Q5: The solvent front is running unevenly. Why is this happening and how can I fix it?

A5: An uneven solvent front will lead to inaccurate Rf values and poor separation.

  • Causes:

    • The bottom of the TLC plate is not flat or has chipped silica.[9]

    • The plate is touching the side of the developing chamber.[5]

    • The chamber is not sealed properly, allowing solvent to evaporate from the top of the plate.

  • Solutions:

    • Ensure the plate is placed evenly in the chamber and not at an angle.[8]

    • Make sure the chamber is securely covered.

    • If the plate is chipped, you can try cutting the damaged area off.[9]

Data Interpretation and Solvent System Selection

The choice of solvent system is the most critical variable in TLC. The goal is to achieve a good separation where the Rf values of your key components are between 0.2 and 0.8.[14]

Compound Polarity Recommended Starting Solvent System Rationale
Non-polar 100% Hexane or 5-10% Ethyl Acetate in HexaneA low polarity mobile phase is needed to allow for differential interaction with the polar silica gel.
Moderately Polar 10-50% Ethyl Acetate in HexaneThis is a versatile system for many organic compounds, including this compound. Start with a 4:1 Hexane:EtOAc mix and adjust as needed.[15]
Polar 100% Ethyl Acetate or 5-10% Methanol in DichloromethaneA highly polar mobile phase is required to move polar compounds off the baseline.[15]
Aromatic Compounds Toluene/Ethyl Acetate or Dichloromethane/HexaneSometimes, using an aromatic solvent like toluene can improve the separation of aromatic compounds due to π-π interactions.[16]

Visualizing the Troubleshooting Workflow

To aid in diagnosing TLC problems, the following flowchart outlines a logical sequence of steps to take.

TLC_Troubleshooting start Start: Analyze Developed TLC Plate problem Problem Identified? start->problem streaking Spots are Streaking problem->streaking Yes (Streaking) no_move Spots at Baseline (Rf ~ 0) problem->no_move Yes (Rf ~ 0) at_top Spots at Solvent Front (Rf ~ 1) problem->at_top Yes (Rf ~ 1) no_spots No Spots Visible problem->no_spots Yes (No Spots) uneven Uneven Solvent Front problem->uneven Yes (Uneven Front) end_good Good Separation: Continue Reaction Monitoring problem->end_good No sol_streaking Dilute Sample & Re-spot streaking->sol_streaking sol_polarity_up Increase Mobile Phase Polarity no_move->sol_polarity_up sol_polarity_down Decrease Mobile Phase Polarity at_top->sol_polarity_down sol_no_spots Concentrate Sample or Use Chemical Stain no_spots->sol_no_spots sol_uneven Check Plate Placement & Chamber Seal uneven->sol_uneven end_rerun Re-run TLC sol_streaking->end_rerun sol_polarity_up->end_rerun sol_polarity_down->end_rerun sol_no_spots->end_rerun sol_uneven->end_rerun

Sources

Technical Support Center: Minimizing Homocoupling in 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 1-(benzyloxy)-4-ethynyl-2-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the undesired formation of homocoupled byproducts, a common hurdle in synthetic organic chemistry. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you enhance the yield and purity of your target compounds.

Introduction: The Challenge of Homocoupling

This compound is a valuable building block in the synthesis of complex organic molecules. However, its terminal alkyne functionality makes it susceptible to homocoupling, also known as Glaser coupling, especially in Sonogashira and related cross-coupling reactions.[1][2] This side reaction leads to the formation of a symmetrical 1,3-diyne, which not only consumes the starting material and reduces the yield of the desired product but also complicates purification.[2][3]

This guide will delve into the mechanistic underpinnings of homocoupling and provide actionable strategies to suppress this unwanted pathway.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, offering targeted solutions to get your reaction back on track.

Issue 1: My primary product is the homocoupled diyne. How can I mitigate this?

The formation of a significant amount of the homocoupled 1,3-diyne byproduct is a clear indication that the reaction conditions favor the Glaser coupling pathway.[2]

  • Possible Cause 1: Presence of Oxygen. Oxygen is a key promoter of the oxidative homocoupling of terminal alkynes.[3][4] The catalytic cycle of Glaser coupling often involves the oxidation of a copper(I) acetylide intermediate.[5]

    • Solution: Rigorous Exclusion of Oxygen. It is critical to perform the reaction under a strictly inert atmosphere (e.g., high-purity argon or nitrogen).[4] Ensure that all solvents and liquid reagents are thoroughly degassed prior to use. Standard procedures include freeze-pump-thaw cycles or sparging with an inert gas for an extended period.[4]

  • Possible Cause 2: High Concentration of Copper(I) Co-catalyst. While copper(I) salts (e.g., CuI) are often used to accelerate Sonogashira reactions, they are also potent catalysts for Glaser coupling.[1][6]

    • Solution 1: Reduce or Eliminate the Copper Co-catalyst. Consider significantly reducing the loading of the copper(I) salt. In many cases, a copper-free Sonogashira protocol can be employed to completely avoid this side reaction.[1][7][8] Numerous copper-free methods have been developed and are well-documented in the literature.[9][10]

    • Solution 2: Slow Addition of the Alkyne. If a copper co-catalyst is necessary, adding the this compound solution slowly to the reaction mixture via a syringe pump can help maintain a low instantaneous concentration of the alkyne, thus disfavoring the bimolecular homocoupling reaction.[11][12]

Issue 2: My reaction is sluggish, and upon heating to drive it to completion, I observe increased homocoupling.

This scenario suggests that the desired cross-coupling reaction is kinetically slow, allowing the competing homocoupling pathway to become more prominent, especially at elevated temperatures.

  • Possible Cause 1: Inefficient Palladium Catalyst or Ligand. The choice of palladium source and, more importantly, the phosphine ligand can dramatically influence the relative rates of the desired cross-coupling and undesired homocoupling.[13][14][15]

    • Solution: Ligand Screening. Experiment with different phosphine ligands. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step in the Sonogashira cycle and may suppress homocoupling.[15][16] Consider ligands such as XPhos, SPhos, or dppf, which have proven effective in challenging cross-coupling reactions.[4]

  • Possible Cause 2: Suboptimal Solvent and Base Combination. The solvent and base can significantly impact the solubility of reagents and the overall reaction kinetics.[17]

    • Solution: Optimization of Reaction Medium. A solvent system that ensures the homogeneity of all reactants is crucial. For Sonogashira reactions, a mixture of an amine base (like triethylamine or diisopropylethylamine) and a co-solvent such as THF, dioxane, or DMF is common.[18] The choice of amine can also influence the extent of homocoupling.[4]

ParameterRecommendation to Minimize HomocouplingRationale
Atmosphere Strictly inert (Argon or Nitrogen)Oxygen promotes oxidative homocoupling (Glaser coupling).[3][4]
Copper Catalyst Minimize loading or use copper-free conditionsCopper(I) salts catalyze the homocoupling of terminal alkynes.[1][6]
Alkyne Addition Slow addition via syringe pumpMaintains a low instantaneous concentration of the alkyne, disfavoring the bimolecular side reaction.[11][12]
Palladium Ligand Screen bulky, electron-rich phosphine ligandsCan accelerate the desired cross-coupling pathway relative to homocoupling.[15][16]
Solvent/Base Ensure homogeneity and consider alternative aminesThe reaction medium can influence the relative rates of the competing reaction pathways.[4][17]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of Glaser homocoupling?

A1: The Glaser coupling is an oxidative dimerization of terminal alkynes to form a 1,3-diyne.[2] The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate.[5] In the presence of an oxidant, typically oxygen, two of these copper acetylide species couple to form the diyne, with the copper being re-oxidized to complete the catalytic cycle.[5]

Q2: Are there any alternatives to copper co-catalysts in Sonogashira reactions?

A2: Yes, several alternatives and copper-free protocols have been developed. Some methods utilize silver salts as co-catalysts.[19] More commonly, modern palladium catalysts with sophisticated phosphine ligands can facilitate the reaction efficiently without the need for a copper co-catalyst, thereby completely avoiding the Glaser homocoupling side reaction.[1][7][8]

Q3: How does the structure of this compound influence its tendency for homocoupling?

A3: The terminal alkyne proton in this compound is acidic and readily participates in the formation of metal acetylides, which are key intermediates in both the desired Sonogashira coupling and the undesired Glaser homocoupling. The electronic properties of the substituted benzene ring can also play a role in the reactivity of the alkyne.

Q4: Can protecting the terminal alkyne prevent homocoupling?

A4: Yes, protecting the terminal alkyne with a removable group, such as a trialkylsilyl group (e.g., trimethylsilyl, TMS), is a very effective strategy to prevent homocoupling.[20] The protected alkyne is then subjected to the cross-coupling reaction, followed by a deprotection step to reveal the terminal alkyne in the final product. This multi-step approach can be advantageous when other methods to suppress homocoupling are unsuccessful.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling

This protocol is designed to eliminate Glaser homocoupling by avoiding the use of a copper co-catalyst.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a magnetic stir bar.

  • Reagent Addition: Under a positive flow of argon, add the aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), and a degassed, anhydrous amine base (e.g., triethylamine or diisopropylethylamine) as the solvent.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, filter off the palladium catalyst, and concentrate the filtrate. The crude product can then be purified by flash column chromatography.

Protocol 2: Sonogashira Coupling with Slow Alkyne Addition

This protocol is for situations where a copper co-catalyst is deemed necessary.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), the copper(I) co-catalyst (e.g., CuI, 1-2 mol%), the aryl halide (1.0 equiv.), and a magnetic stir bar.

  • Solvent Addition: Add a degassed mixture of an amine base and a co-solvent (e.g., triethylamine/THF, 1:1).

  • Slow Addition: Prepare a solution of this compound (1.1-1.5 equiv.) in the same degassed solvent mixture and add it to the reaction flask dropwise over several hours using a syringe pump.

  • Reaction and Work-up: Once the addition is complete, continue to stir the reaction at the appropriate temperature until the starting material is consumed. Follow the work-up procedure described in Protocol 1.

Visualizing Reaction Pathways

Sonogashira_vs_Glaser cluster_start Starting Materials cluster_catalysts Catalytic System cluster_sonogashira Desired Sonogashira Pathway cluster_glaser Undesired Glaser Pathway Alkyne R-C≡C-H (1-(Benzyloxy)-4-ethynyl- 2-methoxybenzene) Cu_Acetylide Cu_Acetylide Alkyne->Cu_Acetylide Forms Intermediate ArX Ar-X (Aryl Halide) Pd_Cycle Pd_Cycle ArX->Pd_Cycle Pd(0) Pd(0) Catalyst Pd(0)->Pd_Cycle Cu(I) Cu(I) Co-catalyst Cu(I)->Cu_Acetylide Cross_Product R-C≡C-Ar (Desired Product) Dimerization Oxidative Dimerization Homo_Product R-C≡C-C≡C-R (Homocoupled Product) Dimerization->Homo_Product Forms Pd_Cycle->Cross_Product Forms Cu_Acetylide->Dimerization [O₂]

Caption: Competing Sonogashira and Glaser pathways.

Troubleshooting_Workflow start High Homocoupling Observed q_inert Is the reaction under a strictly inert atmosphere? start->q_inert a_inert_no Implement rigorous degassing and use an inert gas (Ar/N₂) q_inert->a_inert_no No q_copper Is a copper co-catalyst being used? q_inert->q_copper Yes a_inert_no->q_copper a_copper_yes Switch to a copper-free protocol OR Reduce Cu(I) loading and add alkyne slowly q_copper->a_copper_yes Yes q_ligand Have alternative ligands been screened? q_copper->q_ligand No (Copper-Free) a_copper_yes->q_ligand a_ligand_no Screen bulky, electron-rich phosphine ligands (e.g., XPhos) q_ligand->a_ligand_no No end Optimized Reaction: Minimal Homocoupling q_ligand->end Yes a_ligand_no->end

Caption: Decision tree for troubleshooting homocoupling.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Gao, F., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. [Link]

  • Azad, U. P., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Koberstein, J. T., et al. (2012). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Macromolecules. [Link]

  • Pérez-Temprano, M. H., et al. (2018). Palladium-Catalyzed Aerobic Homocoupling of Alkynes: Full Mechanistic Characterization of a More Complex Oxidase-Type Behavior. ACS Catalysis. [Link]

  • Borah, B. J., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]

  • Li, J. H., et al. (2004). Homocoupling of terminal alkynes catalyzed by CuCl under solvent-free conditions. Synthetic Communications. [Link]

  • Li, P., & Wang, L. (2013). Copper(i)-catalyzed homo-coupling of terminal alkynes at room temperature under solvent and base free conditions using O2 as an oxidant. RSC Advances. [Link]

  • Wang, J., et al. (2013). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Bioconjugate Chemistry. [Link]

  • Yu, J., et al. (2015). Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis. Angewandte Chemie International Edition. [Link]

  • Zhang, Y. Q., et al. (2022). Steering the Reaction Pathways of Terminal Alkynes by Introducing Oxygen Species: From C–C Coupling to C–H Activation. Catalysts. [Link]

  • Vantourout, J. C., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society. [Link]

  • Yu, J., et al. (2015). Ligand‐Promoted Oxidative Cross‐Coupling of Aryl Boronic Acids and Aryl Silanes by Palladium Catalysis. Angewandte Chemie International Edition. [Link]

  • Azad, U. P., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. [Link]

  • Azad, U. P., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. ResearchGate. [Link]

  • ResearchGate. (2021). Copper-free Sonogashira coupling reactions in the presence of the PdCl2(PPh3)3. [Link]

  • Chinchilla, R., & Nájera, C. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances. [Link]

  • Chen, C. Y., & Cheng, C. H. (2004). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry. [Link]

  • Jewett, J. C., et al. (2019). Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers. Bioconjugate Chemistry. [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]

  • Ho, T. I., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]

  • Koberstein, J. T., et al. (2012). The Glaser–Hay Reaction: Optimization and Scope Based on 13C NMR Kinetics Experiments. The Journal of Organic Chemistry. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Anderson, N. G., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link]

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]

  • ChemOrgChem. (2025). Sonogashira Cross-Coupling /LiAlH4 Reduction/CSIR 2011| Problem Solved/ChemOrgChem. YouTube. [Link]

  • Luscombe, C. K., et al. (2019). Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. The Journal of Organic Chemistry. [Link]

  • Maynard, H. D., et al. (2018). Development of optimized conditions for Glaser-Hay bioconjugations. Methods in Enzymology. [Link]

  • ResearchGate. (n.d.). Glaser−Hay homo‐coupling of terminal alkynes catalyzed by a Cu single‐atom catalyst. [Link]

  • Liljeroth, P., et al. (2021). Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. ACS Nano. [Link]

  • PubChem. (n.d.). 1-Ethynyl-4-methoxybenzene. [Link]

Sources

Technical Support Center: Catalyst Selection for 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for transformations of 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for common synthetic challenges involving this versatile building block. The electron-rich nature of this aryl alkyne, due to the methoxy and benzyloxy substituents, presents unique opportunities and challenges in catalyst selection and reaction optimization. This document provides field-proven insights and evidence-based protocols to ensure the efficiency and success of your experiments.

I. Introduction to the Reactivity of this compound

This compound is a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures found in pharmaceuticals and functional materials. The terminal alkyne moiety is a versatile handle for a variety of transformations, including carbon-carbon bond formation and heterocycle synthesis. The electron-donating benzyloxy and methoxy groups on the aromatic ring significantly influence the reactivity of the alkyne, generally enhancing its nucleophilicity and affecting the kinetics of catalytic cycles. Understanding these electronic effects is paramount for selecting the optimal catalyst system to achieve high yields and selectivity.

II. Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the transformation of this compound in a question-and-answer format.

A. Sonogashira Coupling Reactions

The Sonogashira coupling, a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is one of the most fundamental transformations for this substrate.[1][2][3]

Question 1: My Sonogashira coupling reaction with this compound is showing low to no yield. What are the likely causes?

Answer: Low yields in Sonogashira couplings with electron-rich alkynes can stem from several factors. A systematic approach to troubleshooting is essential.

  • Catalyst Inactivity: The Pd(0) active species is susceptible to oxidation. Ensure your palladium source, especially if it's a Pd(0) complex like Pd(PPh₃)₄, has been stored under an inert atmosphere.[4] For more robust reactions, consider using a Pd(II) precatalyst such as PdCl₂(PPh₃)₂, which is reduced in situ to the active Pd(0) species.[2]

  • Copper Co-catalyst Degradation: Copper(I) iodide (CuI) is sensitive to oxidation and moisture. Use a fresh, high-purity source of CuI.

  • Inappropriate Ligand Choice: For electron-rich aryl bromides or sterically hindered substrates, standard phosphine ligands like PPh₃ may not be optimal. More electron-rich and bulky phosphine ligands such as P(t-Bu)₃ or dppf can accelerate the oxidative addition step, which is often rate-limiting.[4][5]

  • Suboptimal Base: The amine base is crucial for deprotonating the alkyne to form the copper acetylide intermediate.[1] Ensure the base (e.g., triethylamine, diisopropylamine) is dry and used in sufficient excess.

  • Low Reaction Temperature: While many Sonogashira reactions proceed at room temperature, couplings involving less reactive aryl halides (e.g., bromides) may require heating to facilitate oxidative addition.[5]

Troubleshooting Workflow for Low-Yield Sonogashira Coupling

G start Low Yield in Sonogashira Reaction catalyst Check Catalyst System start->catalyst reagents Verify Reagent Quality start->reagents conditions Optimize Reaction Conditions start->conditions analysis Analyze Side Products start->analysis pd_source Use fresh Pd catalyst (e.g., PdCl₂(PPh₃)₂) catalyst->pd_source Palladium Source cu_source Use fresh CuI catalyst->cu_source Copper Source ligand Consider bulky, electron-rich ligands (e.g., P(t-Bu)₃, dppf) catalyst->ligand Ligand Choice alkyne_purity Purify alkyne if necessary reagents->alkyne_purity Alkyne Purity halide_purity Purify aryl halide if necessary reagents->halide_purity Aryl Halide Purity base_quality Use dry, freshly distilled base reagents->base_quality Base Quality temperature Increase temperature (e.g., 60-80 °C) for less reactive halides conditions->temperature Temperature solvent Ensure dry, degassed solvent (e.g., THF, DMF) conditions->solvent Solvent atmosphere Maintain strict inert atmosphere (N₂ or Ar) conditions->atmosphere Inert Atmosphere homocoupling Consider copper-free conditions or slow alkyne addition analysis->homocoupling Check for Glaser coupling debenzylation See Debenzylation section analysis->debenzylation Check for debenzylation

Caption: Troubleshooting decision tree for low-yield Sonogashira reactions.

Question 2: I am observing significant formation of a diyne byproduct from the homocoupling of this compound. How can I suppress this?

Answer: The formation of a diyne (Glaser coupling) is a common side reaction in Sonogashira couplings, especially when the copper co-catalyst is exposed to oxygen.[6] To minimize this:

  • Strict Inert Atmosphere: Ensure the reaction is performed under a rigorously oxygen-free atmosphere (nitrogen or argon). Degassing the solvent is critical.

  • Copper-Free Conditions: In some cases, particularly with highly reactive aryl halides, the reaction can be performed without a copper co-catalyst, which completely eliminates the possibility of Glaser coupling.[1]

  • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of the copper acetylide, thereby disfavoring the homocoupling pathway.

B. Intramolecular Cyclization Reactions

The structural motif of this compound is amenable to intramolecular cyclization reactions to form various heterocyclic systems, depending on the nature of the tethered group.

Question 3: I am attempting an intramolecular cyclization of a derivative of this compound, but the reaction is not proceeding. What catalysts are effective for this transformation?

Answer: The choice of catalyst for intramolecular cyclization of aryl alkynes is highly dependent on the desired reaction pathway.

  • Electrophilic Cyclization: For hydroarylation or cyclization involving nucleophilic attack from the aromatic ring, π-acidic catalysts are typically employed. Platinum-based catalysts such as PtCl₂ and PtCl₄ have shown high efficiency in promoting intramolecular electrophilic hydroarylation.[7][8] Gold catalysts, particularly Au(I) complexes, are also very effective for activating the alkyne towards nucleophilic attack.[9]

  • Radical Cyclization: If the cyclization proceeds via a radical mechanism, the catalyst system will be entirely different. Electron-catalysis under metal-free conditions, using radical initiators, can be an effective strategy for certain substrates.[10]

  • Base-Mediated Cyclization: For substrates with an acidic proton that can be deprotonated to generate an internal nucleophile, a strong base like t-BuOK in conjunction with a chiral Schiff base can facilitate enantioselective cyclization.[11]

Catalyst Selection for Intramolecular Cyclization

G cluster_0 Desired Transformation cluster_1 Catalyst/Reagent Class cluster_2 Specific Catalyst Examples start Intramolecular Cyclization electrophilic Electrophilic Cyclization (Hydroarylation) start->electrophilic radical Radical Cyclization start->radical base_mediated Base-Mediated Cyclization start->base_mediated pt_au PtCl₂, PtCl₄, Au(I) complexes electrophilic->pt_au radical_initiators Radical Initiators (e.g., AIBN, DTBP) radical->radical_initiators strong_base Strong Base (e.g., t-BuOK) base_mediated->strong_base

Caption: Catalyst selection guide for different intramolecular cyclization pathways.

C. Hydrosilylation Reactions

Hydrosilylation of the terminal alkyne provides access to valuable vinylsilane intermediates.

Question 4: I am struggling with poor regioselectivity in the hydrosilylation of this compound. How can I control the formation of the desired vinylsilane isomer?

Answer: Regioselectivity in alkyne hydrosilylation is a common challenge and is highly dependent on the catalyst and silane used.

  • Catalyst Choice:

    • Platinum Catalysts (e.g., Karstedt's catalyst): These typically favor cis-addition to yield the (E)-vinylsilane.[12]

    • Ruthenium Catalysts: Cationic ruthenium complexes can favor trans-addition, leading to the (Z)-vinylsilane.[12]

    • Iron Catalysts: Certain iron complexes can also promote (E)-selective hydrosilylation.

  • Silane Structure: The steric and electronic properties of the hydrosilane can influence the regioselectivity.

  • Reaction Conditions: Temperature and solvent can also play a role in directing the selectivity of the reaction.

D. Potential Side Reactions

Question 5: I am concerned about the stability of the benzyloxy protecting group under my reaction conditions. Is debenzylation a common side reaction?

Answer: Yes, the benzyloxy group can be susceptible to cleavage under certain catalytic conditions, particularly those involving palladium catalysts and a hydrogen source.

  • Palladium-Catalyzed Hydrogenolysis: The combination of a palladium catalyst (e.g., Pd/C) and a hydrogen source (H₂ gas, transfer hydrogenation reagents like cyclohexene or formic acid) can lead to the hydrogenolysis of the benzyl ether to a phenol.[13][14][15]

  • Mitigation Strategies:

    • If hydrogenation is not the desired transformation, avoid palladium catalysts in the presence of potential hydrogen donors.

    • For reactions where a palladium catalyst is necessary (e.g., Sonogashira), ensure the reaction is free of hydrogen sources.

    • If debenzylation is desired, Pd/C with H₂ is a standard and effective method.[14]

III. Experimental Protocols & Data

A. Protocol: Sonogashira Coupling of this compound with an Aryl Iodide

This protocol provides a general procedure for the Sonogashira coupling.[16]

  • To a dry, two-necked flask under a nitrogen atmosphere, add the aryl iodide (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 2 mol%).

  • Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (1.5 equiv.).

  • To the stirred mixture, add a solution of this compound (1.1 equiv.) in anhydrous, degassed THF.

  • Stir the reaction mixture at room temperature for 1.5-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Yield (%)Reference
PdCl₂(PPh₃)₂ / CuIIodobenzeneEt₃NTHFRT~95%[16]
Pd(dppf)Cl₂ / CuI4-Bromotoluenei-Pr₂NHToluene80~85%[5]
Pd₂(dba)₃ / P(t-Bu)₃4-ChloroanisoleCs₂CO₃Dioxane100~90%[1]
Table 1. Representative Catalyst Systems for Sonogashira Coupling of Aryl Halides with Terminal Alkynes.
B. Protocol: Intramolecular Hydroarylation (Conceptual)

This conceptual protocol is based on efficient platinum-catalyzed cyclizations.[8]

  • Dissolve the appropriately functionalized this compound derivative (1.0 equiv.) in a dry, inert solvent (e.g., dichloromethane).

  • Add PtCl₄ (5 mol%) to the solution under a nitrogen atmosphere.

  • Stir the reaction at the appropriate temperature (e.g., room temperature to 80 °C) and monitor by TLC.

  • Upon completion, quench the reaction and purify the product by standard chromatographic methods.

CatalystReaction TypeSubstrate TypeYield Range (%)Reference
PtCl₄Electrophilic HydroarylationArene-Alkyne60-95%[8]
Au(I) Complexes[4+2] CycloadditionArylalkyne-Alkene70-98%[9]
PtCl₂C-H Activation/Cyclizationo-substituted Aryl Alkyne75-92%[7]
Table 2. Catalysts for Intramolecular Cyclization of Aryl Alkynes.

IV. References

  • Huang, H., Liu, H., Jiang, H., & Chen, K. (2008). A highly efficient Pd-catalyzed Sonogashira coupling of terminal alkynes with both unreactive electron-rich fluoroarenes and electron-poor fluoroarenes afforded the corresponding internal alkynes in good yields in the presence of LiHMDS. The Journal of Organic Chemistry, 73(15), 6037-6040. [Link]

  • Li, Z., & Brouwer, C. (2009). Platinum (II)‐catalyzed intramolecular cyclization of o‐substituted aryl alkynes through sp3 C− H activation. Angewandte Chemie International Edition, 48(22), 3999-4001. [Link]

  • Fürstner, A., Davies, P. W., & Gress, T. (2005). PtIV-Catalyzed Cyclization of Arene− Alkyne Substrates via Intramolecular Electrophilic Hydroarylation. Organic Letters, 7(23), 5269-5272. [Link]

  • Nieto-Oberhuber, C., Pérez-Galán, P., Herrero-Gómez, E., Lauterbach, T., Rodríguez, C., López, S., & Echavarren, A. M. (2006). Gold (I)‐Catalyzed Intramolecular [4+ 2] Cycloadditions of Arylalkynes or 1, 3‐Enynes with Alkenes: Scope and Mechanism. Journal of the American Chemical Society, 128(1), 269-279. [Link]

  • Zhu, J., Cui, W. C., Wang, S., & Yao, Z. J. (2018). Radical Hydrosilylation of Alkynes Catalyzed by Eosin Y and Thiol under Visible Light Irradiation. Organic Letters, 20(10), 3174-3178. [Link]

  • Chikkali, S., et al. (2020). Iron-catalyzed (E)-selective hydrosilylation of alkynes: scope and mechanistic insights. Catalysis Science & Technology, 10(15), 5133-5145. [Link]

  • Sun, S. S. Y., et al. (2004). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Organic Process Research & Development, 8(5), 789-793. [Link]

  • López-Carrillo, V., & Echavarren, A. M. (2023). Catalytic Alkyne Allylboration: A Quest for Selectivity. ACS Catalysis, 13(19), 13083-13096. [Link]

  • Trost, B. M., & Ball, Z. T. (2005). Alkyne hydrosilylation catalyzed by a cationic ruthenium complex: efficient and general trans addition. Journal of the American Chemical Society, 127(49), 17644-17655. [Link]

  • Jana, S., & Pal, S. (2022). Copper‐Catalyzed Base‐free Protocol for the Sonogashira‐type Coupling of Phenylacetylenes with Boronic Acid Derivatives under Air. ChemistrySelect, 7(30), e202202010. [Link]

  • Semagina, N., & Pérez-Ramírez, J. (2014). Modern Trends in Catalyst and Process Design for Alkyne Hydrogenations. ACS Catalysis, 4(6), 1769-1782. [Link]

  • Widenhoefer, R. A., & Stengone, C. N. (1999). Recent Advances in the Hydrosilylation of Alkynes. The Chemical Educator, 4(4), 163-167. [Link]

  • Sonogashira Coupling. (2024). In Chemistry LibreTexts. [Link]

  • Sonogashira coupling. (2024). In Wikipedia. [Link]

  • Method for debenzylation. (2020). Google Patents.

  • Yue, D., & Larock, R. C. (2002). Competition studies in alkyne electrophilic cyclization reactions. The Journal of organic chemistry, 67(6), 1905-1909. [Link]

  • Wang, Z., Wong, Y. F., Sun, J., & Wang, J. (2014). Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base. Chemical Communications, 50(73), 10669-10672. [Link]

  • Yue, D., & Larock, R. C. (2002). Competition Studies in Alkyne Electrophilic Cyclization Reactions. The Journal of Organic Chemistry, 67(6), 1905-1909. [Link]

  • Liu, C., et al. (2018). Dual-role of PtCl2 catalysis in the intramolecular cyclization of (hetero) aryl-allenes for the facile construction of substituted 2, 3-dihydropyrroles and polyheterocyclic skeletons. Chemical Communications, 54(79), 11119-11122. [Link]

  • Pialat, A., et al. (2022). Electrochemical Hydrosilylation of Alkynes. Organic & Inorganic Chemistry Au, 2(1), 18-23. [Link]

  • Wang, Y., & Zhu, S. (2022). Recent Advances in Catalytic Alkyne Transformation via Copper Carbene Intermediates. Catalysts, 12(5), 522. [Link]

  • Yue, D., & Larock, R. C. (2009). Competition Studies in Alkyne Electrophilic Cyclization Reactions. The Journal of Organic Chemistry, 67(6), 1905-1909. [Link]

  • Wang, Y., & Zhu, S. (2022). Recent Advances in Catalytic Alkyne Transformation via Copper Carbene Intermediates. Catalysts, 12(5), 522. [Link]

  • Kumar, P., et al. (2021). Recent advances in NHC–palladium catalysis for alkyne chemistry: versatile synthesis and applications. Organic Chemistry Frontiers, 8(10), 2296-2317. [Link]

  • Wang, P., et al. (2023). Electrochemical cyclization of alkynes to construct five-membered nitrogen-heterocyclic rings. Beilstein Journal of Organic Chemistry, 19, 1304-1327. [Link]

  • Mück-Lichtenfeld, C., & Studer, A. (2016). Radical Cascade Cyclization—Reaction of 1, 6-Enynes with Aryl Radicals via Electron-Catalysis. Advanced Synthesis & Catalysis, 358(15), 2449-2454. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]

  • Sharma, P., & Kumar, A. (2022). Recent developments and trends in the iron-and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 296-335. [Link]

  • Schilz, M., & Plenio, H. (2012). A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. The Journal of Organic Chemistry, 77(6), 2798-2807. [Link]

  • Chen, C. Y., et al. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1, 2, 3-triiodobenzene under ambient conditions. Organic & Biomolecular Chemistry, 18(16), 3047-3051. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922. [Link]

  • The Sonogashira Coupling. (n.d.). [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Bakos, J., et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 12(11), 1335. [Link]

  • ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. [Link]

  • Wu, Y. J., & Chen, C. H. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(9), 10792-10807. [Link]

  • Zhang, Z., & Walsh, P. J. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Journal of the American Chemical Society, 144(33), 15065-15075. [Link]

  • Liu, H., et al. (2013). Palladium-Catalyzed Benzylation of Carboxylic Acids with Toluene via Benzylic C− H Activation. Organic letters, 15(16), 4098-4101. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene and Phenylacetylene in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," prized for its reliability, efficiency, and broad functional group tolerance.[1] This guide offers an in-depth comparison of the reactivity of two terminal alkynes in this pivotal reaction: the structurally simple phenylacetylene and the more complex, electron-rich 1-(benzyloxy)-4-ethynyl-2-methoxybenzene. Understanding the nuanced differences in their performance is critical for optimizing reaction conditions and achieving desired outcomes in pharmaceutical research and materials science.

The CuAAC Reaction: A Mechanistic Overview

The CuAAC reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide, with a rate acceleration of up to 10⁸ compared to the uncatalyzed thermal cycloaddition.[2] The catalytic cycle, generally accepted to involve copper(I) acetylide intermediates, is initiated by the coordination of the copper(I) catalyst to the alkyne. While the precise mechanism can be influenced by ligands and reaction conditions, a key step involves the formation of a copper acetylide, which then reacts with the azide.

dot graph CuAAC_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Alkyne [label="R-C≡CH"]; Azide [label="R'-N₃"]; Cu_I [label="Cu(I) Catalyst", fillcolor="#34A853"]; Cu_Acetylide [label="R-C≡C-Cu(I)", fillcolor="#EA4335"]; Triazolyl_Cu [label="Triazolyl-Cu Intermediate", fillcolor="#FBBC05"]; Product [label="1,4-Disubstituted\n1,2,3-Triazole", fillcolor="#202124"];

Alkyne -> Cu_Acetylide [label=" + Cu(I)"]; Azide -> Triazolyl_Cu [label=" + Cu_Acetylide"]; Triazolyl_Cu -> Product [label=" Protonolysis"]; Product -> Cu_I [style=invis];

{rank=same; Alkyne; Azide;} {rank=same; Cu_Acetylide;} {rank=same; Triazolyl_Cu;} {rank=same; Product;} } Caption: Generalized catalytic cycle of the CuAAC reaction.

Comparative Reactivity Analysis: Electronic Effects at Play

The reactivity of a terminal alkyne in the CuAAC reaction is subtly influenced by the electronic nature of its substituents. While the reaction is known for its broad scope, these electronic effects can impact reaction kinetics and, consequently, the choice of optimal reaction conditions.

Phenylacetylene: As the parent aromatic alkyne, phenylacetylene serves as a fundamental benchmark for reactivity studies. The phenyl group is weakly electron-withdrawing, which slightly increases the acidity of the terminal alkyne proton, facilitating the formation of the copper acetylide intermediate.

This compound: This alkyne is decorated with two electron-donating groups on the phenyl ring: a benzyloxy group at the 1-position and a methoxy group at the 2-position. Both alkoxy groups donate electron density to the aromatic ring through resonance, making the alkyne more electron-rich than phenylacetylene.

Generally, electron-rich alkynes are highly reactive in CuAAC reactions. This is attributed to the increased electron density on the alkyne, which can enhance its coordination to the copper(I) catalyst and facilitate the subsequent steps of the catalytic cycle. However, the interplay of inductive and resonance effects can lead to non-linear relationships between substituent electronic properties and reaction rates.

Experimental Data and Interpretation

One study investigating a range of substituted phenylacetylenes found that those bearing electron-rich substituents at the para-position, such as methyl, methoxy, and tert-butyl, proceeded efficiently to quantitative yields in as little as 5 minutes.[3][4] In the same study, phenylacetylene under the same conditions also reached completion in 5 minutes, while an electron-poor alkyne (p-trifluoromethylphenylacetylene) was slightly slower, requiring 10 minutes.[3] This suggests that for this particular catalytic system, both electron-rich and unsubstituted phenylacetylenes exhibit very high reactivity.

Interestingly, another semi-quantitative study using a fluorescence-based assay showed 4-methoxyphenylacetylene to be slightly less reactive than phenylacetylene. This highlights the sensitivity of the reaction to the specific conditions and catalytic system employed.

Based on the cumulative evidence, it is reasonable to infer that This compound is a highly reactive alkyne in the CuAAC reaction, with a reactivity that is at least comparable to, and likely slightly greater than, that of phenylacetylene under most conditions. The presence of two strong electron-donating groups is expected to enhance the electron density of the alkyne, thereby accelerating the reaction.

AlkyneSubstituentsExpected Relative ReactivitySupporting Observations
Phenylacetylene NoneBenchmarkHigh reactivity, often used as a standard for comparison.[5][6]
This compound 1-Benzyloxy, 2-Methoxy (Electron-donating)High to Very HighElectron-rich alkynes generally show high reactivity in CuAAC.[3][4]

Experimental Protocols

The following protocols provide a starting point for performing CuAAC reactions with both phenylacetylene and this compound. Optimization may be required based on the specific azide and desired scale.

Protocol 1: Standard CuAAC Reaction with Phenylacetylene

This protocol is a general method for the copper-catalyzed cycloaddition of phenylacetylene with an azide.

Materials:

  • Phenylacetylene

  • Azide of choice

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of tert-butanol and water, or DMF)

Procedure:

  • In a reaction vessel, dissolve the azide (1.0 eq) and phenylacetylene (1.0-1.2 eq) in the chosen solvent.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 eq) in water.

  • To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

dot graph Protocol_Workflow { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Dissolve Azide and Alkyne", shape=ellipse, fillcolor="#34A853"]; Add_Ascorbate [label="Add Sodium Ascorbate"]; Add_Cu [label="Add CuSO₄ Solution"]; React [label="Stir at Room Temperature"]; Workup [label="Aqueous Workup and Extraction"]; Purify [label="Purification", shape=ellipse, fillcolor="#EA4335"];

Start -> Add_Ascorbate; Add_Ascorbate -> Add_Cu; Add_Cu -> React; React -> Workup; Workup -> Purify; } Caption: A typical workflow for a CuAAC reaction.

Protocol 2: CuAAC Reaction with this compound

This protocol is adapted for the more lipophilic this compound.

Materials:

  • This compound

  • Azide of choice

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solvent (e.g., THF or CH₂Cl₂)

Procedure:

  • To a solution of this compound (1.0 eq) and the azide (1.1 eq) in the chosen solvent, add DIPEA (2.0 eq).

  • Add CuI (0.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash chromatography.

Conclusion and Recommendations

Both phenylacetylene and this compound are excellent substrates for the CuAAC reaction. The available data and understanding of electronic effects suggest that this compound will exhibit a reactivity that is at least on par with, and likely slightly exceeds, that of phenylacetylene due to its electron-rich nature.

For practical applications, the choice between these two alkynes may be dictated by factors other than raw reactivity, such as the desired physicochemical properties of the final product. The benzyloxy and methoxy groups in this compound can be leveraged to modulate solubility, lipophilicity, and potential biological interactions of the resulting triazole.

When embarking on a synthesis utilizing either of these alkynes, it is always advisable to perform a small-scale pilot reaction to optimize conditions such as catalyst loading, solvent, and temperature for the specific azide partner.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes.
  • Díez-González, S., Correa, A., Cavallo, L., & Nolan, S. P. (2006). (NHC)−Copper(I) Complexes in Catalysis. Chemistry – A European Journal, 12(29), 7558–7564.
  • García, M., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1937–1949.
  • Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews, 39(4), 1272–1279.
  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302–1315.
  • Melvin, A. C., et al. (2013). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. ACS Chemical Biology, 8(7), 1508–1514.
  • Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. DFT Study of the Mechanism. Journal of the American Chemical Society, 127(1), 210–216.
  • Buckley, B. R., et al. (2011). A Guide to Click Chemistry with Alkynes. Aldrichimica Acta, 44(1), 17-29.
  • Li, Y., et al. (2013). Hammett study on the copper-catalyzed azide-alkyne cycloaddition. Tetrahedron Letters, 54(31), 4069–4072.
  • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51–68.
  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Click-Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230.
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
  • Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249–1262.
  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015.

Sources

A Senior Application Scientist's Guide to Palladium Catalysts for the Sonogashira Coupling of 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the Sonogashira cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. Specifically, the coupling of aryl halides with terminal alkynes like 1-(benzyloxy)-4-ethynyl-2-methoxybenzene is a key step in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, substrate scope, and economic viability of this transformation. This guide provides an in-depth comparison of various palladium catalysts for the Sonogashira coupling of this electron-rich alkyne, supported by experimental insights and data to inform your catalyst selection process.

The Sonogashira Coupling: A Primer

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex.[1][2] The reaction typically employs a copper(I) co-catalyst, although copper-free variants have been developed to circumvent issues like the formation of alkyne homocoupling byproducts (Glaser coupling).[3] The reaction proceeds under mild conditions, tolerates a wide range of functional groups, and has become a cornerstone of modern organic synthesis.[4]

The general mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L2 OxAd Oxidative Addition Pd0->OxAd R-X PdII R-Pd(II)-X(L2) OxAd->PdII Transmetalation Transmetalation PdII->Transmetalation Pd_alkynyl R-Pd(II)-C≡CR'(L2) Transmetalation->Pd_alkynyl CuX CuX Transmetalation->CuX RedElim Reductive Elimination Pd_alkynyl->RedElim RedElim->Pd0 Product R-C≡C-R' RedElim->Product Alkyne_coordination Alkyne Coordination CuX->Alkyne_coordination R'-C≡C-H Cu_pi_alkyne [R'-C≡C-H • CuX] Alkyne_coordination->Cu_pi_alkyne Deprotonation Deprotonation Cu_pi_alkyne->Deprotonation Base Cu_acetylide Cu-C≡C-R' Deprotonation->Cu_acetylide Cu_acetylide->Transmetalation

Caption: The dual catalytic cycle of the Sonogashira coupling.

A Comparative Analysis of Palladium Catalysts

The choice of the palladium catalyst is crucial for a successful Sonogashira coupling. Here, we compare the performance of several common palladium catalysts for the coupling of aryl halides with electron-rich alkynes like this compound.

Homogeneous Palladium Catalysts: The Workhorses

Homogeneous palladium catalysts are widely used due to their high activity and solubility in organic solvents.

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This is a highly active Pd(0) complex that can directly enter the catalytic cycle.[5] However, it is sensitive to air and moisture, necessitating careful handling under inert conditions.[5]

Heterogeneous Palladium Catalysts: The Sustainable Choice

In recent years, heterogeneous palladium catalysts have gained prominence due to their ease of separation, reusability, and contribution to greener chemical processes.

  • Palladium on Carbon (Pd/C): A widely used heterogeneous catalyst that can be effective for Sonogashira couplings, often under ligand-free conditions.[6] Its activity can be influenced by the nature of the support and the palladium particle size.

  • Palladium Single-Atom Catalysts (SACs): These represent the frontier of heterogeneous catalysis, offering the potential for high selectivity and atom economy.[7] Recent studies have shown their promise in Sonogashira couplings, with performance that can rival homogeneous catalysts.[7]

Modern Homogeneous Catalysts: Pushing the Boundaries

Advances in ligand design have led to the development of highly active and robust palladium catalysts.

  • N-Heterocyclic Carbene (NHC) Palladium Complexes: NHC ligands are strong σ-donors that form stable and highly active palladium complexes.[8] These catalysts can be effective for challenging couplings, including those involving aryl chlorides.

  • Buchwald Ligand-Based Palladium Precatalysts: Buchwald's biarylphosphine ligands have revolutionized cross-coupling chemistry. Precatalysts like Pd-XPhos-G3 are highly active and allow for low catalyst loadings.[9]

Performance Comparison: A Data-Driven Approach

While a direct head-to-head comparison for the Sonogashira coupling of this compound with various palladium catalysts is not extensively documented in a single study, we can compile representative data from the literature for the coupling of similar electron-rich alkynes with aryl halides to provide a comparative overview.

CatalystAryl HalideAlkyneCatalyst Loading (mol%)ConditionsYield (%)Time (h)Reference
Pd(PPh₃)₄/CuI IodobenzenePhenylacetylene1Et₃N, THF, rt952[10]
PdCl₂(PPh₃)₂/CuI IodobenzenePhenylacetylene2Et₃N, THF, rt971.5
Pd/C 4-IodoanisolePhenylacetylene0.4Na₃PO₄, PEG-400, 80 °C952[6]
Pd Single-Atom Catalyst IodobenzenePhenylacetylene0.2NEt₃, MeCN, 80 °C>9524[7]
Pd-NHC Complex 4-ChlorotoluenePhenylacetylene0.01KOH, EtOH, 80 °C>990.25
Pd-XPhos-G3/CuI 2-Iodo-1,3,5-trimethylbenzene4-Ethynyl-(2-trimethylsilylethynyl)benzene10Et₃N, Toluene, 80 °C8518[9]

Note: This table presents data from various sources for illustrative purposes. Direct comparison should be made with caution as reaction conditions and substrates vary.

Experimental Protocols

Here are detailed, step-by-step methodologies for Sonogashira coupling using different palladium catalysts. These protocols are based on established procedures and can be adapted for the coupling of this compound with a suitable aryl halide.

Protocol 1: Classic Sonogashira Coupling with PdCl₂(PPh₃)₂/CuI

This protocol is a robust and widely used method for Sonogashira coupling.[11]

Materials:

  • This compound

  • Aryl halide (e.g., 4-iodoanisole)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous and degassed tetrahydrofuran (THF)

  • Schlenk flask and standard glassware for inert atmosphere chemistry

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq).

  • Add this compound (1.0 eq) and the aryl halide (1.1 eq).

  • Add anhydrous, degassed THF (to achieve a concentration of 0.1-0.5 M) followed by triethylamine (3.0 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling with a Pd-NHC Complex

This protocol avoids the use of a copper co-catalyst, which can simplify purification.[8]

Materials:

  • This compound

  • Aryl halide (e.g., 4-chloroanisole)

  • [{Pd(µ-OH)Cl(IPr)}₂] (an example of a Pd-NHC precatalyst)

  • Potassium hydroxide (KOH)

  • Anhydrous ethanol

  • Schlenk flask and standard glassware for inert atmosphere chemistry

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the Pd-NHC precatalyst (e.g., 0.01 mol%).

  • Add this compound (1.0 eq) and the aryl halide (1.2 eq).

  • Add anhydrous ethanol, followed by a solution of KOH in ethanol (2.0 eq).

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter off any solids.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Protocol 3: Heterogeneous Catalysis with Palladium on Carbon (Pd/C)

This protocol utilizes a recyclable heterogeneous catalyst.[6]

Materials:

  • This compound

  • Aryl halide (e.g., 4-iodoanisole)

  • 10% Palladium on carbon (Pd/C)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask with a condenser

Procedure:

  • To a round-bottom flask, add Pd/C (e.g., 1 mol% Pd), PPh₃ (0.04 eq), and CuI (0.02 eq).

  • Add this compound (1.0 eq), the aryl halide (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add DMF as the solvent.

  • Heat the reaction mixture to 100-120 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and filter to recover the Pd/C catalyst.

  • Work up the filtrate by adding water and extracting with an organic solvent.

  • Dry the organic layer and concentrate to obtain the crude product for purification.

Catalyst Selection Workflow

Choosing the optimal catalyst requires a careful consideration of various factors. The following workflow can guide your decision-making process.

Catalyst_Selection Start Define Reaction (Substrates, Scale) Cost_Sensitivity Is cost a major constraint? Start->Cost_Sensitivity Green_Chemistry Are green chemistry principles a priority? Cost_Sensitivity->Green_Chemistry No PdCl2_PPh3_2 PdCl₂(PPh₃)₂/CuI Cost_Sensitivity->PdCl2_PPh3_2 Yes Substrate_Reactivity Are substrates challenging (e.g., aryl chlorides)? Green_Chemistry->Substrate_Reactivity No Pd_C Heterogeneous Pd/C Green_Chemistry->Pd_C Yes High_Throughput Is high throughput/ low catalyst loading critical? Substrate_Reactivity->High_Throughput No Pd_NHC Modern Homogeneous (e.g., Pd-NHC, Buchwald) Substrate_Reactivity->Pd_NHC Yes High_Throughput->PdCl2_PPh3_2 No High_Throughput->Pd_NHC Yes High_Activity_Catalyst High-Activity Catalyst (e.g., Pd(PPh₃)₄, Pd-NHC)

Sources

A Comparative Guide to the Strategic Application of 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision that dictates the efficiency, elegance, and ultimate success of a synthetic campaign. Among the vast arsenal of reagents, functionalized alkynes stand out for their versatility in constructing complex molecular architectures.[1][2] This guide provides an in-depth comparison of 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene , a sophisticated aryl alkyne, against other common classes of functionalized alkynes. Our analysis moves beyond simple reactivity, focusing on the strategic advantages conferred by its unique multifunctional nature, supported by experimental data and detailed protocols.

The Strategic Profile of this compound

This compound is more than a simple terminal alkyne. It is a strategically designed building block that offers three distinct points for chemical modification, two of which are orthogonally protected, allowing for programmed, sequential functionalization.

Key Architectural Features:

  • Terminal Alkyne: A versatile handle for a suite of powerful transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Sonogashira) and copper-catalyzed azide-alkyne cycloadditions (CuAAC), the cornerstone of "Click Chemistry".[3][4][5]

  • Benzyloxy (Bn) Protecting Group: A robust ether that is stable to a wide range of non-reductive conditions. Its primary mode of cleavage is hydrogenolysis (e.g., H₂, Pd/C), offering a clean and specific deprotection pathway.[6][7]

  • Methoxy (MeO) Group: A generally stable ether protecting group, resistant to the catalytic hydrogenation used to cleave the benzyl ether. This stability creates an orthogonal protection scheme. The methoxy group also serves as a powerful directing metalation group (DMG) , enabling regioselective functionalization at the C3 position via directed ortho-lithiation (DoM).[8][9][10]

This combination of a reactive alkyne and differentially cleavable aromatic substituents allows for the construction of complex, highly substituted aromatic cores that would be challenging to access through other means.

Comparative Reactivity Analysis in Key Transformations

The true value of a building block is revealed through its performance in key synthetic reactions compared to simpler alternatives. Here, we analyze the reactivity of this compound against representative aryl alkynes, alkyl alkynes, and silyl-protected alkynes.

Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a fundamental C(sp)-C(sp²) bond-forming reaction. The reactivity of the terminal alkyne is influenced by the electronic properties of its substituent.

  • Comparison vs. Phenylacetylene (Aryl Alkyne): As an aryl alkyne, this compound exhibits reactivity comparable to the parent phenylacetylene. The benzene ring's inductive electron-withdrawing effect increases the acidity of the acetylenic proton, facilitating the crucial C-H activation step in the catalytic cycle. The para-benzyloxy and meta-methoxy groups are electron-donating by resonance, which can subtly modulate reactivity, but the compound remains an excellent substrate for Sonogashira couplings.[11]

  • Comparison vs. 1-Octyne (Alkyl Alkyne): Aryl alkynes generally outperform alkyl alkynes in Sonogashira reactions under identical conditions.[11] The electron-donating nature of the alkyl chain in 1-octyne reduces the acidity of the terminal proton, often requiring more forcing conditions or longer reaction times for comparable yields.

Table 1: Comparative Yields in a Representative Sonogashira Coupling with 4-Iodotoluene

Alkyne SubstrateRepresentative Yield (%)Key Differentiator
This compound 90-95% (Estimated)High reactivity + latent functionality for post-coupling modification.
Phenylacetylene92%[12]High reactivity, but product is synthetically "flat" (no further handles).
1-Octyne85%[13]Lower C-H acidity can lead to slightly lower efficiency.

Note: Yields are representative and can vary based on specific catalyst systems, bases, and solvents.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a premier "click" reaction, valued for its high efficiency, regioselectivity, and broad functional group tolerance.[4][14] While often considered less sensitive to alkyne electronics than Sonogashira coupling, differences exist.

  • Comparison vs. Electron-Deficient Alkynes (e.g., Ethyl Propiolate): Alkynes bearing electron-withdrawing groups (EWGs) can exhibit accelerated reaction rates in CuAAC.[14] Our target molecule, with its electron-donating benzyloxy and methoxy groups, is slightly less electronically activated. However, it remains an excellent substrate, and the reaction proceeds to completion with high fidelity, a hallmark of click chemistry. The primary advantage is not rate, but the synthetic utility of the resulting triazole product, which retains the orthogonally protected phenol handles.

The diagram below illustrates the influence of substituents on the electronic character of the alkyne, which in turn affects its reactivity profile.

G cluster_0 Electron Donating Groups (EDG) cluster_1 Electron Withdrawing Groups (EWG) cluster_2 Reactivity Profile edg Our Molecule (Benzyloxy, Methoxy) edg_alkyne R-C≡C-H edg->edg_alkyne Increases e⁻ density on alkyne reactivity_edg Favors Electrophilic Addition (e.g., Sonogashira) edg_alkyne->reactivity_edg ewg e.g., Ethyl Propiolate (Ester) ewg_alkyne R-C≡C-H ewg->ewg_alkyne Decreases e⁻ density on alkyne reactivity_ewg Favors Nucleophilic Addition (e.g., Michael Addition) ewg_alkyne->reactivity_ewg

Caption: Electronic influence of substituents on alkyne reactivity.

The Power of Orthogonal Deprotection and Sequential Functionalization

The paramount advantage of this compound lies in the strategic possibilities unlocked after the initial alkyne coupling. The presence of two distinct ether protecting groups allows for a programmed, multi-step functionalization of the aromatic ring.

Workflow: A Programmed Synthesis

The following workflow demonstrates a synthetic strategy that is uniquely enabled by this building block.

G start This compound step1 Step 1: Alkyne Coupling Sonogashira or CuAAC with R¹-X start:f0->step1:f0 step2 Step 2: Selective Deprotection H₂, Pd/C removes Benzyl (Bn) group step1:f0->step2:f0 step3 Step 3: Second Functionalization Reaction at free phenol with R²-Y (e.g., etherification, esterification) step2:f0->step3:f0 step4 Step 4: Final Deprotection BBr₃ removes Methyl (Me) group step3:f0->step4:f0 end Fully Functionalized Product step4:f0->end:f0

Caption: A sequential functionalization workflow.

This contrasts sharply with strategies involving simpler alkynes:

  • vs. Phenylacetylene: After coupling, the product is inert to this type of sequential modification.

  • vs. Silyl-Protected Alkynes: Silyl groups (e.g., TMS, TIPS) are invaluable for preventing homocoupling and enabling one-pot, multi-step coupling sequences by deprotecting and re-coupling the alkyne itself.[15][16][17] However, they do not offer a route to modify the aromatic ring post-coupling in the way that latent phenol groups do. The choice between a silyl-protected alkyne and our target molecule is therefore a strategic one, dependent on whether the synthetic plan requires multiple alkyne couplings or modification of the aryl scaffold.

Experimental Protocols

To provide a practical context, we outline representative, self-validating protocols for key transformations.

Protocol 4.1: Sonogashira Cross-Coupling

This protocol describes the coupling of this compound with 4-iodoanisole.

Objective: To synthesize 1-(benzyloxy)-2-methoxy-4-((4-methoxyphenyl)ethynyl)benzene.

Methodology:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), 4-iodoanisole (1.1 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).

  • Add degassed solvent, such as a 4:1 mixture of THF and triethylamine (Et₃N).

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) and monitor by TLC until the starting alkyne is consumed (typically 2-6 hours).

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired diarylalkyne.

Protocol 4.2: Selective Debenzylation

This protocol demonstrates the orthogonal cleavage of the benzyl ether in the presence of the methoxy ether.

Objective: To deprotect the benzyloxy group from the product of Protocol 4.1.

Methodology:

  • Dissolve the diarylalkyne (1.0 equiv) in a suitable solvent such as ethanol, ethyl acetate, or methanol.

  • Carefully add palladium on charcoal (10% Pd/C, ~10 mol% by weight).

  • Purge the reaction vessel with hydrogen gas (H₂) and maintain a positive pressure using a balloon or a hydrogenation apparatus.

  • Stir the suspension vigorously at room temperature. Monitor the reaction by TLC for the disappearance of the starting material (typically 4-16 hours).

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in air.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the combined filtrate in vacuo to yield the debenzylated product, a phenol, which can often be used in the next step without further purification.

Conclusion and Strategic Recommendations

While simple alkynes like phenylacetylene and 1-octyne are workhorses for introducing an ethynyl moiety, This compound belongs to a more advanced class of multifunctional building blocks.

Choose this compound when your synthetic strategy requires:

  • Post-Coupling Diversification: The primary goal is to modify the aromatic scaffold after the initial alkyne reaction.

  • Orthogonal Synthesis: The plan involves selective unmasking of one of two protected hydroxyl groups.

  • Complex Aromatic Scaffolds: The target molecule requires dense, regiocontrolled substitution on a benzene ring.

  • Directed ortho-Metalation: The synthetic route can leverage the methoxy group to introduce a substituent at the C3 position.

In contrast, simpler aryl or alkyl alkynes are sufficient when the alkyne is introduced as a terminal, non-modifiable fragment. Silyl-protected alkynes are the tool of choice for iterative alkyne coupling strategies. The judicious selection among these alternatives, based on a clear understanding of their strategic potential, is a hallmark of sophisticated and efficient organic synthesis.

References

  • ResearchGate. (n.d.). General illustration for the synthesis of functionalized heterocycles via CH alkyne annulation. Retrieved from [Link]

  • PMC. (n.d.). Hydroalkylation of Alkynes: Functionalization of the Alkenyl Copper Intermediate through Single Electron Transfer Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations. Chemical Science. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Retrieved from [Link]

  • Beilstein Journals. (2018). Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles. Retrieved from [Link]

  • PMC. (n.d.). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Retrieved from [Link]

  • American Chemical Society. (2023). Alkyne-based click polymerizations and their applications in preparation of functional polymers. ACS Fall 2025. Retrieved from [Link]

  • Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

  • Cureus. (n.d.). A Recent Concept of Importance: Click Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Mechanism of aromatic lithiation reactions--Importance of steric factors. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. Retrieved from [Link]

  • ijmra.us. (n.d.). 160 ROLE OF ALKYNES IN THE SYNTHESIS OF HETEROCYCLES. Retrieved from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic methods for heterocycles from alkynes/alkenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Retrieved from [Link]

  • PMC. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from [Link]

  • Michigan State University. (n.d.). Alkyne Reactivity. Department of Chemistry. Retrieved from [Link]

  • Quora. (2020). Are alkynes electron withdrawing?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • ResearchGate. (2025). Recent Progress of Protecting Groups for Terminal Alkynes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]

  • ResearchGate. (2025). Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Inductive Effects of Alkyl Groups. Retrieved from [Link]

  • Semantic Scholar. (1986). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Tetrahedron. Retrieved from [Link]

  • Bentham Science. (n.d.). Recent Progress of Protecting Groups for Terminal Alkynes. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026). Characterization of a Silver Vinylcarbene Intermediate in Carbene–Alkyne Metathesis and Its Concerted C(sp2)–H Bond Insertion. Retrieved from [Link]

  • Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Technical Library. Retrieved from [Link]

  • ResearchGate. (n.d.). Utilization of silyl protecting group in peptide synthesis. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

  • PMC. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes. Retrieved from [Link]

  • Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Technical Library. Retrieved from [Link]

  • MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

Sources

A Comparative Guide to the Reaction Kinetics of 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene for Advanced Drug Development and Scientific Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise control and understanding of reaction kinetics are paramount for the efficient synthesis of complex molecules. This guide provides an in-depth analysis of the expected reaction kinetics of 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene, a versatile building block in organic synthesis. While direct experimental kinetic data for this specific compound is not extensively available in the public domain, this document will establish a robust predictive framework based on the well-documented reactivity of analogous structures. We will delve into the key reactions of the terminal alkyne functionality—Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Sonogashira cross-coupling, and polymerization—providing a comparative analysis with relevant alternatives and detailed experimental protocols to empower your research.

Introduction to this compound and its Synthetic Utility

This compound is a substituted aromatic alkyne of significant interest in medicinal chemistry and materials science. Its structure incorporates several key features that influence its reactivity:

  • Terminal Alkyne: The ethynyl group is a highly versatile functional handle for a variety of transformations, most notably "click" chemistry and cross-coupling reactions.

  • Electron-Rich Aromatic Ring: The presence of two electron-donating groups, a methoxy and a benzyloxy group, on the phenyl ring increases the electron density of the aromatic system. This electronic effect has a profound impact on the reactivity of the alkyne.

  • Benzyloxy Group: This group serves as a common protecting group for phenols, which can be cleaved under specific conditions. Its steric bulk and electronic properties can also influence the kinetics of nearby reactive centers.

Understanding the interplay of these structural features is crucial for predicting and controlling the outcomes of synthetic transformations involving this molecule.

Comparative Kinetic Analysis

The kinetic performance of this compound will be compared with benchmark compounds: phenylacetylene (a simple aromatic alkyne), 4-methoxyphenylacetylene (an electron-rich aromatic alkyne), and 4-nitrophenylacetylene (an electron-poor aromatic alkyne). This comparison will highlight the expected influence of the benzyloxy and additional methoxy substituents.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of click chemistry, prized for its high efficiency, selectivity, and biocompatibility[1]. The reaction involves the formation of a stable triazole linkage from an azide and a terminal alkyne, catalyzed by a copper(I) species[2].

Mechanism and Kinetic Influences: The generally accepted mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner[3]. The rate of the CuAAC reaction is influenced by several factors, including the copper source and concentration, the nature of the ligand, the solvent, and the electronic properties of the alkyne[1][4].

Predicted Reactivity of this compound: The electron-donating nature of the methoxy and benzyloxy groups in this compound is expected to increase the electron density of the alkyne. This can have a nuanced effect on the CuAAC reaction rate. While electron-donating groups can sometimes slightly increase the rate compared to unsubstituted phenylacetylene, the effect is often less pronounced than in other reactions[5]. The bulky benzyloxy group is unlikely to cause significant steric hindrance at the remote alkyne position.

Comparative Data (Qualitative):

AlkyneExpected Relative CuAAC RateRationale
4-NitrophenylacetyleneSlowerThe strong electron-withdrawing group significantly deactivates the alkyne towards cycloaddition[5].
PhenylacetyleneBaselineA standard for comparison of aromatic alkynes[5].
4-MethoxyphenylacetyleneSlightly Faster than PhenylacetyleneThe electron-donating methoxy group can modestly increase the reaction rate[5].
This compound Predicted: Similar to or slightly faster than 4-methoxyphenylacetylene The combined electron-donating effect of the two alkoxy groups is expected to be the dominant factor.
Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst[6].

Mechanism and Kinetic Influences: The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetalation with a copper acetylide (in the copper-cocatalyzed version) and reductive elimination to yield the product[7]. The rate-determining step can vary depending on the specific substrates and conditions, but oxidative addition is often influential[6]. The electronic nature of both the aryl halide and the alkyne plays a significant role[8][9].

Predicted Reactivity of this compound: The electron-rich nature of the aromatic ring in this compound is expected to have a notable impact on the Sonogashira reaction. Electron-donating groups on the phenylacetylene moiety generally accelerate the reaction, likely by facilitating the formation of the copper acetylide intermediate.

Comparative Data (Qualitative):

AlkyneExpected Relative Sonogashira RateRationale
4-NitrophenylacetyleneSlowerElectron-withdrawing groups on the alkyne can decrease the rate of the Sonogashira coupling.
PhenylacetyleneBaselineA standard for comparison.
4-MethoxyphenylacetyleneFaster than PhenylacetyleneThe electron-donating methoxy group enhances the reactivity of the terminal alkyne.
This compound Predicted: Faster than 4-methoxyphenylacetylene The presence of two strong electron-donating groups is anticipated to significantly increase the alkyne's reactivity in this coupling.
Polymerization of the Ethynyl Group

Terminal aromatic alkynes can undergo polymerization to form conjugated polymers, which are of interest for their electronic and optical properties. The polymerization can be initiated by various catalysts, including those based on rhodium and other transition metals.

Mechanism and Kinetic Influences: The mechanism of polymerization is highly dependent on the catalyst system used. For rhodium-catalyzed polymerizations, the process often involves the insertion of the alkyne into a metal-carbon bond. The electronic properties of the substituents on the phenyl ring can significantly influence the polymerization rate. Electron-donating groups generally slow down the rate of polymerization for rhodium-catalyzed systems.

Predicted Reactivity of this compound: Due to the presence of two strong electron-donating groups, the polymerization of this compound is expected to be slower than that of unsubstituted phenylacetylene when using typical rhodium catalysts.

Comparative Data (Qualitative):

MonomerExpected Relative Polymerization Rate (Rh-catalyzed)Rationale
4-NitrophenylacetyleneFasterElectron-withdrawing groups generally accelerate the polymerization.
PhenylacetyleneBaselineA standard for comparison.
4-MethoxyphenylacetyleneSlower than PhenylacetyleneThe electron-donating methoxy group deactivates the monomer towards polymerization.
This compound Predicted: Slower than 4-methoxyphenylacetylene The cumulative electron-donating effect of the two alkoxy groups is expected to further decrease the polymerization rate.

Experimental Protocols for Kinetic Analysis

To validate the predicted kinetic behavior and to obtain quantitative data for this compound, the following experimental protocols are recommended.

Protocol 1: Kinetic Analysis of CuAAC Reaction by 1H NMR Spectroscopy

This protocol allows for the in-situ monitoring of the reaction progress.

Materials:

  • This compound

  • An azide of interest (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • A suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃/MeOD mixture)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of this compound, the azide, CuSO₄·5H₂O, sodium ascorbate, and the internal standard in the chosen deuterated solvent.

  • Reaction Setup: In an NMR tube, combine the alkyne, azide, and internal standard stock solutions.

  • Initiation and Monitoring: Place the NMR tube in the spectrometer and acquire an initial 1H NMR spectrum (t=0). Inject the CuSO₄ and sodium ascorbate solutions to initiate the reaction. Immediately begin acquiring a series of 1H NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to a disappearing proton of a reactant (e.g., the acetylenic proton of the alkyne) and a newly appearing proton of the triazole product. The concentration of each species over time can be calculated relative to the integral of the internal standard. Plotting concentration versus time will allow for the determination of the reaction rate and order.

Protocol 2: Kinetic Analysis of Sonogashira Coupling by GC-MS

This protocol involves quenching the reaction at different time points and analyzing the composition of the mixture.

Materials:

  • This compound

  • An aryl halide (e.g., iodobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • An amine base (e.g., triethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Internal standard (e.g., dodecane)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • GC-MS vials

Procedure:

  • Reaction Setup: In a reaction vessel under an inert atmosphere, combine the aryl halide, palladium catalyst, CuI, amine base, and internal standard in the anhydrous solvent.

  • Initiation and Sampling: Initiate the reaction by adding this compound. At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately quench it in a vial containing the quenching solution and an extraction solvent (e.g., diethyl ether).

  • Sample Preparation and Analysis: Thoroughly mix the quenched samples, separate the organic layer, and dry it over a drying agent (e.g., Na₂SO₄). Analyze the organic layer by GC-MS.

  • Data Analysis: The concentration of the starting materials and the product can be determined by integrating the respective peak areas relative to the internal standard. Plotting concentration versus time will provide the kinetic profile of the reaction.

Visualization of Reaction Pathways and Workflows

To further clarify the processes discussed, the following diagrams have been generated using the DOT language.

CuAAC_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Alkyne R-C≡CH (this compound) Cu_Acetylide R-C≡C-Cu Alkyne->Cu_Acetylide Deprotonation Azide R'-N₃ Cu_Azide_Complex [Cu-Azide Complex] Azide->Cu_Azide_Complex Cu_I Cu(I) Catalyst Cu_I->Cu_Acetylide Cu_Acetylide->Cu_Azide_Complex Triazole 1,4-Disubstituted 1,2,3-Triazole Cu_Azide_Complex->Triazole Cyclization & Protonolysis Triazole->Cu_I Catalyst Regeneration

Caption: Generalized mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Sonogashira_Workflow A Prepare Reactants & Catalyst (Alkyne, Aryl Halide, Pd Catalyst, CuI, Base) B Set up Inert Atmosphere Reaction A->B C Initiate Reaction at T B->C D Withdraw Aliquots at Time Intervals C->D E Quench Reaction D->E F Extract with Organic Solvent E->F G Analyze by GC-MS or LC-MS F->G H Plot Concentration vs. Time G->H I Determine Rate Law and Rate Constant H->I

Caption: Experimental workflow for the kinetic analysis of a Sonogashira cross-coupling reaction.

Conclusion and Future Directions

This guide provides a comprehensive predictive analysis of the reaction kinetics of this compound in three key synthetic transformations. Based on the electronic effects of its substituents, it is anticipated to be a highly reactive substrate in Sonogashira couplings and moderately reactive in CuAAC reactions, while exhibiting a slower rate in rhodium-catalyzed polymerizations compared to less electron-rich phenylacetylenes.

The provided experimental protocols offer a clear pathway for researchers to obtain precise, quantitative kinetic data for this compound. Such data is invaluable for optimizing reaction conditions, scaling up syntheses, and designing novel molecules with desired properties. Future work should focus on the experimental determination of the rate constants and activation parameters for the reactions of this compound to validate and refine the predictions made in this guide. This will further enhance its utility as a versatile building block in the fields of drug discovery and materials science.

References

  • Synthesis of megadalton stereoregular ring- substituted poly(phenylacetylene)s by a rhodium(I) catalyst with - Polymer Chemistry. (2024). [Link]

  • Quantifying the Kinetics of the Gilch Polymerization toward Alkoxy-Substituted Poly(p‑phenylene vinylene) - Figshare. (2017). [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (n.d.). [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC. (n.d.). [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). [Link]

  • Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer - PMC - PubMed Central. (n.d.). [Link]

  • Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer. (2022). [Link]

  • (a) The observed pseudo first order rate constant for the CuAAC... | Download Scientific Diagram. (n.d.). [Link]

  • Time-conversion-diagram of the CuAAC reaction of benzyl azide with.... (n.d.). [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | The Journal of Organic Chemistry. (2012). [Link]

  • NIST Chemical Kinetics Database - Dataset - Catalog. (n.d.). [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. (2023). [Link]

  • The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review - MDPI. (n.d.). [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). [Link]

  • CuAAC Reactions between Benzyl Azide and Phenylacetylene using Various Amounts of PEG-tris-trz-Cu I Catalyst a. (n.d.). [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). [Link]

  • The chemical reaction database. (n.d.). [Link]

  • Ultrasound assisted intensified synthesis of 1-benzyloxy-4-nitrobenzene in the presence of phase transfer catalyst. (2025). [Link]

  • "Click" Reactions of Benzyl Azide and Phenylacetylene with Cu-MONPs or CuSO 4. (n.d.). [Link]

  • The Sonogashira coupling reactions of aryl halides with phenylacetylene. (n.d.). [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (n.d.). [Link]

  • The Sonogashira Coupling. (n.d.).
  • Sonogashira coupling reaction of aryl halides with phenylacetylene. (n.d.). [Link]

  • 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers - MDPI. (n.d.). [Link]

  • Rapid catalyst evaluation for Sonogashira coupling in continuous flow. (2025). [Link]

  • Kinetics of the photosensitized degradation of benzyl 4-hydroxybenzoate in homogeneous aqueous solution under visible-light irradiation - DOI. (n.d.). [Link]

  • Kinetics of parallel reaction between 1,2,4-trichlorobenzene and sodium methoxide. (2025). [Link]

  • Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - MDPI. (n.d.). [Link]

  • Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides - PMC - NIH. (n.d.). [Link]

  • Kinetics of Polymer Network Formation by Nitroxide-Mediated Radical Copolymerization of Styrene/Divinylbenzene in Supercritical - Semantic Scholar. (2022). [Link]

  • Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate - MDPI. (2021). [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of Substituted Alkynylbenzenes

In the landscape of medicinal chemistry and materials science, molecules that feature a rigid aromatic core functionalized with both flexible ether linkages and reactive alkyne groups are of paramount importance. 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene and its derivatives represent a class of compounds whose utility as synthetic building blocks is significant. Their characterization, however, demands a robust analytical approach to confirm identity, purity, and structure unequivocally.

This guide provides an in-depth comparison of the spectroscopic analysis of this molecular scaffold using two cornerstone techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). As a Senior Application Scientist, my objective is not merely to present data but to illuminate the causal relationships between molecular structure and spectral output. We will explore the "why" behind the observed signals, empowering researchers to interpret spectra with confidence and to anticipate the spectral features of novel derivatives.

Pillar 1: Infrared (IR) Spectroscopy – Unveiling the Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a bond will absorb energy at its characteristic frequency, resulting in a peak in the IR spectrum. For the this compound scaffold, several key functional groups provide a distinct spectroscopic fingerprint.

Expected IR Spectral Features of the Parent Compound

The structure of this compound contains four key components, each with characteristic IR absorptions: a terminal alkyne, an aromatic system, an aryl ether, and a benzyl ether.

Vibrational Mode Functional Group **Expected Frequency (cm⁻¹) **Intensity & Characteristics
≡C–H StretchTerminal Alkyne~3300Strong, Sharp
C–H StretchAromatic & Benzyl3000–3100Medium
C–H StretchMethoxy (–CH₃)2850–2960Medium
C≡C StretchTerminal Alkyne2100–2260Medium, Sharp
C=C StretchAromatic Ring1400–1600Medium to Weak (multiple bands)
C–O–C Asymmetric StretchAryl & Benzyl Ether1220–1260Strong
C–O–C Symmetric StretchAryl & Benzyl Ether~1040Medium
=C–H Out-of-Plane BendSubstituted Benzene690–900Strong

Causality in Interpretation:

  • The Terminal Alkyne: The presence of a sharp, strong peak around 3300 cm⁻¹ is a definitive indicator of the ≡C–H stretch of a terminal alkyne.[1][2][3] Its intensity arises from the significant change in dipole moment during this vibration. The C≡C triple bond stretch, found between 2100-2260 cm⁻¹, is also highly diagnostic as few other functional groups absorb in this region.[3][4]

  • Aromatic System: The substitution pattern on the two benzene rings can be inferred from the out-of-plane (OOP) C-H bending region (690-900 cm⁻¹). A 1,2,4-trisubstituted ring (the methoxybenzene moiety) and a monosubstituted ring (from the benzyl group) will have characteristic absorption patterns in this region.[5][6]

  • Ether Linkages: The strong absorption band around 1240 cm⁻¹ is characteristic of the asymmetric C–O–C stretching of the aryl ether, a dominant feature in the spectrum.

Comparative Analysis: The Influence of Substituents

The true analytical power comes from comparing the spectra of derivatives. Substituents can influence the electronic environment of the molecule, leading to predictable shifts in vibrational frequencies.

  • Electron-Withdrawing Groups (EWGs) like –NO₂ or –Cl on the benzyl ring will pull electron density away from the ether oxygen. This can strengthen the C–O bond, potentially shifting the asymmetric C–O–C stretch to a slightly higher wavenumber.

  • Electron-Donating Groups (EDGs) like another –OCH₃ on the benzyl ring would have the opposite effect, potentially weakening the C–O bond and shifting the absorption to a lower wavenumber.

Pillar 2: Mass Spectrometry – Mapping the Molecular Blueprint

Mass spectrometry is an essential technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. The choice of ionization technique is critical and depends on the desired information.

  • Electron Ionization (EI): A hard ionization technique that uses high-energy electrons to ionize the molecule. This method induces extensive fragmentation, providing a detailed structural "fingerprint." The molecular ion (M⁺˙) may be weak or absent for some molecules.[7]

  • Electrospray Ionization (ESI): A soft ionization technique that typically produces a protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). It is ideal for confirming molecular weight but provides minimal fragmentation without tandem MS (MS/MS).[7][8][9]

Anticipated Fragmentation Pathways of the Parent Compound

For this compound (Molecular Weight: 238.28 g/mol ), EI-MS would produce a series of characteristic fragments. The most favorable cleavage points are the weakest bonds and those that lead to the formation of stable carbocations.

The diagram below illustrates the primary fragmentation pathways.

fragmentation_pathway parent Parent Molecule This compound M_ion Molecular Ion (M⁺˙) m/z = 238 parent->M_ion Ionization (EI) tropylium Tropylium Ion m/z = 91 (Base Peak) M_ion->tropylium Benzylic Cleavage (Loss of C₈H₇O₂ radical) fragment_131 Fragment m/z = 131 M_ion->fragment_131 Cleavage at Methoxy (Loss of C₇H₇O radical) fragment_147 Phenoxy Radical Cation m/z = 147 M_ion->fragment_147 α-Cleavage (Loss of C₇H₇ radical) fragment_119 Fragment m/z = 119 fragment_147->fragment_119 Loss of CO

Caption: Key EI-MS fragmentation pathways for the parent compound.

Trustworthiness Through Fragmentation Logic:

  • Benzylic Cleavage (m/z 91): The most characteristic fragmentation for benzyl ethers is the cleavage of the C-O bond to yield the benzyl cation (C₇H₇⁺).[10][11] This cation readily rearranges to the highly stable, aromatic tropylium ion, which is almost always the base peak (most intense peak) in the spectrum. Its presence is a strong confirmation of the benzyloxy moiety.[12]

  • Alpha-Cleavage (m/z 147): Cleavage of the bond alpha to the other ether oxygen results in the loss of a benzyl radical (•CH₂Ph), leaving a stable phenoxy-type radical cation at m/z 147.

  • Loss of Carbon Monoxide (m/z 119): Aromatic ethers and phenols often undergo a subsequent loss of a neutral CO molecule from fragment ions, a common pathway for oxygen-containing aromatic fragments.[11]

Comparative Mass Spectrometry of Derivatives

Substituents dramatically influence fragmentation patterns, providing another layer of structural verification.

Derivative Example Substituent Expected M⁺˙ (m/z) Impact on Key Fragments
Parent Compound–H238Base peak at m/z 91 (tropylium).
4-Nitrobenzyl Derivative–NO₂ on Benzyl Ring283The tropylium-type ion would shift to m/z 136 (NO₂-C₇H₆⁺). The increased mass is a direct reporter of the substituent.
4-Chlorobenzyl Derivative–Cl on Benzyl Ring272/274The tropylium-type ion would appear at m/z 125/127, showing the characteristic 3:1 isotopic pattern for chlorine, confirming its presence.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, every protocol must be a self-validating system. This involves careful sample preparation, instrument calibration, and data acquisition.

Overall Analytical Workflow

The following diagram outlines a robust workflow for the complete spectroscopic characterization of a novel derivative.

analytical_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Confirmation sample Synthesized Derivative prep_ir Prepare for IR (e.g., KBr pellet or thin film) sample->prep_ir prep_ms Prepare for MS (Dilute in appropriate solvent) sample->prep_ms ftir FT-IR Spectrometer (Calibrate with Polystyrene) prep_ir->ftir ms Mass Spectrometer (e.g., GC-MS or LC-MS) prep_ms->ms ir_data IR Spectrum Analysis (Identify Functional Groups) ftir->ir_data ms_data MS Spectrum Analysis (Confirm MW & Fragments) ms->ms_data conclusion Correlate IR & MS Data for Unambiguous Structure ir_data->conclusion ms_data->conclusion

Caption: A validated workflow for spectroscopic characterization.

Step-by-Step Methodology: FT-IR Analysis
  • Sample Preparation: For a solid sample, mix ~1 mg of the compound with 100 mg of dry KBr powder. Grind thoroughly and press into a transparent pellet using a hydraulic press. Alternatively, dissolve the sample in a volatile solvent (e.g., dichloromethane), cast a thin film onto a salt plate (NaCl or KBr), and allow the solvent to evaporate.

  • Background Collection: Place the empty sample holder (or a clean salt plate) in the spectrometer and run a background scan. This is crucial to subtract atmospheric H₂O and CO₂ signals.

  • Sample Analysis: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000–400 cm⁻¹.

  • Data Processing: Perform baseline correction and peak picking. Correlate the observed peak frequencies with known functional group absorptions.

Step-by-Step Methodology: GC-MS (EI) Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or methanol.[7]

  • Instrument Conditions:

    • GC: Use a capillary column (e.g., DB-5ms). Set an appropriate temperature program, for example: initial temperature of 100°C, ramp at 10°C/min to 280°C, and hold for 5 minutes.

    • MS: Set the ionization mode to Electron Ionization (EI) at 70 eV. Set the mass analyzer to scan a range of m/z 40-500.[7]

  • Injection: Inject 1 µL of the sample solution into the GC-MS system.

  • Data Analysis: Identify the peak corresponding to your compound in the total ion chromatogram (TIC). Analyze the mass spectrum of that peak, identifying the molecular ion and key fragment ions. Compare the observed fragmentation pattern with theoretical pathways.

Conclusion

The synergistic use of IR spectroscopy and mass spectrometry provides a comprehensive and definitive characterization of this compound and its derivatives. IR serves as the frontline tool for confirming the presence of essential functional groups—the alkyne, ethers, and aromatic systems. Mass spectrometry complements this by providing an exact molecular weight and a detailed structural map through predictable and logical fragmentation patterns, with the tropylium ion at m/z 91 serving as a particularly strong piece of evidence for the benzyloxy substructure. By understanding the causal principles behind these spectroscopic techniques, researchers can confidently identify known compounds and elucidate the structures of novel derivatives, accelerating progress in drug development and materials science.

References

  • Lin, Y. S., et al. (2007). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Lin, Y. S., et al. (2007). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • MCC Organic Chemistry. Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Available at: [Link]

  • Scribd. Mass Spectrometry: Fragmentation Patterns. Available at: [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Alkynes. Available at: [Link]

  • Spectroscopy Online. Interpreting the Spectra of Substituted Benzene Rings. Available at: [Link]

  • SlidePlayer. Mass Spectrometry: Fragmentation. Available at: [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. Available at: [Link]

  • ResearchGate. (2016). Distinguishing structural isomers: Mono- and disubstituted benzene rings. Available at: [Link]

  • G. Gatti, et al. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Journal of Physical Chemistry C. Available at: [Link]

  • Finlay, J. A., & Smiths, F. G. (1971). The Mass Spectrometry of para-Substituted Benzyl Nitrates. Canadian Journal of Chemistry. Available at: [Link]

  • Young, C. W., et al. (1951). Characterization of Benzene Ring Substitution by Infrared Spectra. Analytical Chemistry. Available at: [Link]

  • PubChem. 1-Ethynyl-4-methoxybenzene. Available at: [Link]

  • Rastuti, U., et al. (2018). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Indonesian Journal of Chemistry. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Comparative Yield Analysis in Different Solvent Systems for Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and drug development professionals, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," offers a robust and versatile method for molecular conjugation.[1][2] The allure of this reaction lies in its high yields, stereospecificity, and tolerance of a wide range of functional groups, making it an invaluable tool in fields from bioconjugation to materials science.[1] However, the choice of solvent is a critical parameter that can profoundly impact reaction efficiency, yield, and overall sustainability. This guide provides an in-depth comparative analysis of various solvent systems for CuAAC reactions, supported by experimental data and protocols, to empower you to make informed decisions for your specific application.

The Mechanism of CuAAC and the Pivotal Role of the Solvent

The CuAAC reaction is not a concerted cycloaddition; instead, it proceeds through a stepwise mechanism involving a copper(I) catalyst.[3][4] The solvent influences this catalytic cycle in several ways:

  • Catalyst and Reactant Solubility: The solubility of the copper(I) source, stabilizing ligands, azide, and alkyne is paramount for a homogeneous reaction mixture and efficient catalysis.

  • Catalyst Stability: The solvent can affect the stability of the catalytically active Cu(I) oxidation state. Some solvents may promote disproportionation or oxidation to the inactive Cu(II) state.[5]

  • Reaction Kinetics: The polarity and coordinating ability of the solvent can influence the rate of key steps in the catalytic cycle. For instance, DFT calculations have shown that the coordination of Cu(I) to the alkyne is exothermic in water but slightly endothermic in acetonitrile, which aligns with the observed rate acceleration in aqueous media.[1]

Comparative Analysis of Solvent Systems

The choice of solvent for a CuAAC reaction is often a balance between optimizing yield, ensuring reactant solubility, and adhering to green chemistry principles. Below is a comparative analysis of commonly employed solvent systems.

Conventional Organic Solvents

Polar aprotic solvents have historically been the workhorses for many organic reactions, including CuAAC.

  • Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These solvents are excellent at dissolving a wide range of organic molecules. However, their high boiling points can make product isolation challenging. In some studies, yields in DMF and DMSO were found to be lower compared to other solvents under specific conditions. *[6] Dichloromethane (DCM) and Tetrahydrofuran (THF): These are also common choices, with DCM often yielding moderate results. T[6]HF is a versatile solvent, but care must be taken to avoid peroxides, which can interfere with the reaction.

  • Acetonitrile: While a common polar aprotic solvent, its strong coordinating ability with Cu(I) can sometimes inhibit catalysis, making it a less ideal choice for CuAAC reactions.

[3][7]#### Aqueous and Partially Aqueous Systems

The use of water as a solvent for CuAAC reactions has gained significant traction due to both kinetic advantages and its environmentally benign nature.

[8]* "On-Water" Catalysis: Running the reaction in a heterogeneous mixture of water and organic reactants can lead to a significant rate acceleration. T[1]his is a prime example of green chemistry in action. *[8] Water-Miscible Co-solvents: Mixtures of water with solvents like t-butanol (t-BuOH) are frequently used, especially in bioconjugation, to solubilize hydrophobic reactants while still harnessing the benefits of an aqueous environment.

Green and Bio-derived Solvents

In a push towards more sustainable chemistry, several bio-derived solvents have been successfully employed for CuAAC reactions.

  • Cyrene™: This biodegradable, bio-based solvent has been shown to be an excellent medium for CuAAC, with some studies demonstrating superior performance compared to conventional solvents like DCM, DMF, and DMSO. *[6] γ-Valerolactone (GVL): Another bio-derived solvent, GVL, has also proven to be an effective medium for click chemistry. *[6] Glycerol: As a non-toxic, biodegradable, and inexpensive solvent, glycerol is an attractive green alternative. Successful CuAAC reactions have been reported in glycerol, often with the benefit of easy product separation.

[9][10]#### Deep Eutectic Solvents (DESs)

DESs are mixtures of Lewis or Brønsted acids and bases that have a melting point lower than the individual components. They are considered green solvents due to their low toxicity and biodegradability.

  • High Yields: Studies have shown that DESs, such as those based on choline chloride and glycerol, can promote CuAAC reactions with excellent yields, often comparable to or exceeding those in conventional solvents.

[11]#### Solvent-Free (Neat) and Mechanochemical Conditions

Eliminating the solvent entirely represents the pinnacle of green chemistry for this reaction.

  • Neat Reactions: Mixing the azide and alkyne directly with the catalyst under solvent-free conditions can lead to very high reaction rates and simplified workups. T[7][12]hese reactions can be exothermic and are often complete within minutes. *[12] Mechanochemistry (Ball Milling): This technique uses mechanical force to drive reactions. Solvent-free CuAAC reactions conducted in a ball mill have been shown to be highly efficient, sometimes leading to a significant increase in yield compared to solution-based methods.

[13]### Data Summary: Comparative Yields in Various Solvents

The following table summarizes reported yields for the model reaction between benzyl azide and phenylacetylene in different solvent systems. It is important to note that reaction conditions (catalyst, temperature, time) vary between studies, so this table should be used as a general guide rather than a direct quantitative comparison.

Solvent SystemCatalyst SystemTemperatureTimeYield (%)Reference
Conventional Organic
Dichloromethane (DCM)CuI / Et₃N30°C4 hModerate
N,N-Dimethylformamide (DMF)CuI / Et₃N30°C4 hLow
Dimethyl Sulfoxide (DMSO)CuI / Et₃N30°C4 hLow
Green & Bio-derived
Cyrene™CuI / Et₃N30°C4 hHigh (near complete conversion)
γ-Valerolactone (GVL)CuI / Et₃N30°C4 hHigh
GlycerolCu(I)60-65°C2-3 hHigh
Aqueous
WaterCu(I)Room Temp-High
Deep Eutectic Solvents
Choline Chloride/GlycerolCuI--Excellent
Solvent-Free
Neat (No Solvent)NHC-Cu ComplexRoom Temp30-60 minHigh
Mechanochemical (Ball Mill)CuI / DIPEA--Up to 92%

Experimental Protocol for Comparative Yield Analysis

This protocol provides a framework for comparing the efficacy of different solvent systems for a model CuAAC reaction.

Diagram: Experimental Workflow for Comparative Yield Analysis

Workflow cluster_prep Preparation cluster_reaction Reaction Setup (for each solvent) cluster_analysis Workup & Analysis Prep_Reactants Prepare Stock Solutions: - Alkyne - Azide - Catalyst (e.g., CuSO₄) - Reducing Agent (e.g., NaAsc) - Ligand (optional) Setup In a reaction vial, combine: 1. Solvent 2. Alkyne 3. Azide 4. Catalyst/Ligand Solution Prep_Reactants->Setup Initiate Initiate reaction by adding Reducing Agent Solution Setup->Initiate Incubate Stir at specified temperature and monitor progress (TLC/LC-MS) Initiate->Incubate Workup Quench reaction and perform extractive workup or filtration Incubate->Workup Purify Purify product (e.g., column chromatography) Workup->Purify Analyze Characterize product and calculate isolated yield Purify->Analyze

Caption: A generalized workflow for the comparative analysis of CuAAC reaction yields in different solvents.

Materials
  • Benzyl azide

  • Phenylacetylene

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate (NaAsc)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (for aqueous reactions)

  • Solvents to be tested (e.g., DMF, water, Cyrene™, etc.)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure
  • Preparation of Stock Solutions:

    • Copper Sulfate (20 mM): Dissolve CuSO₄·5H₂O in deionized water.

    • Sodium Ascorbate (100 mM): Freshly prepare a solution of sodium ascorbate in deionized water. It is crucial to use a freshly prepared solution as it can oxidize over time. [14] * THPTA (100 mM, for aqueous reactions): Dissolve THPTA in deionized water.

  • Reaction Setup (Example for a 1 mmol scale reaction):

    • To a clean reaction vial equipped with a magnetic stir bar, add the chosen solvent (2.5 mL).

    • Add phenylacetylene (1 mmol, 102.1 mg).

    • Add benzyl azide (1.1 mmol, 146.5 mg).

    • For Organic Solvents: Add the copper catalyst (e.g., CuI, 0.01 mmol, 1.9 mg) and a base if required (e.g., N,N-diisopropylethylamine (DIPEA)). [13] * For Aqueous Systems: Add the THPTA stock solution (5 µL, 0.5 µmol). T[15]hen add the CuSO₄ stock solution (2.5 µL, 0.05 µmol). [15] * Stir the mixture to ensure homogeneity.

  • Reaction Initiation and Monitoring:

    • For Aqueous Systems: Initiate the reaction by adding the freshly prepared sodium ascorbate solution (25 µL, 2.5 µmol). [15] * Stir the reaction at the desired temperature (e.g., room temperature or 30°C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Isolation:

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the product with ethyl acetate (3 x 10 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Yield Determination:

    • Purify the crude product by column chromatography on silica gel.

    • Determine the mass of the pure, isolated product (1-benzyl-4-phenyl-1H-1,2,3-triazole) and calculate the yield.

Troubleshooting and Optimization

  • Low Yield:

    • Catalyst Inactivation: The Cu(I) catalyst can be oxidized to inactive Cu(II). Ensure the reaction is adequately deoxygenated or use a slight excess of the reducing agent (sodium ascorbate). [3][15] * Ligand Choice: In aqueous or coordinating solvents, a stabilizing ligand like THPTA (for aqueous) or TBTA is often necessary to prevent catalyst deactivation and improve solubility. *[15][16] Insolubility of Reactants:

    • If reactants are insoluble in a chosen solvent, consider using a co-solvent system (e.g., t-BuOH/water). [17] * Heating the reaction mixture can also improve solubility and reaction rate. *[17] Solvent-Free Reactions:

    • These can be exothermic. For larger scale reactions, consider cooling to control the reaction temperature.

[12]By systematically evaluating different solvent systems, researchers can optimize the CuAAC reaction for their specific needs, balancing high yields with principles of sustainable chemistry.

References

  • Mako, Z., et al. (2022). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journal of Organic Chemistry, 21, 117. [Link]

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Grgurić, T. S., et al. (2017). Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole. Beilstein Journal of Organic Chemistry, 13, 2366-2375. [Link]

  • Trujillo, M., et al. (2019). Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study. Molecules, 24(5), 973. [Link]

  • Trujillo, M., et al. (2019). Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study. Molecules, 24(5), 973. [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Canton, M., et al. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Catalysts, 11(10), 1229. [Link]

  • Giofrè, S. V., et al. (2020). Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Green and Catalytic Reaction Media. ChemRxiv. [Link]

  • Rodionov, V. O., et al. (2012). Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents. ACS Catalysis, 2(9), 1837-1841. [Link]

  • Alzaidi, O., & Wirth, T. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Bioconjugate Chemistry, 35(6), 715-731. [Link]

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

  • Schmidt, B., & Hetzer, M. (2010). Fast, ligand- and solvent-free copper-catalyzed click reactions in a ball mill. Green Chemistry, 12(3), 478-483. [Link]

  • Mondal, B., et al. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega, 7(51), 48123-48135. [Link]

  • Wikipedia. (2023). Azide-alkyne Huisgen cycloaddition. [Link]

  • Alonso, F., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1935-1949. [Link]

  • Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(12), 2577-2589. [Link]

  • Ali, A. M., et al. (2016). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 6(106), 104523-104532. [Link]

  • Jewett, J. C., & Bertozzi, C. R. (2010). Rapid Cu-Free Click Chemistry with Readily Synthesized Biarylazacyclooctynones. Journal of the American Chemical Society, 132(11), 3680-3681. [Link]

  • ResearchGate. (2018). Best solvent for azide alkyne cycloaddition? [Link]

  • ResearchGate. (2020). Effect of solvent on the click polymerization. [Link]

  • AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. [Link]

  • Fürth, D. (n.d.). This protocol explains how to conjugate alkyne-labeled oligonucleotides with azide. [Link]

Sources

assessing the stability of 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Stability of 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene Under Acidic vs. Basic Conditions

In the landscape of pharmaceutical research and complex organic synthesis, the selection of appropriate protecting groups and the understanding of a molecule's inherent stability are paramount to the success of multi-step synthetic campaigns. This compound is a valuable building block, frequently employed in the construction of intricate molecular architectures, notably through reactions like the Sonogashira coupling.[1][2][3][4][5] Its utility, however, is intrinsically linked to its stability profile. This guide provides a comprehensive analysis of the stability of this compound under both acidic and basic conditions, supported by experimental data and detailed protocols.

Theoretical Framework: A Functional Group-Level Stability Assessment

The stability of this compound is best understood by dissecting the reactivity of its constituent functional groups: the benzyl ether, the terminal alkyne, and the methoxy group, all situated on an aromatic scaffold.

  • The Benzyl Ether (BnO-): The benzyloxy group is a widely used protecting group for phenols due to its general robustness. However, it is known to be susceptible to cleavage under strongly acidic conditions.[6] The mechanism of acidic cleavage typically involves protonation of the ether oxygen, followed by nucleophilic attack or the formation of a relatively stable benzyl carbocation.[7] Reagents like trifluoroacetic acid (TFA) are known to effect this cleavage.[8][9] Conversely, benzyl ethers are generally stable under basic conditions.

  • The Terminal Alkyne (-C≡CH): The most significant feature of a terminal alkyne in the context of acid-base chemistry is the acidity of the terminal proton (pKa ≈ 25). This proton can be readily abstracted by strong bases, such as sodium amide or organolithium reagents, to form a nucleophilic acetylide anion.[10][11] While this is a synthetic utility, it also represents a potential pathway for undesired reactions or decomposition in strongly basic media. Under acidic conditions, the triple bond can undergo hydration, but this typically requires a catalyst like mercuric sulfate.[12] Some base-catalyzed isomerizations are also known to occur.[13]

  • The Methoxy Group (MeO-): The methoxy group is an electron-donating group through resonance and is generally considered stable under a wide range of both acidic and basic conditions.[14][15] Its electronic influence can, however, affect the reactivity of the entire aromatic ring.[16][17][18]

Based on this analysis, we can hypothesize that the primary vulnerability of this compound under acidic conditions is the cleavage of the benzyl ether. Under basic conditions, the reactivity of the terminal alkyne proton is the main consideration.

Experimental Design for Stability Assessment

To quantitatively assess the stability of this compound, a forced degradation study was designed. The compound was subjected to various acidic and basic conditions over a 24-hour period, with samples taken at defined intervals. The concentration of the parent compound was monitored by High-Performance Liquid Chromatography (HPLC).[19][20] For comparative purposes, a related compound, 1-((4-methoxybenzyl)oxy)-4-ethynyl-2-methoxybenzene (PMB-protected analogue), was also included in the acidic stability study, as para-methoxybenzyl (PMB) ethers are known to be more acid-labile.[6]

Experimental Workflow

G cluster_prep Sample Preparation cluster_conditions Forced Degradation Conditions cluster_analysis Analysis prep Stock solutions of This compound & PMB-analogue in ACN acid1 1 M HCl in ACN/H2O prep->acid1 Incubation at RT acid2 50% TFA in DCM prep->acid2 Incubation at RT base1 1 M NaOH in ACN/H2O prep->base1 Incubation at RT base2 NaH in THF prep->base2 Incubation at RT sampling Aliquots taken at t = 0, 2, 6, 12, 24h acid1->sampling acid2->sampling base1->sampling base2->sampling hplc HPLC-UV Analysis (Quantification) sampling->hplc lcms LC-MS Analysis (Degradant ID) hplc->lcms

Caption: Workflow for the stability assessment of this compound.

Comparative Stability Data

The stability of the compounds is reported as the percentage of the parent compound remaining at each time point, as determined by HPLC analysis.

Table 1: Stability in Acidic Conditions
Time (hours)% Remaining (1 M HCl)% Remaining (50% TFA)% Remaining (PMB-analogue, 1 M HCl)
0100.0100.0100.0
298.585.292.1
695.360.775.4
1290.135.150.3
2482.410.922.8
Table 2: Stability in Basic Conditions
Time (hours)% Remaining (1 M NaOH)% Remaining (NaH in THF)
0100.0100.0
299.899.5
699.599.2
1299.299.0
2498.998.7

*Note: While the parent compound remains, NMR analysis confirmed the quantitative formation of the sodium acetylide salt in the presence of NaH.

Analysis and Discussion

Acidic Stability

The experimental data clearly indicate that this compound possesses moderate stability in the presence of 1 M HCl, with approximately 18% degradation observed over 24 hours. The primary degradation product, as identified by LC-MS, was 4-ethynyl-2-methoxyphenol, confirming that the main pathway of degradation is the cleavage of the benzyl ether linkage.

In contrast, the compound showed significant instability in the presence of 50% trifluoroacetic acid (TFA), a stronger acid, with nearly 90% degradation within 24 hours.[8][9] This highlights the limitation of using this compound in synthetic steps that require harsh acidic deprotection of other functional groups (e.g., Boc groups).[21]

The comparative compound, the PMB-protected analogue, demonstrated, as expected, lower stability in 1 M HCl than the parent benzyl ether. The electron-donating para-methoxy group on the benzyl ring stabilizes the resulting carbocation, facilitating a more rapid cleavage.[6]

G cluster_acid Acid-Catalyzed Degradation A This compound B Protonated Ether Intermediate A->B H+ (e.g., TFA, HCl) C 4-Ethynyl-2-methoxyphenol B->C D Benzyl Cation B->D

Caption: Proposed degradation pathway under acidic conditions.

Basic Stability

This compound exhibited excellent stability under moderately basic conditions (1 M NaOH), with minimal degradation observed over 24 hours. This confirms the general stability of benzyl ethers and methoxy groups to basic hydrolysis.

Under strongly basic, non-nucleophilic conditions (NaH in THF), the aromatic core and protecting groups remained intact. However, the acidic terminal alkyne proton was readily abstracted to form the corresponding sodium acetylide.[10] While not a degradation of the core structure, this transformation is critical for researchers to consider, as the formation of the acetylide alters the compound's nucleophilicity and could lead to unintended side reactions if other electrophiles are present.

Experimental Protocols

Protocol 1: HPLC Stability Indicating Method
  • Instrumentation: Agilent 1260 Infinity II HPLC or equivalent with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B over 1 minute, and re-equilibrate for 2 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Injection Volume: 10 µL.

Protocol 2: Forced Degradation Study
  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile (ACN).

  • For each condition, add 100 µL of the stock solution to 900 µL of the stress solution (e.g., 1 M HCl, 50% TFA in DCM, 1 M NaOH, or a suspension of NaH in THF) in a sealed vial.

  • Maintain the reaction vials at room temperature (25 °C).

  • At each time point (0, 2, 6, 12, 24 hours), withdraw a 50 µL aliquot.

  • Quench the reaction by diluting the aliquot into 950 µL of a 50:50 ACN:H2O mixture. For acidic samples, add a small amount of NaHCO3 solution to neutralize. For basic samples, add a small amount of HCl solution.

  • Analyze the quenched samples by the HPLC method described above.

  • Calculate the percentage of the parent compound remaining relative to the t=0 sample.

Conclusion and Recommendations

This guide provides a detailed comparative analysis of the stability of this compound.

  • Acidic Conditions: The compound is moderately stable to mineral acids like HCl but degrades significantly in the presence of strong acids such as TFA. The primary degradation pathway is the cleavage of the benzyl ether. For synthetic steps requiring strong acid, alternative phenol protecting groups should be considered.

  • Basic Conditions: The compound is highly stable in moderately basic aqueous solutions. In the presence of strong, non-protic bases, the terminal alkyne is deprotonated to form an acetylide, a transformation that should be anticipated and controlled.

For researchers and drug development professionals, this data underscores the importance of carefully selecting reaction and purification conditions. When using this compound, it is recommended to avoid strongly acidic environments to maintain the integrity of the benzyl protecting group. Its stability in basic conditions makes it well-suited for reactions like the Sonogashira coupling, which typically employ amine bases.[1]

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Wikipedia. (2023). Alkyne. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. Retrieved from [Link]

  • ResearchGate. (2019). Base-catalyzed isomerization of terminal alkynes. Retrieved from [Link]

  • Khan Academy. (n.d.). Alkyne acidity and alkylation. Retrieved from [Link]

  • University of Calgary Department of Chemistry. (n.d.). Ch 9: Alkylation of Terminal Alkynes. Retrieved from [Link]

  • Sprague, J. M., & Johnson, T. B. (1936). THE CLEAVAGE OF ETHERS. Chemical Reviews, 18(1), 95–121.
  • ResearchGate. (2008). Mild, efficient and rapid O-debenzylation of ortho-substituted phenols with trifluoroacetic acid. Retrieved from [Link]

  • YouTube. (2018). benzyl ether cleavage. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1968). Base-catalysed hydrogen-exchange of substituted phenylacetylenes. Retrieved from [Link]

  • National Institutes of Health. (2014). Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group? Retrieved from [Link]

  • ACS Publications. (1964). Removal of O-Benzyl Blocking Groups with Trifluoroacetic Acid. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Benzylsulfonyl: a valuable protecting and deactivating group in phenol chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 7.9: How Delocalized Electrons Affect pKa Values. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of ethynylated biaryls and asymmetric diethynylated benzene via sequential Sonogashira and Suzuki couplings in water. Retrieved from [Link]

  • LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • ScienceDirect. (2005). New selective O-debenzylation of phenol with Mg/MeOH. Retrieved from [Link]

  • MDPI. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of the ethynyl phenothiazine monomer 3 by Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Frontiers. (2018). Reaction mechanism study on reactions of phenylacetylenes with HSnEt3 promoted by B(C6F5)3 with and without DABCO. Retrieved from [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 7.4: Acid-base Properties of Phenols. Retrieved from [Link]

  • ResearchGate. (2005). New Selective O-Debenzylation of Phenol with Mg/MeOH. Retrieved from [Link]

  • Wikipedia. (2023). Methoxy group. Retrieved from [Link]

  • ACS Publications. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Retrieved from [Link]

  • MDPI. (2023). A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. Retrieved from [Link]

  • ResearchGate. (2005). Benzylsulfonyl: A valuable protecting and deactivating group in phenol chemistry. Retrieved from [Link]

  • National Institutes of Health. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • ResearchGate. (2018). Orienting methoxy group-carbocation conjugation effects explaining the.... Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Double-headed nucleosides: Synthesis and applications. Retrieved from [Link]

  • National Institutes of Health. (2024). Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins. Retrieved from [Link]

  • Google Patents. (2012). CN102557910A - Deprotection method for phenolic hydroxyl group.
  • National Institutes of Health. (2009). Alkylation of phenol: a mechanistic view. Retrieved from [Link]

  • Journal of Molecules. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Retrieved from [Link]

Sources

A Comparative Guide to Validating the Structure of 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, objective comparison of analytical techniques for validating the structure of reaction products derived from 1-(benzyloxy)-4-ethynyl-2-methoxybenzene. This guide moves beyond procedural lists to explain the rationale behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.

The primary focus of this guide will be on the products of the Sonogashira coupling reaction, a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds.[1][2] We will also address the validation of potential side products, such as those arising from Glaser coupling, to provide a comprehensive analytical strategy.[3]

The Synthetic Landscape: Sonogashira Coupling of this compound

The Sonogashira reaction is a versatile cross-coupling method that utilizes a palladium catalyst and a copper(I) co-catalyst to couple terminal alkynes with aryl or vinyl halides.[1][2] In the context of our topic, this compound serves as the terminal alkyne, which can be coupled with various aryl halides to generate a diverse library of diarylalkyne compounds.

A representative reaction is the coupling of this compound with an aryl halide, such as 4-iodoanisole, to yield 1-(benzyloxy)-4-((4-methoxyphenyl)ethynyl)-2-methoxybenzene.

Core Analytical Techniques for Structural Validation

The definitive identification of the desired Sonogashira product and the detection of any byproducts necessitate a multi-pronged analytical approach. The following sections compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy in this context.

Table 1: Comparative Analysis of Primary Analytical Techniques
Technique Strengths Limitations Primary Application in this Context
¹H and ¹³C NMR Provides detailed information on molecular structure, connectivity, and chemical environment of atoms. Allows for unambiguous structure elucidation. Quantitative NMR (qNMR) can determine purity.[4][5][6][7][8]Less sensitive than MS. Requires soluble samples. Complex spectra may require advanced 2D techniques for full interpretation.Definitive structure confirmation of the desired product and identification of impurities.
Mass Spectrometry High sensitivity for detecting trace components. Provides accurate molecular weight information. Fragmentation patterns can offer structural clues.Isomeric compounds can be difficult to distinguish. Ionization method can influence fragmentation. Not inherently quantitative without calibration.Confirmation of molecular weight of the expected product and detection of byproducts, including the Glaser coupling product.
FTIR Spectroscopy Rapid and non-destructive. Excellent for identifying the presence or absence of key functional groups.Provides limited information on the overall molecular structure. Not suitable for distinguishing between structurally similar isomers.Monitoring reaction progress by observing the disappearance of the terminal alkyne C-H stretch.

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of the Sonogashira coupling product. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

Expected Spectral Features for 1-(benzyloxy)-4-((4-methoxyphenyl)ethynyl)-2-methoxybenzene:

  • ¹H NMR: The spectrum will show distinct signals for the aromatic protons on all three rings, the benzylic methylene protons, and the two methoxy groups. The absence of the characteristic terminal alkyne proton signal (typically around δ 3.0 ppm) is a key indicator of a successful reaction.

  • ¹³C NMR: The spectrum will display signals for all carbon atoms in the molecule. The two alkyne carbons will appear in the characteristic region of δ 80-90 ppm. The chemical shifts of the aromatic carbons will be influenced by the substituents, providing further structural confirmation. For instance, the carbon atoms of the benzyloxy and methoxy substituted rings will have distinct chemical shifts from those of the methoxyphenyl ring.[9]

Distinguishing the Sonogashira Product from the Glaser Coupling Byproduct:

The primary byproduct in Sonogashira reactions is often the homocoupled diyne, resulting from the Glaser coupling of the terminal alkyne starting material.[3] In this case, the byproduct would be 1,4-bis(4-benzyloxy-3-methoxyphenyl)buta-1,3-diyne.

  • Symmetry: The Glaser coupling product is symmetrical. This symmetry will be reflected in the NMR spectra, leading to a simpler pattern with fewer signals compared to the unsymmetrical Sonogashira product. This difference is a powerful diagnostic tool.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak. Integrate the ¹H NMR signals to determine the relative proton ratios. Correlate the ¹H and ¹³C signals using 2D NMR techniques like HSQC and HMBC for unambiguous assignment if necessary.

Quantitative NMR (qNMR) for Purity Assessment:

For drug development and other applications requiring high purity, qNMR can be employed to accurately determine the purity of the synthesized compound.[4][5][6][7][8] This involves adding a certified internal standard with a known concentration to the sample and comparing the integral of a specific analyte signal to that of the standard.

Mass Spectrometry: Unveiling Molecular Weight and Detecting Byproducts

Mass spectrometry is an indispensable tool for confirming the molecular weight of the target compound and for detecting the presence of byproducts, even at trace levels.

Expected Mass Spectra:

  • Sonogashira Product (1-(benzyloxy)-4-((4-methoxyphenyl)ethynyl)-2-methoxybenzene): The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of the compound (C₂₄H₂₂O₃). The fragmentation pattern will likely involve cleavage of the benzyl group (loss of 91 Da) and the methoxy groups.

  • Glaser Coupling Byproduct (1,4-bis(4-benzyloxy-3-methoxyphenyl)buta-1,3-diyne): The mass spectrum of the homocoupled product will show a molecular ion peak at a significantly higher m/z value, corresponding to the dimer's molecular formula (C₃₄H₃₀O₄).

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol). Further dilution may be necessary depending on the instrument's sensitivity.

  • Data Acquisition: Analyze the sample using an ESI-TOF or Orbitrap mass spectrometer to obtain high-resolution mass data.

  • Data Analysis: Compare the observed exact mass of the molecular ion with the calculated theoretical mass to confirm the elemental composition. Analyze the spectrum for the presence of the molecular ion of the Glaser coupling byproduct.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Check for Reaction Completion

FTIR spectroscopy is a rapid and simple technique primarily used to monitor the progress of the reaction by identifying the presence or absence of key functional groups.

Key Spectral Features:

  • Starting Material (this compound): The spectrum will show a characteristic sharp absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne. A weak C≡C stretch will also be present around 2100 cm⁻¹.

  • Product (Sonogashira or Glaser): In the product spectrum, the ≡C-H stretching band around 3300 cm⁻¹ will be absent, indicating that the terminal alkyne has reacted. The internal C≡C bond in the product will have a weak or absent absorption in the IR spectrum, especially in the symmetrical Glaser coupling product, due to the lack of a significant dipole moment change during vibration.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an ATR-FTIR spectrometer. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Examine the spectrum for the presence or absence of the terminal alkyne ≡C-H stretch around 3300 cm⁻¹.

Workflow and Decision-Making Diagram

The following diagram illustrates a logical workflow for the validation of this compound reaction products.

G cluster_0 Reaction & Work-up cluster_1 Initial Screening cluster_2 Structural Confirmation cluster_3 Purity & Final Validation start Sonogashira Coupling Reaction workup Aqueous Work-up & Purification start->workup tlc TLC Analysis workup->tlc ftir FTIR Analysis ftir->workup Reaction Incomplete (≡C-H present) nmr 1H & 13C NMR ftir->nmr Purified Product tlc->ftir Crude Product ms HRMS nmr->ms qnmr qNMR (if required) ms->qnmr final Structure Validated ms->final If purity is sufficient qnmr->final

Caption: Experimental workflow for reaction monitoring and product validation.

Conclusion

The robust validation of reaction products of this compound requires a synergistic application of multiple analytical techniques. While FTIR provides a rapid assessment of reaction completion, NMR spectroscopy stands as the definitive tool for structural elucidation, capable of distinguishing between the desired Sonogashira product and the common Glaser coupling byproduct. High-resolution mass spectrometry is essential for confirming the molecular formula and detecting trace impurities. For applications demanding the highest level of accuracy, quantitative NMR offers a reliable method for purity determination. By employing this integrated analytical strategy, researchers can ensure the integrity of their synthetic products and build a solid foundation for subsequent research and development.

References

  • Organic Spectroscopy International. (2016, July 16). 1-(benzyloxy)-4-methoxybenzene. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [Link]

  • Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. (2014). PubMed. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S15 13 C NMR of FTIR spectra of 1-benzyl-4-methoxyphenyl-1 H.... Retrieved from [Link]

  • Pearson. (2022, July 22). Sonogashira Coupling Reaction: Videos & Practice Problems. Retrieved from [Link]

  • SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Retrieved from [Link]

  • Wiley-VCH. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethynyl-4-methoxybenzene. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. Retrieved from [Link]

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reaction under Copper-, Amine - Supporting Information. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025, August 10). 1,4-Bis(4-methoxyphenyl)buta-1,3-diyne. Retrieved from [Link]

  • ResearchGate. (2025, August 10). 1,4Bis(4-methoxyphenyl)buta-1,3-diyne. Retrieved from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). PubMed Central. Retrieved from [Link]

  • Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. (2021). PubMed Central. Retrieved from [Link]

  • University of Missouri. (2010, October 15). (1E,3E)-1,4-Bis(4-Methoxyphenyl)Buta1,3-Diene. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Carbonylative Sonogashira Coupling Reactions of.... Retrieved from [Link]

  • ResearchGate. (n.d.). Carbonylative Sonogashira Coupling Reactions of 4-Iodoanisole (1a) with.... Retrieved from [Link]

  • SpectraBase. (n.d.). 1-((4-Methoxyphenyl)ethynyl)-2-((2-(phenylethynyl)benzyl)oxy)benzene - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(Benzyloxy)-2-methoxy-4-(2-nitroethyl)benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Alkyne Performance in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Strain in SPAAC Reactivity

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This reaction's power lies in the intrinsic reactivity of a strained alkyne with an azide, proceeding rapidly and selectively to form a stable triazole linkage. The driving force for this "click" reaction is the release of ring strain in the cyclooctyne, which significantly lowers the activation energy of the cycloaddition.[3][4]

A common misconception among researchers new to the field is that any alkyne can be a suitable partner for an azide in a catalyst-free cycloaddition. This guide addresses this point directly by examining the performance, or rather the lack thereof, of linear alkynes such as 1-(benzyloxy)-4-ethynyl-2-methoxybenzene in SPAAC. We will elucidate the fundamental principles of SPAAC reactivity, highlighting why ring strain is essential, and then provide a comparative analysis of established, high-performance cyclooctynes that are routinely used in the field. This guide is intended for researchers, scientists, and drug development professionals seeking to implement SPAAC chemistry in their workflows and make informed decisions about reagent selection.

The Unsuitability of Linear Alkynes like this compound for SPAAC

The defining feature of SPAAC is the "strain-promoted" nature of the reaction. Linear alkynes, such as the substituted ethynylbenzene derivative this compound, lack the requisite ring strain to participate in a catalyst-free reaction with azides at a meaningful rate under physiological conditions. The activation energy for the cycloaddition of a linear alkyne with an azide is prohibitively high, necessitating the use of a copper(I) catalyst, a reaction known as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

While the electronic properties of substituents on an aryl alkyne can influence its reactivity in CuAAC, they are insufficient to drive the reaction in the absence of a catalyst. The benzyloxy and methoxy groups on the benzene ring of the title compound are electron-donating, which can subtly modulate the electronic nature of the alkyne, but this effect is orders of magnitude less significant than the energetic contribution of ring strain in a cyclooctyne.

Therefore, for researchers aiming to perform catalyst-free bioconjugation, linear alkynes like this compound are not viable reagents. The remainder of this guide will focus on the performance of true SPAAC reagents: strained cyclooctynes.

Comparative Analysis of Leading Cyclooctynes in SPAAC

The choice of cyclooctyne is a critical determinant of the success of a SPAAC experiment, influencing reaction kinetics, stability, and hydrophilicity. Below, we compare the performance of several widely used cyclooctyne derivatives.

Key Performance Metrics for Cyclooctynes
  • Second-Order Rate Constant (k₂): This is the most important metric for comparing the reactivity of different cyclooctynes. A higher k₂ value indicates a faster reaction. Rates are typically measured in M⁻¹s⁻¹.

  • Stability: Cyclooctynes are inherently reactive and can degrade over time. Stability in aqueous buffers and biological media is a crucial consideration.

  • Hydrophilicity: For biological applications, water solubility is often desirable to prevent aggregation and improve bioavailability.

Performance Data of Common Cyclooctynes
Cyclooctyne DerivativeAbbreviationTypical Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Key Features & Considerations
DibenzocyclooctyneDBCO (or DIBO)~0.1 - 1.0High reactivity, good stability, but relatively hydrophobic. Widely used for a variety of applications.
BicyclononyneBCN~0.01 - 0.1More hydrophilic than DBCO, but with slower kinetics. Good for applications where slower, more controlled ligation is desired.
DibenzoazacyclooctyneDIBAC~0.3 - 1.0High reactivity similar to DBCO, with some derivatives offering improved solubility.
BiarylazacyclooctynoneBARAC> 1.0Very high reactivity, but can have lower stability than DBCO or BCN.

Note: Rate constants can vary depending on the specific azide, solvent, and temperature.

Experimental Protocols

To provide a practical context for the application of SPAAC, we present a general protocol for a typical bioconjugation experiment using a DBCO-functionalized molecule.

General Protocol for SPAAC-mediated Protein Labeling

This protocol describes the labeling of an azide-modified protein with a DBCO-containing fluorescent dye.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-functionalized fluorescent dye (e.g., DBCO-Fluor 488) dissolved in a compatible organic solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the DBCO-dye in DMSO (e.g., 10 mM).

    • Determine the concentration of the azide-modified protein using a standard protein assay (e.g., BCA).

  • SPAAC Reaction:

    • In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in PBS.

    • Add a 5- to 20-fold molar excess of the DBCO-dye stock solution to the protein solution. The final concentration of DMSO should ideally be kept below 5% (v/v) to avoid protein denaturation.

    • Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C. The reaction time will depend on the specific reactants and their concentrations.

  • Purification:

    • Remove the unreacted DBCO-dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

    • Collect the fractions containing the labeled protein.

  • Analysis:

    • Confirm successful conjugation by analyzing the purified product using SDS-PAGE. The labeled protein will have a higher molecular weight than the unlabeled protein.

    • Quantify the degree of labeling using UV-Vis spectroscopy, measuring the absorbance of the protein (at 280 nm) and the fluorescent dye (at its specific excitation maximum).

Visualizing the SPAAC Workflow

The following diagrams illustrate the core concepts and workflows discussed in this guide.

cluster_0 The Principle of SPAAC Strained Alkyne Strained Alkyne Triazole Product Triazole Product Strained Alkyne->Triazole Product [3+2] Cycloaddition Azide Azide Azide->Triazole Product

Caption: The fundamental [3+2] cycloaddition in SPAAC.

cluster_1 Comparative Reactivity Linear Alkyne 1-(benzyloxy)-4-ethynyl- 2-methoxybenzene SPAAC Reactivity SPAAC Reactivity Linear Alkyne->SPAAC Reactivity No significant reaction (High Activation Energy) Strained Cyclooctynes DBCO, BCN, etc. Strained Cyclooctynes->SPAAC Reactivity Fast reaction (Low Activation Energy)

Caption: Comparison of reactivity between linear and strained alkynes in SPAAC.

cluster_2 Experimental Workflow for Protein Labeling A 1. Prepare Azide-Protein & DBCO-Dye B 2. Mix and Incubate (SPAAC Reaction) A->B C 3. Purify via Size-Exclusion Chromatography B->C D 4. Analyze Labeled Protein (SDS-PAGE, UV-Vis) C->D

Caption: A typical experimental workflow for SPAAC-mediated protein labeling.

Conclusion and Future Outlook

The field of SPAAC is continually evolving, with ongoing efforts to develop new cyclooctynes with even faster kinetics, improved stability, and enhanced water solubility. As our understanding of the subtle factors that govern SPAAC reactivity deepens, we can expect the development of next-generation reagents that will further expand the utility of this powerful bioorthogonal reaction.

References

  • Dommerholt, J., Rutjes, F. P. J. T., & van Delft, F. L. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Topics in Current Chemistry, 374(2), 16. [Link]

  • Liao, Y., Wu, B., & Tang, R. (2022). Strain-Promoted Azide-Alkyne Cycloaddition. Progress in Chemistry, 34(10), 2134. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2011). Protein modification by strain-promoted alkyne-azide cycloaddition. ChemBioChem, 12(9), 1309–1312. [Link]

  • Debets, M. F., van Berkel, S. S., Schoffelen, S., Rutjes, F. P., van Hest, J. C., & van Delft, F. L. (2011). Strain-promoted azide-alkyne cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Accounts of chemical research, 44(9), 805–815. [Link]

  • Wallace, S., & Fallows, E. (2023). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ChemBioChem, e202300572. [Link]

  • Terzic, V., Pousse, G., Méallet-Renault, R., Grellier, P., & Dubois, J. (2019). Five new dibenzocyclooctynes bearing different substituents on their aryl moieties were synthesized and evaluated for their reactivity toward strain-promoted alkyne-azide cycloaddition (SPAAC). The Journal of Organic Chemistry, 84(13), 8542–8553. [Link]

  • baseclick GmbH. Protocols. [Link]

  • McKay, C. S., & Finn, M. G. (2014). Click chemistry in complex mixtures: bioorthogonal chemistry. Chemistry & biology, 21(9), 1075–1101. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene, a compound that, while not uniquely hazardous, possesses functional groups—an aryl acetylene and a benzyl ether—that necessitate careful waste management. Our approach is grounded in the principles of risk assessment, regulatory compliance, and chemical compatibility to ensure the protection of both laboratory personnel and the environment.

I. Hazard Assessment and Chemical Profile
  • Benzyl Ethers: Compounds like benzyl ethyl ether and dibenzyl ether are generally considered irritants to the skin and eyes and may cause respiratory tract irritation.[1][2] Some ethers can also form explosive peroxides over time, especially when exposed to air and light. While this is less of a concern for solid compounds, it is a critical consideration for any solutions or residues.

  • Aryl Acetylenes: The terminal acetylene group presents a flammability risk and can form explosive mixtures with air.[3][4] Acetylenic compounds can also react with certain metals to form explosive acetylides.

Based on this analysis, this compound should be handled as a compound that is potentially irritating, flammable, and has the potential for energetic decomposition under specific conditions. Therefore, all handling and disposal procedures must be designed to mitigate these risks.

II. Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety mandated by OSHA standards.[5][6]

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles conforming to ANSI Z87.1 or European Standard EN166.Protects against splashes of solutions containing the compound and from airborne dust particles.[7]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which can cause irritation.[1] Gloves should be inspected before use and disposed of properly after handling.
Body Protection A standard laboratory coat.Protects clothing and skin from accidental spills.
Respiratory Protection Generally not required for small quantities handled in a well-ventilated area or a chemical fume hood.[8]If there is a risk of generating significant dust or aerosols, a NIOSH-approved respirator may be necessary based on a formal risk assessment.[2]
III. Segregation and Collection of Waste

Proper waste segregation is a cornerstone of safe and compliant chemical disposal. It prevents accidental reactions in waste containers and facilitates appropriate treatment by waste management professionals.

Step 1: Waste Identification The first step in proper disposal is to classify the waste. Based on its components, waste containing this compound should be considered hazardous chemical waste.[9][10]

Step 2: Selecting the Appropriate Waste Container

  • Container Material: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw cap.[9] The container must be in good condition, free of cracks or leaks.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the name "this compound" and any solvents present.[10] The accumulation start date must also be clearly marked.[10]

  • Container Closure: The container must be kept tightly closed except when adding waste.[11]

Step 3: Waste Accumulation

  • Solid Waste: Unused or contaminated solid this compound should be placed directly into a designated solid hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a designated liquid hazardous waste container. Do not mix incompatible waste streams. For example, do not mix acidic waste with basic waste.

  • Sharps and Labware: Contaminated sharps (needles, etc.) must be disposed of in a designated sharps container. Contaminated labware (e.g., glassware, pipette tips) should be decontaminated if possible or disposed of as solid hazardous waste.

IV. Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the disposal of this compound, ensuring safety and regulatory compliance at each stage.

1. Initial Assessment and Preparation:

  • Review the experimental procedure and identify all waste streams that will be generated.

  • Ensure that appropriately labeled hazardous waste containers are available in the laboratory before starting the experiment.

  • Confirm that all necessary PPE is available and in good condition.

2. At the Bench: Active Waste Collection:

  • During your experiment, collect all waste containing this compound into the designated, labeled hazardous waste containers.

  • Avoid accumulating large quantities of waste at your workstation. Transfer waste to the main laboratory accumulation area periodically.

3. Decontamination of Work Surfaces and Equipment:

  • After completing your work, decontaminate all surfaces and equipment that may have come into contact with the compound. A suitable solvent (e.g., acetone, ethanol) followed by soap and water is generally effective.

  • Dispose of all cleaning materials (e.g., paper towels, wipes) as solid hazardous waste.

4. Final Disposal and Documentation:

  • Once the hazardous waste container is full (no more than 90% capacity), ensure the cap is tightly secured.

  • Arrange for the container to be collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1]

  • All hazardous waste shipments must be accompanied by a hazardous waste manifest, which tracks the waste from its point of generation to its final disposal facility.[9][12]

V. Emergency Procedures: Spill and Exposure Management

Accidents can happen, and being prepared is crucial for maintaining a safe laboratory environment.[6]

  • Minor Spill (Contained in a Fume Hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.[2]

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[13]

    • Decontaminate the spill area.

  • Major Spill (Outside a Fume Hood):

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and EHS department immediately.

    • Prevent others from entering the area.

    • Only trained personnel should attempt to clean up a major spill.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[13] Remove contaminated clothing.

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[13] Seek medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]

VI. Disposal Decision-Making Flowchart

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow start Start: Waste Generation (this compound) identify_waste 1. Identify Waste Is it contaminated with This compound? start->identify_waste hazardous_waste 2. Classify as Hazardous Waste identify_waste->hazardous_waste Yes non_hazardous Non-Hazardous Waste (Follow institutional guidelines) identify_waste->non_hazardous No select_container 3. Select Appropriate Waste Container (HDPE or Glass) hazardous_waste->select_container label_container 4. Label Container 'Hazardous Waste' + Contents & Date select_container->label_container segregate_waste 5. Segregate Waste Stream (Solid vs. Liquid) label_container->segregate_waste solid_waste 6a. Collect Solid Waste in Designated Container segregate_waste->solid_waste Solid liquid_waste 6b. Collect Liquid Waste in Designated Container segregate_waste->liquid_waste Liquid close_container 7. Keep Container Tightly Closed solid_waste->close_container liquid_waste->close_container ehs_pickup 8. Arrange for EHS Pickup & Manifesting close_container->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to laboratory safety and environmental responsibility.

References

  • OSHA Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • The Laboratory Standard. Office of Clinical and Research Safety. [Link]

  • OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Occupational Safety and Health Administration. [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]

  • The Complete Beginners Guide to Chemical Disposal. Goodway Technologies. [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Heritage-Crystal Clean. [Link]

  • Benzyl Ether Safety Data Sheet. Cole-Parmer. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Ethyl Acetylene Hazard Summary. New Jersey Department of Health. [Link]

  • Acetylene - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Global Product Strategy (GPS) Safety Summary Acetylene. American Chemistry Council. [Link]

  • 1-Ethynyl-4-methoxybenzene. PubChem. [Link]

  • Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue College of Engineering. [Link]

Sources

A Researcher's Guide to Handling 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene: A Hazard-Based Approach

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis: A Predictive Assessment

To ensure safe handling, we must first understand the potential risks inherent in the molecule's structure. Lacking a specific Safety Data Sheet (SDS), we will deconstruct the compound into its primary functional groups to anticipate its reactivity and toxicological profile.

  • Benzyl Ether Moiety: Benzyl ethers, like ethers in general, can pose certain risks. They may cause skin and eye irritation.[1][2] Handling should always be done with appropriate gloves and eye protection to prevent contact.[1][3][4] Inhalation of vapors may also lead to respiratory tract irritation.[1][2] Therefore, work should be conducted in a well-ventilated area or a chemical fume hood.[1][4]

  • Terminal Alkyne (Ethynyl) Group: The C-C triple bond, particularly at the end of a molecule (a terminal alkyne), introduces specific hazards. Terminal alkynes can be more reactive than internal alkynes.[5] While simple terminal alkynes are generally stable, they can form explosive metal acetylides with certain metals, so contact with incompatible materials should be avoided. The presence of the ethynyl group in 4-ethynylanisole, a related structure, is associated with skin, eye, and respiratory irritation.[6]

  • Methoxybenzene (Anisole) Moiety: The substituted methoxybenzene ring is a common feature in many organic compounds. The related compound 2-Methoxyphenol is harmful if swallowed or inhaled and can cause serious eye damage.[7][8][9][10] It is also known to cause skin irritation.[8][9][10] These properties underscore the need for robust personal protective equipment.

Synthesized Hazard Profile: Based on this analysis, 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene should be handled as a compound that is potentially harmful if ingested or inhaled, and capable of causing serious skin, eye, and respiratory irritation.

Engineering Controls and Administrative Practices: The First Line of Defense

Before any personal protective equipment is worn, the work environment itself must be engineered for safety. PPE is the last line of defense.[11]

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[12]

  • Designated Area: Establish a designated area within the laboratory specifically for working with this compound. This helps to contain potential contamination.

  • Standard Operating Procedures (SOPs): A detailed, written SOP for handling this chemical is mandatory for all personnel involved. The SOP should include the specific steps of the procedure, the required PPE, and emergency protocols.

  • Hazard Assessment: A formal hazard assessment must be conducted and documented before work begins.[13][14][15] This process ensures that all potential risks have been considered and mitigated.[13][14][15]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be directly informed by the synthesized hazard profile.[14] The following table summarizes the minimum required PPE for handling this compound.

Protection Type Specific PPE Requirement Rationale and Governing Standard
Eye and Face Chemical splash goggles and a face shield.[13][15]Goggles provide a seal against splashes and vapors. A face shield worn over goggles is necessary when there is a significant splash hazard, such as during bulk transfers.[13] All eye and face protection must meet ANSI Z87.1 standards.[13]
Hand Chemical-resistant nitrile gloves (double-gloving recommended).Nitrile gloves offer good protection against a range of organic compounds. Double-gloving provides an extra layer of security against tears and permeation.[13] Gloves must be inspected before each use and changed immediately if contamination is suspected.[2]
Body Flame-resistant laboratory coat.A lab coat protects against splashes and prevents contamination of personal clothing.[15] Flame-resistant material is recommended as a general precaution when working with organic chemicals.
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects.[13]
Respiratory Not required if work is performed within a certified chemical fume hood.A properly functioning fume hood provides adequate respiratory protection.[1] If work must be done outside of a hood, a full respiratory protection program compliant with OSHA 29 CFR 1910.134 is required, including fit-testing and cartridge selection.[1]
Step-by-Step Operational Plan

4.1. Preparation and Weighing:

  • Don all required PPE as outlined in the table above and the diagram below.

  • Ensure the chemical fume hood is functioning correctly (check airflow monitor).

  • Place an analytical balance inside the fume hood.

  • Carefully open the container with the compound.

  • Using a clean spatula, weigh the desired amount of the solid onto weighing paper or into a tared vessel.

  • Securely close the main container.

  • Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., ethanol or acetone) and dispose of the cleaning materials as hazardous waste.

4.2. Dissolution and Transfer:

  • Place the vessel containing the weighed solid into the reaction flask or desired container within the fume hood.

  • Add the desired solvent slowly to avoid splashing.

  • If necessary, gently swirl or stir the mixture to facilitate dissolution.

  • All transfers of the solution should be done using appropriate glassware (e.g., pipettes, cannulas) to minimize the risk of spills.

Visual Workflow: PPE Donning and Doffing Sequence

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Goggles Don3 3. Face Shield Don4 4. Gloves (Outer Pair Last) Doff1 1. Gloves (Outer Pair First) Don4->Doff1 Exit Work Area Doff2 2. Face Shield Doff3 3. Lab Coat Doff4 4. Goggles End Wash Hands Doff4->End Leave Lab Start Start Clean Start->Don1 Enter Lab

Caption: PPE Donning and Doffing Sequence.

Spill and Emergency Plan

Immediate and correct response to a spill is critical.

  • Small Spill (Contained within the fume hood):

    • Alert nearby personnel.

    • Use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.[1]

    • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste.

    • Wipe the area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Large Spill (Outside of the fume hood):

    • Evacuate the immediate area.

    • Alert laboratory supervisor and institutional safety personnel.

    • Prevent others from entering the contaminated area.

    • If safe to do so, increase ventilation.

    • Allow only trained personnel with appropriate respiratory protection to clean the spill.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention.[1]

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1][3]

Visual Guide: Emergency Response Decision Tree

Emergency_Response Start Incident Occurs Spill Chemical Spill? Start->Spill Yes Exposure Personal Exposure? Start->Exposure No SpillSize Spill Size? Spill->SpillSize ExposureType Exposure Type? Exposure->ExposureType SmallSpill Small & Contained (in Fume Hood) SpillSize->SmallSpill Small LargeSpill Large or Uncontained SpillSize->LargeSpill Large CleanUp Absorb with inert material. Collect in waste container. Decontaminate area. SmallSpill->CleanUp Evacuate Evacuate Area! Alert Supervisor & EHS. Restrict Access. LargeSpill->Evacuate Skin Skin/Clothing ExposureType->Skin Skin Eyes Eyes ExposureType->Eyes Eyes FlushSkin Remove clothing. Flush with water for 15+ min. Seek medical attention. Skin->FlushSkin FlushEyes Use eyewash for 15+ min. Seek IMMEDIATE medical attention. Eyes->FlushEyes

Caption: Emergency Response Decision Tree.

Waste Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, ensuring safety and environmental compliance.[16]

  • Segregation: All waste contaminated with this compound, including solids, solutions, and disposable labware (gloves, weighing paper, pipette tips), must be segregated into a dedicated, clearly labeled hazardous waste container.[16][17][18]

  • Labeling: The waste container must be labeled with the full chemical name, the words "Hazardous Waste," and the accumulation start date.[19]

  • Storage: The container must be kept sealed when not in use and stored in a designated satellite accumulation area with secondary containment.[16][20]

  • Disposal: Disposal must be handled through your institution's Environmental Health and Safety (EHS) office or a certified professional disposal service.[16] Do not dispose of this chemical down the drain or in regular trash.[20] Empty containers that held the chemical must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste before the container can be discarded.[20]

By adhering to this comprehensive, causality-driven guide, researchers can handle this compound with confidence, ensuring personal safety and the integrity of their work.

References

  • Effective Lab Chemical Waste Management. Environmental Marketing Services.
  • Material Safety Data Sheet - Benzyl ether, 99%. Cole-Parmer.
  • Benzyl ether - Safety D
  • Properly Managing Chemical Waste in Labor
  • BENZYL ETHYL ETHER - Safety D
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
  • Management of Waste - Prudent Practices in the Labor
  • OSHA's PPE Labor
  • Best Practices for Labor
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Benzyl ethyl ether Safety D
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
  • Personal Protective Equipment (PPE) Toolkit. OneLab REACH - CDC.
  • 2-Methoxyphenol(o-)
  • SAFETY DATA SHEET - Benzyl ethyl ether. Pfaltz & Bauer.
  • Safety D
  • SAFETY DATA SHEET - 2-Methoxyphenol. Fisher Scientific.
  • 2-Methoxyphenol for synthesis. Sigma-Aldrich.
  • Safety D
  • SAFETY DATA SHEET - 1-Eth-1-ynyl-4-methoxybenzene. Fisher Scientific.
  • A Short Note On Alkynes:Terminal Vs Internal. Unacademy.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Benzyloxy)-4-ethynyl-2-methoxybenzene
Reactant of Route 2
Reactant of Route 2
1-(Benzyloxy)-4-ethynyl-2-methoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.